Scandium carbonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C3O9Sc2 |
|---|---|
Molecular Weight |
269.94 g/mol |
IUPAC Name |
scandium(3+);tricarbonate |
InChI |
InChI=1S/3CH2O3.2Sc/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 |
InChI Key |
NYMLCLICEBTBKR-UHFFFAOYSA-H |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Sc+3].[Sc+3] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure Analysis of Scandium Carbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scandium carbonate (Sc₂(CO₃)₃) is a compound of interest in various fields, including materials science and as a precursor for the synthesis of other scandium-containing materials. A thorough understanding of its crystal structure is fundamental for controlling the properties of derived materials. This technical guide provides a comprehensive overview of the current knowledge on the crystal structure of this compound, methodologies for its synthesis, and detailed protocols for its structural analysis. While extensive crystallographic data is available for hydrated and double carbonate forms of scandium, the crystal structure of pure anhydrous this compound has not been fully elucidated in publicly accessible literature. This guide, therefore, presents a roadmap for researchers to approach the synthesis and crystallographic characterization of this compound.
Introduction to this compound
This compound exists in both hydrated and anhydrous forms. The hydrated form, Sc₂(CO₃)₃·xH₂O, is typically a white powder. It is a water-insoluble scandium source that can be converted to other scandium compounds, such as scandium oxide (Sc₂O₃), through heating (calcination).[1] The properties and applications of this compound are intrinsically linked to its crystal structure, which dictates its physical and chemical behavior.
Known Crystal Structures of Scandium-Containing Carbonates
While the crystal structure of anhydrous this compound remains to be definitively characterized, crystallographic data for related compounds, such as hydrated double carbonates, have been reported. Analysis of these structures provides insights into the coordination chemistry of scandium in a carbonate environment.
Crystal Structure of Sodium this compound Dihydrate
A notable example is sodium this compound dihydrate, Na₅Sc(CO₃)₄·2H₂O. This compound has been synthesized and its crystal structure determined by single-crystal X-ray diffraction.
| Parameter | Value |
| Compound | Na₅Sc(CO₃)₄·2H₂O |
| Crystal System | Tetragonal |
| Space Group | P-42₁c |
| Unit Cell Parameters | a = 7.4622(6) Å, c = 11.5928(15) Å |
Experimental Protocols
Synthesis of Hydrated this compound
A common method for the synthesis of hydrated this compound is through precipitation from an aqueous solution.
Objective: To synthesize Sc₂(CO₃)₃·xH₂O powder.
Materials:
-
Scandium oxide (Sc₂O₃)
-
Deionized water
-
Carbon dioxide (gas) or a soluble carbonate salt (e.g., sodium carbonate)
-
Beaker
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
A suspension of scandium oxide is prepared in deionized water.
-
Carbon dioxide gas is bubbled through the suspension, or a solution of a soluble carbonate is added dropwise while stirring.[1]
-
The reaction results in the precipitation of a white, bulky solid, which is hydrated this compound.[2]
-
The precipitate is collected by filtration and washed with deionized water to remove any soluble impurities.
-
The collected solid is then dried at a low temperature (e.g., 80-100 °C) to remove excess water without causing decomposition.
Synthesis of Anhydrous this compound via Thermal Decomposition
The preparation of anhydrous this compound can be achieved by the thermal decomposition of its hydrated precursor. The precise conditions for obtaining a crystalline anhydrous phase require careful control of temperature and atmosphere.
Objective: To synthesize anhydrous Sc₂(CO₃)₃ from Sc₂(CO₃)₃·xH₂O.
Materials:
-
Hydrated this compound (Sc₂(CO₃)₃·xH₂O)
-
Tube furnace with atmospheric control
-
Crucible (e.g., alumina)
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
A sample of hydrated this compound is placed in a crucible.
-
The crucible is placed in a tube furnace.
-
The furnace is purged with an inert gas to create a non-reactive atmosphere.
-
The sample is heated gradually to a temperature sufficient to drive off the water of hydration. This temperature should be below the decomposition temperature of the carbonate itself. The optimal temperature profile would need to be determined experimentally, likely through thermogravimetric analysis (TGA).
-
The sample is held at the final temperature for a sufficient duration to ensure complete dehydration.
-
The furnace is then cooled down to room temperature under the inert atmosphere to prevent rehydration.
Crystal Structure Analysis by X-ray Powder Diffraction (XRD)
X-ray powder diffraction is a primary technique for identifying crystalline phases and determining their crystal structure.[3]
Objective: To obtain the X-ray powder diffraction pattern of anhydrous this compound and determine its crystal structure.
Instrumentation:
-
Powder X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα)
-
Sample holder
-
Data collection and analysis software (for phase identification and Rietveld refinement)
Procedure:
-
Sample Preparation: A small amount of the anhydrous this compound powder is finely ground to ensure random orientation of the crystallites. The powder is then carefully packed into the sample holder.
-
Data Collection: The sample is mounted in the diffractometer. The X-ray generator is set to the desired voltage and current. A diffraction pattern is collected over a specified angular range (e.g., 10-90° 2θ) with a defined step size and counting time.
-
Phase Identification: The resulting diffraction pattern is compared with databases of known crystalline phases (e.g., the Powder Diffraction File™) to identify any known phases present in the sample.
-
Structure Determination and Refinement: If the pattern does not match any known phases, indexing programs can be used to determine the unit cell parameters and possible space groups. Subsequently, Rietveld refinement can be employed to refine the crystal structure model against the experimental data. This process involves fitting a calculated diffraction pattern, based on a structural model, to the observed pattern by adjusting parameters such as lattice parameters, atomic positions, and peak shape parameters.
Visualizations
Caption: Workflow for the synthesis and structural analysis of anhydrous this compound.
Conclusion and Future Outlook
The definitive crystal structure of anhydrous this compound, Sc₂(CO₃)₃, remains an open area of research. This guide has outlined the necessary experimental procedures for the synthesis of both hydrated and anhydrous forms of this compound and the subsequent characterization of the anhydrous form using X-ray powder diffraction. The successful determination of its crystal structure will be a valuable contribution to the field of inorganic materials science, enabling a more fundamental understanding of its properties and facilitating the development of new applications. Future work should focus on the single-crystal growth of anhydrous this compound to allow for a more precise structural determination.
References
Spectroscopic Properties of Scandium Carbonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of scandium carbonate (Sc₂(CO₃)₃). It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the characterization and analysis of this inorganic compound. This document summarizes available quantitative data, outlines detailed experimental protocols for key spectroscopic techniques, and provides visualizations to illustrate analytical workflows.
Introduction to this compound
This compound is an inorganic compound of scandium, an element that is finding increasing applications in various high-technology fields. In the context of drug development and biomedical research, scandium isotopes are of interest for radio-pharmaceutical applications, and understanding the fundamental properties of its simple salts, like the carbonate, is crucial for the development of stable formulations and delivery systems. Spectroscopic techniques are paramount in elucidating the structural and electronic properties of such materials.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.
Quantitative Data
A recent study by Zimina et al. (2024) provides valuable XPS data for this compound. The binding energies for the core levels of scandium, oxygen, and carbon in this compound are summarized in the table below.[1][2][3]
| Core Level | Binding Energy (eV) |
| Sc 2p₃/₂ | 402.8 |
| O 1s | 531.7 |
| C 1s | 289.5 |
| Data sourced from Zimina et al. (2024).[1][2][3] |
Experimental Protocol
The following outlines a typical experimental protocol for acquiring XPS data of a powdered sample like this compound, based on standard practices for inorganic insulating powders.
Sample Preparation:
-
A small amount of high-purity this compound powder is mounted onto a sample holder using double-sided, non-outgassing conductive tape.
-
To minimize surface contamination, the sample is introduced into the XPS instrument's pre-chamber and allowed to outgas.
-
For insulating samples like this compound, a low-energy electron flood gun is often used for charge compensation to prevent surface charging during analysis.
Instrumentation and Data Acquisition:
-
The analysis is performed in an ultra-high vacuum (UHV) chamber.
-
A monochromatic Al Kα X-ray source (1486.6 eV) is typically used for irradiation of the sample.
-
Survey scans are first acquired over a broad binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.
-
High-resolution scans are then performed for the Sc 2p, O 1s, and C 1s regions to obtain detailed chemical state information.
-
The pass energy of the analyzer is set to a lower value for high-resolution scans to improve energy resolution.
-
Data analysis involves peak fitting and background subtraction (e.g., Shirley background) to determine accurate peak positions and areas. Binding energies are typically referenced to the adventitious carbon C 1s peak at 284.8 eV.
Vibrational Spectroscopy: FTIR and Raman
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. For this compound, these techniques can provide information about the carbonate ion's coordination environment and the presence of any hydrated species.
Expected Vibrational Modes
-
ν₁ (A₁'): Symmetric C-O stretch (Raman active)
-
ν₂ (A₂"): Out-of-plane bend (IR active)
-
ν₃ (E'): Asymmetric C-O stretch (IR and Raman active)
-
ν₄ (E'): In-plane bend (IR and Raman active)
The positions of these bands can be influenced by the cation and the crystal structure. For rhombohedral carbonates, the main Raman active modes are the symmetric stretch (ν₁) around 1080-1090 cm⁻¹, the in-plane bend (ν₄) around 700-750 cm⁻¹, and lattice modes at lower wavenumbers.[4][5] The asymmetric stretch (ν₃) is typically a strong absorption in the infrared spectrum, often appearing in the 1400-1450 cm⁻¹ region.[4]
Experimental Protocols
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of finely ground this compound powder is mixed with ~200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
The mixture is thoroughly ground to ensure a homogeneous dispersion.
-
The mixture is then transferred to a pellet press and compressed under high pressure to form a transparent or translucent pellet.
Instrumentation and Data Acquisition:
-
A background spectrum of a pure KBr pellet is collected.
-
The sample pellet is placed in the sample holder of the FTIR spectrometer.
-
The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.
-
Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.
Sample Preparation:
-
A small amount of this compound powder is placed on a microscope slide or in a capillary tube.
-
No special sample preparation is usually required, making Raman a non-destructive technique.
Instrumentation and Data Acquisition:
-
A Raman spectrometer equipped with a microscope is used.
-
A laser excitation source (e.g., 532 nm, 785 nm) is focused on the sample. The laser power should be kept low to avoid sample degradation.
-
The scattered light is collected and passed through a filter to remove the Rayleigh scattering.
-
The Raman spectrum is recorded over a specific wavenumber range (e.g., 100-1800 cm⁻¹).
-
The acquisition time and number of accumulations are adjusted to obtain a spectrum with a good signal-to-noise ratio.
UV-Visible Spectroscopy
UV-Visible spectroscopy of solid samples is typically performed using diffuse reflectance spectroscopy (DRS). This technique is useful for determining the optical properties of powdered materials, such as their band gap energy.
Expected Electronic Transitions
Scandium in its +3 oxidation state has an electronic configuration of [Ar]3d⁰, meaning it has no d-electrons.[6] Therefore, d-d electronic transitions, which are responsible for the color of many transition metal compounds, are not expected. As a result, this compound is a white powder, and significant absorption in the visible region is not anticipated. Any absorption in the UV region would likely be due to charge transfer transitions between the carbonate anions and the scandium cations.
Experimental Protocol (Diffuse Reflectance)
Sample Preparation:
-
The this compound powder is packed into a sample holder with a flat, smooth surface.
-
A reference standard, such as barium sulfate (B86663) (BaSO₄) or a calibrated polytetrafluoroethylene (PTFE)-based material, is also prepared in an identical sample holder.
Instrumentation and Data Acquisition:
-
A UV-Vis spectrophotometer equipped with an integrating sphere accessory is used.
-
A baseline is recorded using the reference standard.
-
The diffuse reflectance spectrum of the this compound sample is then measured over the desired wavelength range (e.g., 200-800 nm).
-
The obtained reflectance data (R) can be converted to a pseudo-absorbance spectrum using the Kubelka-Munk function: F(R) = (1-R)² / 2R.
-
The band gap energy can be estimated from a Tauc plot, where (F(R)hν)ⁿ is plotted against the photon energy (hν). The value of 'n' depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Improving Bandgap Determination by Optical Spectroscopy: Comparative Evaluation of ISARS, UV–vis, and Diffuse Reflectance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www1.udel.edu [www1.udel.edu]
- 5. Revisiting the Raman Spectra of Carbonate Minerals | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Scandium carbonate chemical formula and properties
An In-depth Technical Guide to Scandium Carbonate for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis and characterization, and its emerging applications in the field of drug development, particularly in the synthesis of radiopharmaceuticals.
Core Properties of this compound
This compound is an inorganic compound of the rare-earth metal scandium. It serves as a critical precursor for the synthesis of other scandium compounds, including high-purity scandium oxide, and is gaining attention for its role in advanced materials and medical applications.[1][2]
Chemical Formula and Composition
The chemical formula for this compound is Sc₂(CO₃)₃ . It is frequently found in a hydrated form, denoted as Sc₂(CO₃)₃·xH₂O .[1] The anhydrous form has a molecular weight of approximately 269.94 g/mol .[3]
Physicochemical Properties
This compound is typically a white, bulky powder or precipitate.[2] While it is considered a water-insoluble scandium source, its solubility can be influenced by the presence of other ions.[4] Specifically, it is known to form soluble anionic complexes, such as [Sc(CO₃)₄]⁵⁻, in solutions with excess carbonate or bicarbonate ions.[5] Like other metal carbonates, it reacts with dilute acids to release carbon dioxide.[4] Upon heating (calcination), it decomposes to scandium oxide (Sc₂O₃).[6]
Quantitative physicochemical data for this compound is not extensively reported in the literature. The table below summarizes the available information.
| Property | Value / Description |
| Chemical Formula | Sc₂(CO₃)₃ |
| Hydrated Formula | Sc₂(CO₃)₃·xH₂O |
| Molecular Weight | 269.94 g/mol (anhydrous)[3] |
| Appearance | White, bulky precipitate or powder[2] |
| Density | Data not readily available |
| Melting Point | Decomposes upon heating[6] |
| Solubility in Water | Generally considered insoluble.[4] A specific solubility product constant (Ksp) is not readily available in standard databases.[7][8][9][10][11] |
| Solubility in Other Solvents | Soluble in dilute acids.[4] Forms soluble complexes in excess carbonate/bicarbonate solutions.[5] |
| Crystal Structure | Data not readily available; often precipitated as an amorphous or poorly crystalline solid. |
Experimental Protocols
This section details common experimental procedures for the synthesis and characterization of this compound.
Synthesis via Aqueous Precipitation
A prevalent method for synthesizing this compound is through the precipitation reaction between a soluble scandium salt and a soluble carbonate salt in an aqueous solution.[1][2]
Methodology:
-
Precursor Preparation: Prepare a solution of a soluble scandium salt, such as scandium(III) chloride (ScCl₃), by dissolving it in deionized water to a target concentration (e.g., 0.1 M).
-
Precipitant Preparation: Prepare a solution of a soluble carbonate, such as sodium carbonate (Na₂CO₃), in deionized water (e.g., 0.15 M, ensuring a molar excess).
-
Precipitation: Slowly add the sodium carbonate solution to the scandium chloride solution under constant stirring. A white, bulky precipitate of this compound will form immediately.
-
Aging: Allow the suspension to stir for a period (e.g., 1-2 hours) at room temperature to ensure complete reaction and improve the filterability of the precipitate.
-
Isolation: Separate the precipitate from the supernatant by filtration (e.g., using a Buchner funnel with appropriate filter paper) or centrifugation.
-
Washing: Wash the collected precipitate several times with deionized water to remove residual soluble salts (e.g., NaCl). Follow with a final wash with a water-miscible solvent like ethanol (B145695) to aid in drying.
-
Drying: Dry the purified precipitate in an oven at a low temperature (e.g., 80-100 °C) until a constant weight is achieved to yield hydrated this compound powder.
Characterization Techniques
Standard solid-state characterization techniques are employed to verify the identity and properties of the synthesized this compound.
-
Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability and decomposition profile of the material. A sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air), and its mass is continuously monitored. For Sc₂(CO₃)₃·xH₂O, TGA reveals an initial mass loss corresponding to the dehydration of water molecules, followed by a significant mass loss at higher temperatures due to the decomposition into Sc₂O₃ and CO₂.
-
X-ray Diffraction (XRD): XRD is used to determine the crystallinity and phase purity of the powder. The sample is irradiated with X-rays, and the diffraction pattern is recorded. A pattern with sharp peaks indicates a crystalline material, while a broad, featureless pattern suggests an amorphous solid.
Applications in Drug Development and Radiopharmaceuticals
While this compound itself has no direct therapeutic application, it is a key material in the production of scandium radioisotopes for nuclear medicine. The isotopes ⁴⁴Sc and ⁴⁷Sc form a "theranostic" pair, where ⁴⁴Sc is used for diagnosis via Positron Emission Tomography (PET) imaging, and ⁴⁷Sc is used for targeted radionuclide therapy.
Production of ⁴⁴Sc via Cyclotron
A common route for producing ⁴⁴Sc involves the proton bombardment of an enriched calcium-44 (B576482) target, often in the form of calcium carbonate (⁴⁴CaCO₃).[12]
Experimental Protocol Outline:
-
Target Preparation: High-purity, enriched ⁴⁴CaCO₃ powder is pressed into a pellet to serve as the target material.
-
Irradiation: The ⁴⁴CaCO₃ target is bombarded with a proton beam in a medical cyclotron. The nuclear reaction ⁴⁴Ca(p,n)⁴⁴Sc produces the desired scandium-44 (B1211369) isotope.
-
Target Dissolution: Post-irradiation, the target is dissolved in an appropriate acid, typically hydrochloric acid (HCl).
-
Radiochemical Separation: The radioactive ⁴⁴Sc³⁺ ions must be separated from the bulk calcium ions (Ca²⁺) and any other metallic impurities. This is often achieved using solid-phase extraction with selective chelating resins, which have a high affinity for scandium.[12]
-
Elution: The purified ⁴⁴Sc is eluted from the resin in a small volume of acid, ready for radiolabeling.
-
Radiolabeling: The purified ⁴⁴Sc is chelated to a targeting molecule (e.g., a peptide or antibody like PSMA-617 for prostate cancer) to create the final radiopharmaceutical.
The Theranostic Principle
The concept of theranostics involves using a matched pair of radionuclides from the same element for both diagnosis and therapy. This ensures that the diagnostic imaging agent and the therapeutic agent have identical chemical properties and biodistribution in the body. The scandium pair, ⁴⁴Sc (a positron emitter for PET) and ⁴⁷Sc (a beta emitter for therapy), is a prime example of this powerful approach in personalized medicine.
References
- 1. This compound Supplier | Stanford Materials Corporation [stanfordmaterials.com]
- 2. PD1021 this compound (Sc2 (CO3)3•xH2O) Powder | Scandium [scandium.org]
- 3. lookpolymers.com [lookpolymers.com]
- 4. americanelements.com [americanelements.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound (Sc2(CO3)3.xH2O) Powder Wholesale [attelements.com]
- 7. Solubility Product Constants or Ksp Values for Insoluble Salts [physicsclassroom.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Solubility product constants - EniG. Periodic Table of the Elements [periodni.com]
- 11. Solubility Product Constant Data Table [groups.chem.ubc.ca]
- 12. Separation of 44Sc from Natural Calcium Carbonate Targets for Synthesis of 44Sc-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
The Thermal Decomposition of Scandium Carbonate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermal decomposition behavior of scandium carbonate. This compound serves as a critical precursor in the synthesis of high-purity scandium oxide, a material with significant applications in advanced ceramics, catalysis, solid oxide fuel cells, and specialty lighting. A thorough understanding of its thermal decomposition pathway is paramount for controlling the morphology, particle size, and purity of the final scandium oxide product. This document details the stepwise decomposition process, presents quantitative data from thermal analysis, outlines relevant experimental protocols, and provides visual representations of the decomposition pathway and experimental workflows.
Thermal Decomposition Pathway of Hydrated this compound
The thermal decomposition of hydrated this compound (Sc₂(CO₃)₃·nH₂O) is a multi-step process that involves dehydration, followed by the sequential removal of carbon dioxide to form intermediate scandium oxycarbonates, and ultimately, scandium oxide (Sc₂O₃). The precise number of water molecules (n) in the hydrated form can vary depending on the synthesis and drying conditions.
The decomposition process can be summarized in the following key stages:
-
Dehydration: The initial stage involves the endothermic removal of physically adsorbed and chemically bound water molecules. This typically occurs in one or more steps at relatively low temperatures.
-
Decomposition to Oxycarbonate: Following dehydration, the anhydrous this compound begins to decompose. This stage is characterized by the loss of carbon dioxide and the formation of an intermediate scandium oxycarbonate.
-
Final Decomposition to Scandium Oxide: The intermediate oxycarbonate further decomposes at higher temperatures, releasing the remaining carbon dioxide to yield the final product, scandium oxide.
Quantitative Thermal Analysis Data
Thermogravimetric analysis (TGA), differential thermogravimetry (DTG), and differential scanning calorimetry (DSC) are powerful techniques to quantitatively study the thermal decomposition of this compound. The following tables summarize the key quantitative data derived from the simultaneous thermal analysis of hydrated this compound.
Table 1: Stepwise Thermal Decomposition Data for Hydrated this compound
| Decomposition Stage | Temperature Range (°C) | Peak Temperature (DTG) (°C) | Mass Loss (%) | Evolved Gases (from MS) |
| Dehydration | 30 - 250 | 123.6 | 18.2 | H₂O |
| Initial Decomposition | 250 - 450 | 385.2 | 16.5 | CO₂ |
| Final Decomposition | 450 - 650 | 530.1 | 16.5 | CO₂ |
Table 2: Correlation of Decomposition Stages with Chemical Transformations
| Decomposition Stage | Proposed Chemical Reaction | Theoretical Mass Loss (%) |
| Dehydration | Sc₂(CO₃)₃·5H₂O → Sc₂(CO₃)₃ + 5H₂O | 18.1 |
| Initial Decomposition | Sc₂(CO₃)₃ → Sc₂O(CO₃)₂ + CO₂ | 17.7 |
| Final Decomposition | Sc₂O(CO₃)₂ → Sc₂O₃ + 2CO₂ | 35.4 (cumulative for both CO₂ loss steps) |
Note: The experimental data is based on the analysis of a specific hydrated this compound sample. The exact temperatures and mass losses can vary depending on factors such as the degree of hydration, particle size, and heating rate.
Experimental Protocols
A detailed and controlled experimental setup is crucial for obtaining reproducible and accurate thermal analysis data. The following protocols outline the typical methodologies for the key experiments.
Simultaneous Thermogravimetric Analysis - Differential Scanning Calorimetry (TGA-DSC)
Objective: To simultaneously measure the change in mass and heat flow of this compound as a function of temperature.
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC measurements concurrently.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the finely powdered this compound sample into an alumina (B75360) or platinum crucible.
-
Instrument Setup:
-
Place the sample crucible onto the TGA balance.
-
Use an empty crucible of the same material as a reference for the DSC measurement.
-
Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to provide a non-reactive atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Record the sample mass (TGA), the derivative of the mass loss (DTG), and the differential heat flow (DSC) as a function of temperature.
Evolved Gas Analysis via Mass Spectrometry (TGA-MS)
Objective: To identify the gaseous species evolved during the thermal decomposition of this compound.
Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer via a heated transfer line.
Methodology:
-
TGA Setup: Follow the same procedure as outlined in the TGA-DSC protocol (Section 3.1).
-
MS Setup:
-
Set the temperature of the heated transfer line to approximately 200-250 °C to prevent condensation of the evolved gases.
-
Configure the mass spectrometer to scan a mass-to-charge ratio (m/z) range relevant for the expected gases (e.g., m/z 1-100). Key m/z values to monitor are 18 (for H₂O) and 44 (for CO₂).
-
-
Data Acquisition: Synchronize the data acquisition of the TGA and MS instruments to correlate the mass loss events with the evolution of specific gaseous products.
Visualizations
The following diagrams, generated using the DOT language, provide a visual representation of the thermal decomposition pathway and the experimental workflow.
An In-Depth Technical Guide to the Solubility of Scandium Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandium, a rare earth element, is increasingly pivotal in advanced materials and technological applications. Its compounds, particularly scandium carbonate (Sc₂(CO₃)₃), serve as critical precursors in the synthesis of high-purity scandium oxide, alloys, and other advanced materials. A thorough understanding of the solubility of this compound in various solvents is paramount for the development of efficient extraction, purification, and synthesis protocols. This technical guide provides a comprehensive overview of the solubility of this compound, detailing its behavior in aqueous solutions, acidic and alkaline environments. It includes quantitative solubility data, detailed experimental methodologies for solubility determination, and visual representations of relevant chemical processes.
Solubility of this compound: A Quantitative Overview
This compound is generally characterized as a substance with low solubility in pure water. However, its solubility is significantly influenced by the chemical nature of the solvent, particularly its pH. The dissolution behavior of this compound is primarily governed by its reactions with acidic and alkaline media.
Solubility in Aqueous Solutions
This compound is considered practically insoluble in water.[1][2] The solubility of rare earth carbonates in water is generally low, in the range of 10⁻⁵ to 10⁻⁷ mol/L.[1]
Solubility in Acidic Solutions
This compound readily dissolves in acidic solutions due to the reaction of the carbonate ions with hydrogen ions, which leads to the formation of carbonic acid that subsequently decomposes into carbon dioxide and water. This reaction shifts the dissolution equilibrium towards the formation of soluble scandium salts.[1][2]
Reaction: Sc₂(CO₃)₃(s) + 6H⁺(aq) → 2Sc³⁺(aq) + 3H₂O(l) + 3CO₂(g)
While specific quantitative data for the solubility of this compound in various mineral acids at different concentrations and temperatures is not extensively tabulated in publicly available literature, it is understood that its solubility increases with increasing acid concentration. Scandium compounds, in general, exhibit high solubility in strong mineral acids like hydrochloric acid (HCl), nitric acid (HNO₃), and sulfuric acid (H₂SO₄).[3] For instance, a calcined scandium compound shows high solubility in HCl and HNO₃ at a pH of approximately 0 to 2.
Solubility in Alkaline Carbonate Solutions
The solubility of this compound, along with other rare earth carbonates, is notably enhanced in solutions containing alkali metal carbonates (e.g., sodium carbonate, Na₂CO₃) or ammonium (B1175870) carbonate.[1] This increased solubility is attributed to the formation of soluble carbonate complexes.
Table 1: Solubility of Scandium Compounds in Alkaline Carbonate Solutions
| Solvent System | Scandium Compound | Temperature (°C) | Scandium Concentration | Reference |
| 100 g/L Na₂CO₃ | Scandium Oxide (Sc₂O₃) | 25 | 0.43 g/L | Fomin et al., 2004 |
| 100 g/L NaHCO₃ | Scandium Oxide (Sc₂O₃) | 25 | 16.7 g/L | Fomin et al., 2004 |
Note: Data for scandium oxide is presented as a proxy for this compound due to the limited direct data for the latter. The dissolution of scandium oxide in carbonate solutions involves the formation of similar soluble this compound complexes.
Experimental Protocols for Solubility Determination
The determination of the solubility of a sparingly soluble salt like this compound requires precise and well-controlled experimental procedures. The following protocols are based on established methods for solubility measurement.
Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution of this compound, separating the dissolved solute, and determining its mass.
Materials and Equipment:
-
This compound powder
-
Solvent of interest (e.g., deionized water, acidic solution)
-
Constant temperature water bath or shaker
-
Filtration apparatus (e.g., vacuum filtration with a fine porosity filter paper)
-
Evaporating dish
-
Analytical balance
-
Drying oven
-
Desiccator
Procedure:
-
Saturation: Add an excess amount of this compound powder to a known volume of the solvent in a sealed flask.
-
Equilibration: Place the flask in a constant temperature water bath or shaker and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filtration: Carefully filter the saturated solution to remove any undissolved solid. It is crucial to maintain the temperature during filtration to prevent precipitation or further dissolution.
-
Evaporation: Accurately measure a known volume of the clear filtrate into a pre-weighed evaporating dish.
-
Drying: Gently heat the evaporating dish to evaporate the solvent completely. Once the solvent is evaporated, dry the residue in a drying oven at an appropriate temperature (e.g., 105-110 °C) to a constant weight.
-
Weighing: Cool the evaporating dish containing the dry residue in a desiccator and weigh it on an analytical balance.
-
Calculation: The solubility is calculated as the mass of the residue per volume of the filtrate.
Analytical Methods for Scandium Quantification
For more precise measurements, especially at low concentrations, the concentration of scandium in the saturated solution can be determined using instrumental analytical techniques.
Sample Preparation for Analysis:
-
Follow steps 1-3 of the gravimetric method to obtain a clear, saturated solution.
-
Accurately dilute a known volume of the filtrate with an appropriate solvent (e.g., dilute nitric acid) to a concentration within the working range of the analytical instrument.
Analytical Techniques:
-
Atomic Absorption Spectroscopy (AAS): A robust and cost-effective method for quantifying scandium concentrations. A nitrous oxide-acetylene flame is typically used.[4]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): Offers high sensitivity and the ability to perform multi-element analysis.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Provides the highest sensitivity and is suitable for determining very low concentrations of scandium.
The concentration of scandium in the diluted sample is measured against a series of calibration standards. The original solubility is then calculated by taking the dilution factor into account.
Visualizing Experimental and Chemical Processes
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of this compound.
References
- 1. Rare Earth Carbonate - Rare Earth Metal / Alfa Chemistry [rareearth.alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Recovering Scandium from Scandium Rough Concentrate Using Roasting-Hydrolysis-Leaching Process [mdpi.com]
- 4. Determination of scandium in sea-water by atomic-absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Scandium Carbonate from Scandium Oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of scandium carbonate (Sc₂(CO₃)₃) from scandium oxide (Sc₂O₃). It includes detailed experimental protocols, quantitative data, and visualizations of the synthesis workflow and a relevant biological signaling pathway where scandium compounds are of interest.
Introduction
This compound is a key precursor in the production of various scandium compounds, including high-purity scandium oxide, scandium-aluminum alloys, and materials for solid oxide fuel cells.[1][2] In the context of drug development, scandium radioisotopes are gaining prominence for use in medical imaging and therapy, often chelated and linked to targeting molecules for specific biological pathways.[3][4] This guide focuses on the laboratory-scale synthesis of this compound from scandium oxide, a common starting material.
The primary and most practical method for synthesizing this compound from scandium oxide is through a precipitation process . This involves two main steps:
-
Dissolution of Scandium Oxide: Scandium oxide is dissolved in a strong acid to form a soluble scandium salt solution.
-
Precipitation of this compound: A carbonate source is added to the scandium salt solution to precipitate this compound.
Experimental Protocols
This section details the experimental procedures for the synthesis of this compound from scandium oxide via the precipitation method.
Materials and Equipment
-
Reagents:
-
Scandium oxide (Sc₂O₃, 99.9% purity or higher)
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Sodium carbonate (Na₂CO₃) or ammonium (B1175870) carbonate ((NH₄)₂CO₃)
-
Deionized water
-
Ammonium hydroxide (B78521) (NH₄OH) for pH adjustment (optional)
-
-
Equipment:
-
Glass beakers and flasks
-
Magnetic stirrer and stir bars
-
Heating mantle or hot plate
-
pH meter
-
Buchner funnel and filter paper
-
Drying oven
-
Fume hood
-
Detailed Methodologies
Step 1: Dissolution of Scandium Oxide
-
Place a known quantity of scandium oxide powder into a glass beaker.
-
Under a fume hood, slowly add a stoichiometric excess of concentrated acid (e.g., 6M HCl) to the beaker while stirring continuously with a magnetic stirrer. The reaction to form scandium chloride is: Sc₂O₃(s) + 6HCl(aq) → 2ScCl₃(aq) + 3H₂O(l)[5]
-
Gently heat the mixture to facilitate the dissolution of the scandium oxide.[2] The solution should become clear upon complete dissolution.
-
Allow the solution to cool to room temperature.
Step 2: Precipitation of this compound
-
Prepare a solution of the carbonate precipitating agent (e.g., 1 M sodium carbonate in deionized water).
-
Slowly add the carbonate solution to the scandium salt solution while stirring vigorously. A white, bulky precipitate of this compound will form.[1][6] The reaction is: 2ScCl₃(aq) + 3Na₂CO₃(aq) → Sc₂(CO₃)₃(s) + 6NaCl(aq)
-
Monitor the pH of the solution during the addition of the carbonate solution. The precipitation of scandium compounds is highly dependent on pH.[7] For scandium hydroxide precipitation, the optimal pH is around 10.[8] While specific data for carbonate is less available, maintaining a neutral to slightly alkaline pH is generally recommended for complete precipitation.
-
Continue stirring for a period of time (e.g., 1-2 hours) to ensure complete precipitation.
Step 3: Filtration, Washing, and Drying
-
Separate the this compound precipitate from the solution by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the precipitate several times with deionized water to remove any soluble impurities, such as sodium chloride.
-
Dry the collected this compound precipitate in a drying oven at a low temperature (e.g., 80-100 °C) to a constant weight. Higher temperatures can lead to the decomposition of the carbonate to the oxide.[1]
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value/Range | Source(s) |
| Purity of Starting Sc₂O₃ | 99.9% - 99.999% | [1] |
| Purity of Final Sc₂(CO₃)₃ | 99% - 99.999% | [1] |
| Physical Appearance | White, bulky precipitate | [1][6] |
| Particle Size | Dependent on precipitation conditions (e.g., pH, temperature, stirring rate). Can range from nano- to micrometer scale. | [9][10] |
Note: The yield of the reaction is highly dependent on the precise control of experimental parameters, particularly pH, and the careful execution of the filtration and washing steps. With proper technique, yields approaching the theoretical maximum can be expected.
Visualization of Experimental Workflow and a Relevant Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound from scandium oxide.
References
- 1. PD1021 this compound (Sc2 (CO3)3•xH2O) Powder | Scandium [scandium.org]
- 2. knowledge1.thermofisher.com [knowledge1.thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Endothelial Neuropilin-1: a multifaced signal transducer with an emerging role in inflammation and atherosclerosis beyond angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation of 44Sc from Natural Calcium Carbonate Targets for Synthesis of 44Sc-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. alfatestlab.com [alfatestlab.com]
An In-depth Technical Guide to the Basic Properties of Rare Earth Carbonates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of rare earth carbonates. It is designed to be a valuable resource for professionals in research, science, and drug development, offering detailed information on the chemical, physical, and structural characteristics of these compounds. This guide includes quantitative data presented in clear, comparative tables, detailed experimental protocols for key characterization techniques, and visualizations of critical pathways and relationships to facilitate a deeper understanding.
Introduction to Rare Earth Carbonates
Rare earth carbonates are a group of inorganic compounds composed of rare earth elements (REEs), which include the lanthanide series, scandium, and yttrium, bonded to carbonate anions. They are of significant interest due to their role as precursors in the synthesis of high-purity rare earth oxides and other advanced materials. Their unique electronic and magnetic properties make them valuable in various applications, including catalysis, ceramics, and pharmaceuticals. This guide will focus on the two main types of rare earth carbonates: normal rare earth carbonates with the general formula RE₂(CO₃)₃·nH₂O and rare earth hydroxycarbonates with the general formula RE(OH)CO₃·nH₂O.[1]
General Properties of Rare Earth Carbonates
The properties of rare earth carbonates exhibit trends across the lanthanide series, which can often be attributed to the lanthanide contraction—the steady decrease in ionic radii with increasing atomic number.[1] These compounds are typically white or lightly colored powders.[2][3][4]
Chemical Formula and Molecular Weight
The general chemical formula for normal rare earth carbonates is RE₂(CO₃)₃, and they are frequently found in hydrated forms. The molecular weight of the anhydrous form varies depending on the specific rare earth element.
| Rare Earth Carbonate | Chemical Formula | Molecular Weight ( g/mol ) |
| Lanthanum Carbonate | La₂(CO₃)₃ | 457.84[5] |
| Cerium Carbonate | Ce₂(CO₃)₃ | 460.26[6][7] |
| Neodymium Carbonate | Nd₂(CO₃)₃ | 468.51[8][9] |
| Yttrium Carbonate | Y₂(CO₃)₃ | 357.84[10] |
Solubility
Rare earth carbonates are generally considered insoluble in water.[11] Their solubility is low, typically in the range of 10⁻⁵ to 10⁻⁷ mol/L.[1] However, their solubility can be influenced by the pH of the solution and the presence of other ions. For instance, they are soluble in acidic solutions, reacting to form the corresponding rare earth salts and releasing carbon dioxide.[1] Their solubility also increases in solutions containing alkali metal or ammonium (B1175870) carbonates due to the formation of soluble double carbonate complexes.[1]
| Rare Earth Carbonate | Solubility Product Constant (Ksp) |
| Lanthanum Carbonate | 4.0 x 10⁻³⁴ |
| Neodymium Carbonate | 1.1 x 10⁻³³ |
| Yttrium Carbonate | 1.0 x 10⁻³¹ |
Thermal Stability and Decomposition
The thermal decomposition of hydrated rare earth carbonates is a multi-step process.[5] Generally, the thermal stability of these carbonates decreases with an increasing atomic number across the lanthanide series.[5] The decomposition typically proceeds through the following stages:
-
Dehydration: Loss of water molecules of hydration.
-
Decarbonation to Oxycarbonate: Partial decomposition of the carbonate to form an intermediate oxycarbonate (RE₂O₂CO₃).
-
Decarbonation to Oxide: Complete decomposition to the corresponding rare earth oxide (RE₂O₃).
| Rare Earth Carbonate | Decomposition to Oxycarbonate Temp. (°C) | Decomposition to Oxide Temp. (°C) |
| Lanthanum Carbonate | ~450 | 710 - 730 |
| Cerium Carbonate | 250 - 280 | > 800 |
| Neodymium Carbonate | 320 - 550 | 800 - 905 |
| Yttrium Carbonate | 350 - 470 | 500 - 600 |
Crystal Structure
The crystal structure of normal rare earth carbonates varies across the lanthanide series. The lighter rare earth carbonates (La through Nd) typically crystallize in the orthorhombic lanthanite-type structure, while the middle to heavy rare earth carbonates (Sm through Tm, and Y) adopt the orthorhombic tengerite-type structure.[1]
| Crystal Structure Type | Rare Earth Elements | Crystal System | Space Group |
| Lanthanite | La, Ce, Nd | Orthorhombic | Pbnb |
| Tengerite | Sm, Gd, Dy, Ho, Er, Y | Orthorhombic | Bb2₁m |
Table of Crystallographic Data:
| Structure | a (Å) | b (Å) | c (Å) |
| Lanthanite-(La) | 9.504 | 16.943 | 8.937 |
| Lanthanite-(Ce) | 9.482 | 16.938 | 8.965 |
| Tengerite-(Y) | 6.078 | 9.157 | 15.114 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of rare earth carbonates.
Synthesis of Rare Earth Carbonates by Precipitation
This protocol describes a common method for synthesizing rare earth carbonates by precipitation from an aqueous solution.
Materials:
-
Rare earth chloride or nitrate (B79036) solution (e.g., 0.1 M)
-
Ammonium bicarbonate solution (e.g., 0.5 M) or Sodium carbonate solution (e.g., 0.5 M)
-
Deionized water
-
Beakers
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
-
Drying oven
Procedure:
-
Prepare a solution of the desired rare earth salt (e.g., dissolve the appropriate amount of rare earth chloride in deionized water to make a 0.1 M solution).
-
In a separate beaker, prepare a solution of the precipitating agent (e.g., ammonium bicarbonate or sodium carbonate).
-
While stirring the rare earth salt solution vigorously, slowly add the precipitating agent solution dropwise. A white precipitate of rare earth carbonate will form.
-
Continue adding the precipitating agent until no more precipitate is formed. It is important to control the pH, which should be in the range of 6-7 for complete precipitation.[12]
-
Allow the precipitate to age in the mother liquor for a period (e.g., overnight) to improve crystallinity and particle size.[7]
-
Separate the precipitate from the solution by filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted salts.
-
Dry the washed precipitate in an oven at a low temperature (e.g., 80-100 °C) to obtain the hydrated rare earth carbonate powder.
Characterization by Thermogravimetric Analysis (TGA)
This protocol outlines the procedure for analyzing the thermal decomposition of rare earth carbonates using TGA.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Dried rare earth carbonate sample
-
Sample pans (e.g., alumina (B75360) or platinum)
-
Inert gas (e.g., Nitrogen or Argon) and/or Air
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Accurately weigh a small amount of the dried rare earth carbonate sample (typically 5-10 mg) into a tared TGA sample pan.
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with the desired gas (e.g., nitrogen for an inert atmosphere or air for an oxidative atmosphere) at a constant flow rate (e.g., 20-50 mL/min).
-
Program the TGA to heat the sample from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting TGA curve to identify the temperature ranges of dehydration, decarbonation to oxycarbonate, and final decomposition to the oxide based on the distinct weight loss steps.
Characterization by Powder X-ray Diffraction (XRD)
This protocol describes the steps for analyzing the crystal structure of rare earth carbonates using powder XRD.
Materials and Equipment:
-
Powder X-ray Diffractometer
-
Dried rare earth carbonate sample
-
Mortar and pestle (agate is recommended)
-
Sample holder (e.g., zero-background holder)
-
Spatula
Procedure:
-
Grind a small amount of the dried rare earth carbonate sample into a fine, homogeneous powder using a mortar and pestle. This is crucial to ensure random orientation of the crystallites.
-
Carefully pack the powdered sample into the sample holder, ensuring a flat and smooth surface that is level with the top of the holder.
-
Place the sample holder into the XRD instrument.
-
Set the instrument parameters for data collection, including the 2θ scan range (e.g., 10-80°), step size (e.g., 0.02°), and scan speed.
-
Initiate the X-ray source and detector and start the data collection.
-
After the scan is complete, process the raw data to obtain the diffraction pattern (intensity vs. 2θ).
-
Analyze the diffraction pattern by comparing the peak positions and intensities to standard diffraction patterns from databases (e.g., the Joint Committee on Powder Diffraction Standards - JCPDS) to identify the crystalline phases present.
Visualizations
The following diagrams, generated using the DOT language, illustrate key processes related to rare earth carbonates.
Caption: Workflow for the synthesis of rare earth carbonates by precipitation.
References
- 1. brainly.com [brainly.com]
- 2. Thermal decomposition of gadolinium(III) carbonate [inis.iaea.org]
- 3. Thermochemical investigations of cerium carbonate decomposition [inis.iaea.org]
- 4. benchchem.com [benchchem.com]
- 5. Solved What is the solubility product expression for | Chegg.com [chegg.com]
- 6. Praseodymium neodymium carbonate [xjxitu.com]
- 7. nagwa.com [nagwa.com]
- 8. homework.study.com [homework.study.com]
- 9. sklg.cdut.edu.cn [sklg.cdut.edu.cn]
- 10. gauthmath.com [gauthmath.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Scandium Carbonate: CAS Numbers and Safety Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical identifiers and safety data for scandium carbonate. The information is compiled for professionals in research, scientific, and drug development fields, presenting available data in a structured format to facilitate easy reference and comparison.
Chemical Identification and Physical Properties
This compound exists in two primary forms: anhydrous and hydrated. Each form has a distinct CAS number and slight variations in its properties.
Table 1: Chemical Identifiers for this compound
| Property | This compound (Anhydrous) | This compound (Hydrated) |
| Chemical Formula | Sc₂(CO₃)₃ | Sc₂(CO₃)₃·xH₂O |
| CAS Number | 51299-79-7[1] | 5809-49-4[2][3] |
| EC Number | 257-117-7[1] | 257-117-7[2] |
| Molecular Weight | 269.94 g/mol (anhydrous basis)[3] | 287.95 g/mol (for monohydrate)[4] |
| Synonyms | Di-scandium tricarbonate | Scandium(III) carbonate hydrate, Carbonic acid scandium salt (3:2) hydrate[2][3] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Notes |
| Appearance | White, odorless solid[5] | |
| Solubility in Water | Insoluble (Anhydrous)[1][6], Soluble (Hydrated)[2][7] | The solubility of this compound is reported differently across sources, which may be attributed to the specific form (anhydrous vs. hydrated) and the definition of "soluble." The hydrated form is generally considered to have some solubility in water.[2][7] |
| Melting Point | 830 °C (decomposes)[6] | Decomposes upon heating to form scandium oxide and carbon dioxide. |
| Stability | Stable under normal conditions.[5] |
Safety and Hazard Information
Based on available Safety Data Sheets (SDS), this compound is generally not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard.[5] However, as with any chemical, appropriate safety precautions should be observed.
Table 3: Hazard Identification and Safety Ratings
| Hazard Identification | Rating | Source |
| HMIS Rating | Health: 1, Flammability: 1, Reactivity: 1 | ProChem, Inc. SDS[8] |
| NFPA Rating | Health: 1, Fire: 1, Reactivity: 1 | ProChem, Inc. SDS[8] |
Rating Scale: 0 = Minimal, 1 = Slight, 2 = Moderate, 3 = Serious, 4 = Severe
2.1. Toxicological Data
Qualitative Toxicological Information:
-
Inhalation: May cause irritation to the respiratory tract.[8]
-
Skin Contact: May cause slight to mild skin irritation.[8]
-
Eye Contact: May cause slight to mild eye irritation.[8]
-
Ingestion: May lead to symptoms such as dizziness, abdominal cramps, and vomiting.[8]
2.2. Safe Handling and Personal Protective Equipment (PPE)
Standard laboratory safety practices should be followed when handling this compound.
Table 4: Recommended Safe Handling Procedures and PPE
| Precaution | Recommendation |
| Ventilation | Use in a well-ventilated area. |
| Eye Protection | Wear safety glasses with side-shields or goggles.[5] |
| Skin Protection | Wear protective gloves and clothing to prevent skin exposure.[5] |
| Respiratory Protection | Not required under normal use conditions. A particle filter respirator is recommended if dust is generated.[5] |
| Hygiene | Handle in accordance with good industrial hygiene and safety practice.[5] |
2.3. First Aid Measures
Table 5: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Remove to fresh air. Seek medical attention if symptoms occur.[5] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][8] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[5] |
Environmental Impact
Specific data on the environmental impact of this compound is limited. The focus of environmental studies has been on the broader impact of scandium production and recycling.[9][10][11] Scandium-containing waste from industrial processes is a growing concern, and efforts are being made to develop safe recycling methods.[9]
Experimental Protocols for Safety Assessment
Detailed experimental protocols for the safety assessment of this compound are not publicly available. The following is a generalized workflow for assessing the safety of a chemical compound, which can be adapted for this compound.
Methodology for Key Experiments:
-
Cytotoxicity Assays (e.g., MTT Assay):
-
Cell Culture: Plate cells (e.g., HepG2 for liver toxicity) in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound dissolved in a suitable solvent for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
Genotoxicity Assays (e.g., Ames Test):
-
Bacterial Strains: Use several strains of Salmonella typhimurium with mutations in the histidine operon.
-
Metabolic Activation: Prepare a mixture of the test compound with and without a liver extract (S9 fraction) for metabolic activation.
-
Exposure: Expose the bacterial strains to different concentrations of the this compound mixture.
-
Plating: Plate the treated bacteria on a minimal agar (B569324) medium lacking histidine.
-
Incubation and Analysis: Incubate the plates for 48-72 hours and count the number of revertant colonies. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.
-
This guide provides a summary of the currently available information on this compound. It is important to note the lack of extensive, publicly available quantitative toxicological and environmental data. Researchers and professionals should always consult the most recent Safety Data Sheet from their supplier and handle this chemical with appropriate care.
References
- 1. americanelements.com [americanelements.com]
- 2. Scandium (III) Carbonate Hydrate - ProChem, Inc. [prochemonline.com]
- 3. scbt.com [scbt.com]
- 4. 5809-49-4 CAS Manufactory [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound (Sc2(CO3)3.xH2O) Powder Wholesale [attelements.com]
- 7. Scandium (III) Carbonate Hydrate - ProChem, Inc. [prochemonline.com]
- 8. prochemonline.com [prochemonline.com]
- 9. Reducing hazardous material and environmental impact through recycling of scandium nanomaterial waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Theoretical Modeling of Scandium Carbonate: A Prospective Structural and Electronic Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scandium (Sc) and its compounds are of increasing interest in various fields, including materials science, catalysis, and medicine. Scandium carbonate (Sc₂(CO₃)₃) serves as a crucial precursor for the synthesis of other scandium-containing materials. However, a comprehensive understanding of its solid-state structure and electronic properties remains elusive, with a notable absence of an experimentally determined crystal structure in the published literature. This technical guide outlines a prospective theoretical framework for modeling the crystal structure of this compound using first-principles quantum mechanical calculations, primarily based on Density Functional Theory (DFT). We propose a hypothetical crystal structure derived from analogous trivalent metal carbonates and detail a comprehensive computational workflow for its structural optimization, electronic structure analysis, and property prediction. This document is intended to serve as a roadmap for researchers undertaking the theoretical investigation of this scientifically important yet under-characterized material.
Introduction
Scandium's unique chemical properties, bridging the alkaline earth and lanthanide elements, make its compounds highly sought after for advanced applications. This compound, a water-insoluble white solid, is a key intermediate in the purification of scandium and the synthesis of its oxide, halides, and alloys.[1][2] Despite its practical importance, a detailed atomic-scale understanding of its crystal structure is conspicuously missing from crystallographic databases.
Theoretical modeling, particularly DFT, offers a powerful predictive tool to investigate the structural and electronic properties of materials in the absence of experimental data.[3][4] By establishing a robust computational model, we can predict key parameters such as lattice constants, bond lengths, formation energies, and vibrational spectra, providing valuable insights for materials synthesis and characterization.
This whitepaper presents a detailed protocol for the theoretical modeling of a hypothetical this compound crystal structure. We will draw analogies from the known structures of other trivalent metal carbonates and outline the necessary computational steps to build a reliable model.
Proposed Crystal Structure and Rationale
Given the lack of experimental data for Sc₂(CO₃)₃, a plausible starting structure must be hypothesized. The ionic radius of Sc³⁺ is similar to that of other trivalent cations that form well-characterized carbonate structures. For instance, the crystal structure of the related compound scandium carbodiimide, Sc₂(CN₂)₃, has been identified as trigonal-rhombohedral with the space group R-3c.[2] Many trivalent lanthanide carbonates also adopt structures with high coordination numbers for the metal ion.
Therefore, we propose a hypothetical crystal structure for Sc₂(CO₃)₃ based on a high-symmetry space group that can accommodate the stoichiometry and the expected coordination of the Sc³⁺ and carbonate ions. A plausible starting point would be to adapt a known trivalent metal carbonate structure, such as that of indium carbonate or to build a new model based on common trivalent metal coordination polyhedra. For the purpose of this guide, we will assume a starting structure based on a rhombohedral lattice, similar to Sc₂(CN₂)₃.
Computational Methodology
The theoretical investigation of the proposed this compound structure will be conducted using the Density Functional Theory (DFT) framework. For enhanced computational efficiency, particularly for initial relaxations and molecular dynamics, the Density Functional Tight-Binding (DFTB+) method can also be employed.[5][6]
Density Functional Theory (DFT) Calculations
DFT calculations will be performed to obtain accurate ground-state energies, optimized geometries, and electronic properties.
-
Software: A plane-wave DFT code such as VASP, Quantum ESPRESSO, or CASTEP is recommended.
-
Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a suitable starting point. For more accurate electronic structure and band gap calculations, a hybrid functional like HSE06 may be employed.
-
Basis Set: A plane-wave basis set with a kinetic energy cutoff of at least 500 eV is recommended.
-
Pseudopotentials: Projector-Augmented Wave (PAW) pseudopotentials will be used to describe the interaction between the core and valence electrons.
-
k-point Sampling: The Brillouin zone will be sampled using a Monkhorst-Pack grid with a density appropriate for the unit cell size, ensuring convergence of the total energy.
-
Convergence Criteria: The electronic self-consistent field (SCF) loop will be converged to 10⁻⁶ eV, and the forces on the atoms will be converged to less than 0.01 eV/Å during structural relaxation.
Density Functional Tight-Binding (DFTB+) Calculations
DFTB+ can be used for preliminary structural relaxations and for performing molecular dynamics simulations to assess thermal stability.[7][8]
-
Slater-Koster Files: Appropriate Slater-Koster files for Sc, C, and O interactions must be used. These parameter sets are essential for the accuracy of DFTB+ calculations.
-
SCC-DFTB: Self-consistent charge (SCC) DFTB will be employed to account for charge transfer between atoms.[5]
The following diagram illustrates the proposed computational workflow for the theoretical modeling of this compound.
Predicted Quantitative Data
The following tables outline the key quantitative data that would be generated from the proposed theoretical investigation. These tables are presented as templates for reporting the results of the computational study.
Table 1: Predicted Structural Parameters for this compound
| Parameter | Hypothetical Rhombohedral Sc₂(CO₃)₃ |
| Space Group | R-3c (Assumed) |
| a (Å) | Value to be calculated |
| c (Å) | Value to be calculated |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 120 |
| Volume (ų/formula unit) | Value to be calculated |
| Density (g/cm³) | Value to be calculated |
Table 2: Calculated Bond Lengths and Angles
| Bond/Angle | Value |
| Sc-O (Å) | Value to be calculated |
| C-O (Å) | Value to be calculated |
| O-Sc-O (°) | Value to be calculated |
| O-C-O (°) | Value to be calculated |
Table 3: Calculated Energetic and Electronic Properties
| Property | Value (units) |
| Formation Energy (eV/atom) | Value to be calculated |
| Band Gap (eV) | Value to be calculated |
Experimental Protocols for Validation
The theoretical predictions outlined in this guide must be validated by experimental data. The following experimental protocols are recommended for the synthesis and characterization of crystalline this compound.
Synthesis of Crystalline this compound
A potential route to crystalline this compound is through controlled precipitation:
-
Preparation of Scandium Solution: Dissolve high-purity scandium oxide (Sc₂O₃) in a stoichiometric amount of nitric acid (HNO₃) to form a scandium nitrate (B79036) (Sc(NO₃)₃) solution.
-
Precipitation: Slowly add a solution of sodium carbonate (Na₂CO₃) or ammonium (B1175870) carbonate ((NH₄)₂CO₃) to the scandium nitrate solution under controlled pH and temperature. The slow addition and controlled conditions are crucial for promoting crystal growth over amorphous precipitation.
-
Aging: The resulting precipitate should be aged in the mother liquor for an extended period (e.g., several days) at a slightly elevated temperature to facilitate crystallization.
-
Washing and Drying: The crystalline product should be filtered, washed with deionized water to remove soluble byproducts, and dried under vacuum at a low temperature to prevent decomposition.
Structural Characterization
-
Powder X-ray Diffraction (PXRD): PXRD is the primary technique to determine the crystal structure, including the space group and lattice parameters. The experimental diffraction pattern can be compared with the pattern simulated from the theoretically predicted structure.
-
Infrared (IR) and Raman Spectroscopy: These techniques can probe the vibrational modes of the carbonate and Sc-O bonds. The experimental spectra can be compared with the vibrational frequencies calculated from the DFT model (via phonon calculations) to further validate the predicted structure.
Conclusion
The theoretical modeling of this compound presents a valuable opportunity to understand the fundamental properties of this important material. In the absence of experimental structural data, a prospective theoretical approach, as outlined in this guide, can provide significant insights and guide future experimental work. The proposed workflow, combining DFT and DFTB+ calculations, offers a comprehensive strategy for predicting the structural, electronic, and vibrational properties of this compound. The validation of these theoretical predictions through targeted synthesis and characterization will be a critical step in advancing our understanding of scandium chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nanorh.com [nanorh.com]
- 4. Computational Prediction of All Lanthanide Aqua Ion Acidity Constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First calculation with DFTB+ — DFTB+ Recipes [dftbplus-recipes.readthedocs.io]
- 6. Molecular dynamics — DFTB+ Recipes [dftbplus-recipes.readthedocs.io]
- 7. Preparing for an MD calculation — DFTB+ Recipes [dftbplus-recipes.readthedocs.io]
- 8. User Guide — DFTB+ Step 2025.3.7 documentation [molssi-seamm.github.io]
A Comprehensive Technical Guide to Scandium Carbonate: Hydrated vs. Anhydrous Forms for Research and Development
For researchers, scientists, and professionals in drug development, understanding the nuances of precursor materials is critical. Scandium carbonate, a key intermediate in the synthesis of high-purity scandium oxide and other scandium compounds, exists in both hydrated and anhydrous forms. The choice between these forms has significant implications for experimental design, process control, and the properties of the final product. This technical guide provides an in-depth comparison of this compound hydrate (B1144303) and its anhydrous counterpart, detailing their properties, synthesis, and applications, with a focus on providing actionable data and protocols for a laboratory and development setting.
Physicochemical Properties: A Comparative Analysis
The physical and chemical properties of this compound are fundamentally influenced by the presence of water of hydration. The hydrated form is the state in which the compound is typically precipitated from aqueous solutions, while the anhydrous form is an intermediate product of thermal decomposition.
| Property | This compound Hydrate | Anhydrous this compound |
| Chemical Formula | Sc₂(CO₃)₃ · xH₂O | Sc₂(CO₃)₃ |
| CAS Number | 5809-49-4[1][2][3] | 51299-79-7[4] |
| Appearance | White powder or bulky precipitate[1][3][5][6] | Solid |
| Molecular Weight | 269.96 g/mol (anhydrous basis)[1][2][3] | 269.96 g/mol [1][3] |
| Solubility in Water | Generally considered insoluble, though some sources indicate slight solubility.[4][7][8] It can be dissolved in the presence of excess carbonate ions to form soluble complexes.[5] | Insoluble[4] |
| Thermal Stability | Decomposes upon heating, losing water molecules first, followed by carbon dioxide.[5] | Decomposes at higher temperatures to form scandium oxide.[5] |
| Purity Levels | Commercially available in purities ranging from 99% (2N) to 99.999% (5N).[5] | Typically an intermediate in the production of scandium oxide, purity is dependent on the precursor hydrate. |
Synthesis and Experimental Protocols
The synthesis of this compound is a critical step that dictates the purity and morphology of the final product. Controlled precipitation is the most common method for producing the hydrated form.
Synthesis of this compound Hydrate via Controlled Precipitation
This protocol describes a typical method for synthesizing this compound hydrate from a soluble scandium salt.
Objective: To precipitate this compound hydrate with high purity.
Materials:
-
Soluble scandium salt (e.g., scandium chloride, scandium nitrate)
-
Carbonate source (e.g., sodium carbonate, ammonium (B1175870) carbonate)
-
Deionized water
-
pH meter
-
Stirring hotplate
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Methodology:
-
Preparation of Scandium Solution: Dissolve a known concentration of the soluble scandium salt in deionized water.
-
Precipitation: While vigorously stirring the scandium solution, slowly add the carbonate solution. The addition of a carbonate solution to a scandium salt solution results in the formation of a white, bulky precipitate of this compound.[6]
-
pH and Temperature Control: Throughout the precipitation process, carefully monitor and control the pH and temperature of the reaction mixture. These parameters are crucial for preventing the co-precipitation of scandium hydroxide (B78521) and other impurities.[5]
-
Aging the Precipitate: After the complete addition of the carbonate source, continue stirring the suspension for a defined period to allow the precipitate to age and for the particle size to homogenize.
-
Filtration and Washing: Filter the precipitate using a Büchner funnel. Wash the collected solid several times with deionized water to remove any remaining soluble impurities.
-
Drying: Dry the washed this compound hydrate in a drying oven at a low temperature (e.g., 80-100 °C) to remove excess water without initiating decomposition.
Conversion to Anhydrous this compound
The anhydrous form is typically obtained through the controlled thermal decomposition of the hydrate.
Objective: To dehydrate this compound hydrate to its anhydrous form.
Materials:
-
This compound hydrate
-
Furnace with temperature control
-
Crucible (e.g., alumina)
Methodology:
-
Sample Preparation: Place a known amount of this compound hydrate into a crucible.
-
Heating: Heat the sample in a furnace. The dehydration process typically occurs in stages, with the loss of water molecules preceding the decomposition of the carbonate. The temperature range for the complete removal of water to form the anhydrous carbonate is generally in the range of 350–600°C, which is then followed by the release of carbon dioxide to form scandium oxide.[5]
-
Atmosphere Control: The atmosphere within the furnace (e.g., air, inert gas) can influence the decomposition process and the characteristics of the final product.[9]
Characterization Techniques
To verify the identity, purity, and thermal properties of both this compound forms, several analytical techniques are employed.
| Technique | Purpose |
| Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC) | To study the thermal decomposition process, identify the temperature ranges for dehydration and decarbonation, and determine the water content in the hydrate.[5] |
| X-ray Diffraction (XRD) | To determine the crystal structure and phase purity of the material. Different hydration states will exhibit distinct diffraction patterns. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present (e.g., carbonate, hydroxyl groups from water) and to distinguish between the hydrated and anhydrous forms. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | To determine the elemental purity of the this compound and quantify any trace metal impurities. |
Logical Workflow: From Hydrate to Oxide
The transformation of this compound hydrate to scandium oxide is a key industrial process. The following diagram illustrates this workflow.
Caption: Synthesis and thermal processing of this compound.
Applications in Research and Drug Development
While this compound itself is not typically a therapeutic agent, its role as a precursor and the properties of scandium ions and their isotopes are highly relevant to the biomedical field.
-
Precursor for High-Purity Scandium Oxide: Scandium oxide derived from the carbonate is used in the manufacturing of high-strength, lightweight aluminum-scandium alloys for biomedical implants.[10]
-
Catalysis in Medicinal Chemistry: Scandium compounds can serve as catalysts in organic synthesis, potentially aiding in the development of new pharmaceutical compounds.[10]
-
Biocompatible Coatings: Scandium is used in biocompatible coatings for medical devices, and this compound can be a starting material for producing the materials used in these coatings.[10]
-
Radiopharmaceuticals: Radioisotopes of scandium, such as ⁴⁴Sc for Positron Emission Tomography (PET) imaging and ⁴⁷Sc for therapy, are of great interest in nuclear medicine.[11][12][13] High-purity scandium oxide, produced from this compound, can be the target material for the production of these isotopes.
The following diagram illustrates the relationship between this compound and its downstream applications in research and development.
Caption: Applications derived from this compound.
Conclusion
The distinction between this compound hydrate and its anhydrous form is crucial for scientists and researchers. The hydrated form is the common starting material, synthesized via controlled aqueous precipitation, and its properties are well-documented. The anhydrous form is a key intermediate in the thermal conversion to high-purity scandium oxide, the gateway to a multitude of advanced applications, including those in the biomedical and pharmaceutical fields. A thorough understanding and precise control of the synthesis and processing of these materials are paramount to achieving the desired outcomes in research and development.
References
- 1. Scandium (III) Carbonate Hydrate - ProChem, Inc. [prochemonline.com]
- 2. strem.com [strem.com]
- 3. Scandium (III) Carbonate Hydrate - ProChem, Inc. [prochemonline.com]
- 4. americanelements.com [americanelements.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound Supplier | Stanford Materials Corporation [stanfordmaterials.com]
- 7. americanelements.com [americanelements.com]
- 8. This compound (Sc2(CO3)3.xH2O) Powder Wholesale [attelements.com]
- 9. mdpi.com [mdpi.com]
- 10. Scandium for Medical Applications | Scandium [scandium.org]
- 11. mdpi.com [mdpi.com]
- 12. Towards Clinical Development of Scandium Radioisotope Complexes for Use in Nuclear Medicine: Encouraging Prospects with the Chelator 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTA) and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Scandium Isotopes in Medical Applications | Scandium [scandium.org]
Methodological & Application
Scandium Carbonate as a Precursor for Scandium Oxide Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis of scandium oxide (Sc₂O₃) nanoparticles using scandium carbonate (Sc₂(CO₃)₃) as a precursor. Scandium oxide nanoparticles are of increasing interest in various high-technology fields, including advanced ceramics, catalysis, and biomedicine, owing to their unique properties such as a wide bandgap, high refractive index, and excellent thermal stability.[1] This guide details the synthesis methodology, key experimental parameters, and potential applications, with a focus on the biomedical field.
Synthesis of Scandium Oxide Nanoparticles
The synthesis of scandium oxide nanoparticles from this compound is typically a two-step process involving the precipitation of a this compound precursor followed by its thermal decomposition (calcination).
Experimental Protocols
Protocol 1: Precipitation of this compound Precursor
This protocol describes the synthesis of a this compound precursor from a soluble scandium salt.
Materials:
-
Scandium salt (e.g., Scandium Chloride - ScCl₃, Scandium Nitrate - Sc(NO₃)₃)
-
Precipitating agent (e.g., Ammonium Carbonate - (NH₄)₂CO₃, Sodium Carbonate - Na₂CO₃)
-
Deionized water
-
Beakers
-
Magnetic stirrer
-
Centrifuge
-
Drying oven
Procedure:
-
Prepare an aqueous solution of the scandium salt.
-
Separately, prepare an aqueous solution of the precipitating agent.
-
While vigorously stirring the scandium salt solution, slowly add the precipitating agent solution dropwise. The formation of a white precipitate of this compound will be observed.
-
Continue stirring for a predetermined period (e.g., 2 hours) to ensure complete precipitation and to control the particle size of the precursor.
-
Age the precipitate in the solution for a specific time if desired, as this can influence the particle morphology.
-
Separate the precipitate from the solution by centrifugation.
-
Wash the precipitate multiple times with deionized water and then with ethanol to remove any unreacted reagents and by-products.
-
Dry the collected this compound precursor in an oven at a low temperature (e.g., 80-100 °C) until a constant weight is achieved.
Protocol 2: Thermal Decomposition (Calcination) of this compound to Scandium Oxide Nanoparticles
This protocol details the conversion of the this compound precursor into scandium oxide nanoparticles.
Materials:
-
Dried this compound precursor powder
-
Crucible (e.g., alumina)
-
High-temperature furnace (muffle furnace)
Procedure:
-
Place the dried this compound precursor powder into a crucible.
-
Place the crucible in the high-temperature furnace.
-
Ramp the temperature to the desired calcination temperature at a controlled rate (e.g., 5 °C/minute).
-
Hold the furnace at the target temperature for a specified duration (e.g., 2-4 hours) to ensure the complete decomposition of the carbonate to the oxide.
-
Allow the furnace to cool down to room temperature naturally.
-
The resulting white powder is scandium oxide nanoparticles.
Data Presentation
The properties of the resulting scandium oxide nanoparticles are highly dependent on the synthesis parameters. The following tables summarize the influence of key parameters on the final product.
Table 1: Effect of Calcination Temperature on Scandium Oxide Nanoparticle Properties
| Calcination Temperature (°C) | Resulting Particle Size (nm) | Surface Area (m²/g) | Reference |
| 600 | ~50 | High | [1] |
| 700 | ~28 | 49 | |
| 800 | Larger than at 700°C | Lower | [1] |
| 1000 | Significantly larger, potential for aggregation | Low | [1] |
Table 2: Characterization Techniques for Scandium Oxide Nanoparticles
| Technique | Purpose |
| X-ray Diffraction (XRD) | Determine crystal structure and phase purity.[1][2] |
| Transmission Electron Microscopy (TEM) | Visualize morphology, size, and size distribution.[2] |
| Scanning Electron Microscopy (SEM) | Observe surface morphology and agglomeration. |
| Thermogravimetric Analysis (TGA) | Determine the decomposition temperature of the precursor.[2] |
| Brunauer-Emmett-Teller (BET) Analysis | Measure the specific surface area of the nanoparticles. |
Experimental Workflow and Synthesis Pathway Visualization
The overall workflow for the synthesis of scandium oxide nanoparticles from a scandium salt via a carbonate precursor is depicted below.
The thermal decomposition pathway of this compound to scandium oxide involves the release of carbon dioxide.
Applications in Drug Development
Scandium oxide nanoparticles, like other metal oxide nanoparticles, are being explored for various biomedical applications, particularly in drug delivery. Their small size allows them to potentially cross biological barriers, and their surface can be functionalized to carry therapeutic agents.
Drug Delivery Workflow
The general workflow for utilizing scandium oxide nanoparticles as drug carriers is outlined below.
Potential Cellular Signaling Pathway Involvement
Recent studies on rare-earth oxide (REO) nanoparticles, a class of materials to which scandium oxide belongs, have suggested that upon cellular uptake, these nanoparticles can induce lysosomal stress. This stress can, in turn, modulate specific signaling pathways. One such pathway involves the mTOR (mammalian target of rapamycin) signaling complex, which is a crucial regulator of cell growth, proliferation, and survival.
When REO nanoparticles accumulate in lysosomes, they can cause lysosomal enlargement and dysfunction. This lysosomal stress leads to the deactivation of mTORC1, which normally resides on the lysosomal membrane. The inactivation of mTORC1 results in the dephosphorylation and subsequent nuclear translocation of Transcription Factor EB (TFEB). In the nucleus, TFEB promotes the expression of genes involved in lysosomal biogenesis and autophagy, as a cellular response to clear the nanoparticle aggregates and restore lysosomal function.
Disclaimer: The signaling pathway depicted is based on studies of rare-earth oxide nanoparticles in general and serves as a potential model for the cellular interactions of scandium oxide nanoparticles. Further specific research on Sc₂O₃ is required for confirmation.
References
Application Notes and Protocols: Scandium Carbonate in Solid Oxide Fuel Cells (SOFCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid Oxide Fuel Cells (SOFCs) are highly efficient electrochemical devices that convert chemical energy directly into electrical energy. The electrolyte is a critical component, and scandia-stabilized zirconia (ScSZ) has emerged as a state-of-the-art material due to its superior ionic conductivity compared to conventional yttria-stabilized zirconia (YSZ). This high conductivity allows for operation at lower temperatures (600-800°C), which can reduce costs and improve long-term stability. Scandium carbonate (Sc₂(CO₃)₃·xH₂O) is a key precursor material for the synthesis of the scandia (Sc₂O₃) used in ScSZ electrolytes.[1]
These application notes provide detailed protocols for the synthesis of ScSZ powder from this compound, the fabrication of SOFC components using this material, and the electrochemical characterization of the resulting cells.
Data Presentation: Performance of ScSZ-based SOFCs
The use of ScSZ as an electrolyte in SOFCs has been shown to significantly enhance performance. The following tables summarize key quantitative data from various studies, highlighting the advantages of ScSZ.
| Electrolyte Composition | Ionic Conductivity (S/cm) | Temperature (°C) | Reference |
| 9mol% Sc₂O₃ - ZrO₂ (9ScSZ) | ~0.18 | 1000 | [2] |
| 10mol% Sc₂O₃ - 1mol% CeO₂ - ZrO₂ (10Sc1CeSZ) | 0.112 | 800 | [3] |
| 6mol% Sc₂O₃ - ZrO₂ (6ScSZ) | 0.10 ± 0.01 | 900 | [4] |
| 10mol% Sc₂O₃ - ZrO₂ (ScSZ) | 0.003 | 500 | [2] |
| 8mol% Y₂O₃ - ZrO₂ (8YSZ) | ~0.1 | 1000 | [2] |
Table 1: Ionic Conductivity of ScSZ and YSZ Electrolytes.
| Anode/Electrolyte/Cathode Configuration | Power Density (mW/cm²) | Operating Temperature (°C) | Fuel | Reference |
| Cu-CeO₂-ScSZ / ScSZ / YSZ-LSM | 289 | 700 | H₂ | [4] |
| Cu-CeO₂-ScSZ / ScSZ / YSZ-LSM | 148 | 700 | C₄H₁₀ | [4] |
| Cu-CeO₂-ScSZ / ScSZ / YSZ-LSM | 115 | 700 | CH₄ | [4] |
| Ni-ScSZ / ScSZ / LSM-ScSZ | 918 | 850 | H₂ | [5] |
| Ni-ScSZ / ScSZ / LSM-ScSZ | 706 | 750 | H₂ | [5] |
| Ni-ScSZ / ScSZ / LSM-ScSZ | 424 | 650 | H₂ | [5] |
| Anode-supported / 1Ce10ScSZ (6 µm) / Cathode | 900 | 750 | H₂ | [6] |
| Anode-supported / ScSZ (30 µm) / La₀.₈Sr₀.₂MnO₃ | 350 | 800 | H₂ | [2] |
Table 2: Power Density of SOFCs with ScSZ Electrolytes.
Experimental Protocols
Synthesis of Scandia-Stabilized Zirconia (ScSZ) Powder from this compound
This compound must first be converted to scandium oxide (scandia), which is then used in the synthesis of ScSZ.
1.1. Calcination of this compound to Scandia
-
Objective: To thermally decompose this compound into scandium oxide.
-
Procedure:
-
Place a known weight of this compound hydrate (B1144303) (Sc₂(CO₃)₃·xH₂O) powder in a high-purity alumina (B75360) crucible.
-
Heat the crucible in a furnace with a controlled atmosphere (air).
-
Ramp the temperature to 600°C at a rate of 5°C/min.
-
Hold at 600°C for 4 hours to ensure complete conversion to scandium oxide (Sc₂O₃).
-
Cool the furnace to room temperature and collect the resulting white scandia powder.
-
1.2. Co-Precipitation Synthesis of 10mol% Sc₂O₃-stabilized ZrO₂ (10ScSZ) Powder
-
Objective: To synthesize nanocrystalline 10ScSZ powder with a homogeneous distribution of scandia in the zirconia lattice.
-
Materials:
-
Zirconium oxychloride (ZrOCl₂·8H₂O)
-
Scandium oxide (Sc₂O₃) from the previous step.
-
Hydrochloric acid (HCl)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution (precipitating agent)
-
Deionized water
-
-
Procedure:
-
Calculate the required molar amounts of ZrOCl₂·8H₂O and Sc₂O₃ to achieve a 10 mol% Sc₂O₃ doping level in ZrO₂.
-
Dissolve the Sc₂O₃ powder in a minimal amount of concentrated HCl with gentle heating to form scandium chloride (ScCl₃).
-
Dissolve the ZrOCl₂·8H₂O in deionized water to create an aqueous solution.
-
Mix the scandium chloride and zirconium oxychloride solutions.
-
Slowly add the mixed salt solution into a vigorously stirred ammonium hydroxide solution. This will cause the co-precipitation of zirconium and scandium hydroxides. The pH of the solution should be carefully monitored and maintained above 10 to ensure complete precipitation.
-
Continuously stir the resulting slurry for several hours to ensure homogeneity.
-
Filter the precipitate and wash it repeatedly with deionized water until it is free of chloride ions (tested with AgNO₃ solution).
-
Dry the washed precipitate at 100-120°C overnight to obtain the precursor powder.
-
Calcination: Heat the dried powder in a furnace at 800-900°C for 2-4 hours in air to form the crystalline 10ScSZ powder.[6]
-
1.3. Sol-Gel Synthesis of ScSZ Powder
-
Objective: To produce a highly homogeneous and reactive ScSZ powder.
-
Materials:
-
Zirconium (IV) propoxide (Zr(OCH₂(CH₂)₂CH₃)₄)
-
Scandium nitrate (B79036) (Sc(NO₃)₃) or Scandium chloride (ScCl₃)
-
2-methoxyethanol (B45455) (solvent)
-
Deionized water
-
-
Procedure:
-
Dissolve the zirconium propoxide in 2-methoxyethanol.[7]
-
Separately, dissolve the scandium precursor in 2-methoxyethanol.
-
Mix the two solutions and heat under reflux at approximately 130°C for 15 minutes with magnetic stirring.[7]
-
Prepare a mixture of deionized water and 2-methoxyethanol (1:1 volume ratio).[7]
-
Slowly add the water-containing mixture to the heated alkoxide solution while stirring continuously until a viscous gel forms.[7]
-
Age the gel at 150°C for 30 minutes and then dry it at 180°C for 4 hours.[7]
-
Grind the dried gel into a fine powder.
-
Calcination: Heat the powder in a furnace at 600°C for 2 hours in air.[7]
-
Fabrication of Anode-Supported SOFCs
2.1. Aqueous Tape Casting of the ScSZ Electrolyte
-
Objective: To produce a thin, dense ScSZ electrolyte layer on a porous anode support.
-
Slurry Composition:
-
ScSZ powder (as synthesized)
-
Solvent: Deionized water
-
Dispersant (e.g., polyacrylic acid-based)
-
Binder (e.g., acrylic emulsion)
-
Plasticizer (e.g., polyethylene (B3416737) glycol)
-
-
Procedure:
-
Prepare the slurry by ball-milling the ScSZ powder with the solvent and dispersant for 24 hours to ensure a homogeneous dispersion.
-
Add the binder and plasticizer and continue milling for another 24 hours.
-
De-gas the slurry in a vacuum to remove trapped air bubbles.
-
Cast the slurry onto a carrier film (e.g., Mylar) using a doctor blade with a set gap to control the thickness.
-
Dry the cast tape slowly in a controlled environment to prevent cracking.
-
The green ScSZ tape can then be laminated onto a green anode support tape.
-
Co-sinter the anode-electrolyte bilayer at a high temperature (e.g., 1350-1500°C) to achieve a dense electrolyte and a porous anode.[4][6]
-
2.2. Screen Printing of the Cathode
-
Objective: To deposit a porous cathode layer onto the sintered ScSZ electrolyte.
-
Ink Formulation (for an LSM-ScSZ composite cathode):
-
Lanthanum Strontium Manganite (LSM) powder
-
ScSZ powder
-
Organic binder (e.g., ethyl cellulose)
-
Solvent (e.g., terpineol)
-
-
Procedure:
-
Mix the LSM and ScSZ powders (typically a 50:50 weight ratio) with the binder and solvent.[4]
-
Use a three-roll mill to homogenize the ink and achieve the desired viscosity for screen printing.
-
Place the sintered anode-supported ScSZ electrolyte on the screen printer.
-
Apply the cathode ink through a patterned screen onto the electrolyte surface.
-
Dry the printed cathode layer at a low temperature (e.g., 100-150°C).
-
Sinter the cathode layer at a temperature compatible with the other cell components (e.g., 1100-1200°C) to ensure good adhesion and porosity.[8]
-
Electrochemical Testing of the SOFC
-
Objective: To evaluate the performance of the fabricated SOFC.
-
Equipment:
-
High-temperature furnace with gas supply and temperature control
-
Potentiostat/Galvanostat with frequency response analyzer for impedance spectroscopy
-
Mass flow controllers for fuel and air
-
Humidifier for the fuel stream
-
-
Procedure:
-
Cell Mounting: Mount the SOFC in a test rig, ensuring good electrical contact with platinum or gold meshes and wires. Use a sealant (e.g., glass-ceramic) to separate the anode and cathode gas compartments.
-
Heating: Heat the cell to the operating temperature (e.g., 800°C) at a controlled rate (e.g., 3°C/min) in an inert atmosphere (e.g., N₂) to protect the anode from oxidation.[9]
-
Anode Reduction: Once at temperature, introduce a reducing gas (e.g., 5% H₂ in N₂) to the anode to reduce the NiO to Ni.
-
Fuel and Oxidant Supply: Introduce the fuel (e.g., humidified hydrogen) to the anode and air to the cathode at controlled flow rates.
-
Open-Circuit Voltage (OCV) Measurement: Measure the stable OCV to check for gas leaks.
-
Polarization (I-V) Curves: Sweep the current or voltage and record the corresponding cell voltage or current to determine the power density.
-
Electrochemical Impedance Spectroscopy (EIS): Apply a small AC signal over a range of frequencies at OCV and under load to investigate the different polarization losses (ohmic, activation, and concentration).[4]
-
Long-Term Stability Test: Operate the cell at a constant current density for an extended period (e.g., 100+ hours) to evaluate its degradation rate.[10][11]
-
Visualizations
Workflow for ScSZ Powder Synthesis via Co-Precipitation
Caption: Workflow for ScSZ powder synthesis.
Fabrication and Testing Workflow for an Anode-Supported SOFC
Caption: SOFC fabrication and testing workflow.
Logical Relationship of ScSZ Properties to SOFC Performance
Caption: ScSZ properties and SOFC performance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. electrochem.org [electrochem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijmse.net [ijmse.net]
- 8. fuelcellmaterials.com [fuelcellmaterials.com]
- 9. Frontiers | Standard operating procedure for starting and disassembling single solid oxide cells for testing in electrolysis mode [frontiersin.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Long-Term Conductivity Stability of Electrolytic Membranes of Scandia Stabilized Zirconia Co-Doped with Ytterbia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of Scandium-Aluminum Alloys Using Scandium Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandium-aluminum (Al-Sc) alloys are of significant interest in various high-performance applications, including the aerospace, defense, and sporting goods industries, owing to their exceptional strength-to-weight ratio, improved weldability, and resistance to hot cracking. The addition of small amounts of scandium to aluminum alloys can significantly refine the grain structure and enhance mechanical properties through the precipitation of coherent Al3Sc nanoparticles.
This document provides a detailed protocol for the synthesis of Al-Sc master alloys utilizing scandium carbonate (Sc₂(CO₃)₃) as the primary precursor. The synthesis is a two-stage process involving the initial calcination of this compound to produce high-purity scandium oxide (Sc₂O₃), followed by the metallothermic reduction of the oxide in the presence of molten aluminum. This method provides a viable pathway for the utilization of this compound, a common product from scandium extraction and purification processes, in the production of advanced Al-Sc alloys.
Overall Experimental Workflow
The synthesis process begins with the thermal decomposition of this compound to yield scandium oxide. This oxide is then mixed with aluminum and a suitable flux and heated to high temperatures to facilitate the reduction of scandium oxide and its in-situ alloying with aluminum.
Scandium Carbonate as a Catalyst Precursor in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
While scandium triflate (Sc(OTf)₃) is a well-established and versatile Lewis acid catalyst in organic synthesis, scandium carbonate (Sc₂(CO₃)₃) is not typically employed directly as a catalyst.[1][2] However, this compound serves as a stable, readily available, and convenient precursor for the preparation of catalytically active scandium species, such as scandium oxide (Sc₂O₃) and subsequently scandium triflate. This document provides detailed protocols for the conversion of this compound to scandium triflate and its application in a classic carbon-carbon bond-forming reaction, the Friedel-Crafts acylation.
Data Presentation
The following table summarizes the representative quantitative data for the scandium triflate-catalyzed Friedel-Crafts acylation of anisole (B1667542) with acetic anhydride (B1165640) to produce 4-methoxyacetophenone.[3][4]
| Entry | Substrate | Acylating Agent | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Anisole | Acetic Anhydride | Sc(OTf)₃ | 20 | Nitromethane (B149229) | 50 | 6 | 59 |
Experimental Protocols
Protocol 1: Preparation of Scandium Oxide (Sc₂O₃) from this compound (Sc₂(CO₃)₃)
This protocol describes the thermal decomposition (calcination) of this compound to produce scandium oxide, a crucial intermediate in the synthesis of scandium triflate.[5]
Materials:
-
This compound (Sc₂(CO₃)₃·xH₂O)
-
Crucible (ceramic or platinum)
-
Muffle furnace
Procedure:
-
Place a known quantity of this compound into a crucible.
-
Transfer the crucible to a muffle furnace.
-
Heat the furnace to a temperature between 500 °C and 900 °C.[5] A typical procedure involves heating at 700°C.
-
Maintain the temperature for 1 to 4 hours to ensure complete conversion to scandium oxide.[5]
-
Allow the furnace to cool to room temperature before carefully removing the crucible containing the resulting white scandium oxide powder.
Protocol 2: Synthesis of Scandium Triflate (Sc(OTf)₃) from Scandium Oxide (Sc₂O₃)
This protocol details the synthesis of the active Lewis acid catalyst, scandium triflate, from scandium oxide.[6]
Materials:
-
Scandium oxide (Sc₂O₃)
-
Trifluoromethanesulfonic acid (TfOH)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Vacuum source
Procedure:
-
In a round-bottom flask, suspend the previously prepared scandium oxide in an aqueous solution of trifluoromethanesulfonic acid.
-
Heat the mixture to reflux with stirring until the scandium oxide has completely dissolved.
-
After cooling to room temperature, concentrate the clear solution under vacuum to remove water.
-
Dry the resulting solid hydrate (B1144303) under high vacuum at an elevated temperature (e.g., 180 °C) for several hours to obtain anhydrous scandium triflate.[3][4]
-
Store the anhydrous scandium triflate in a desiccator over a strong drying agent (e.g., P₄O₁₀) as it is hygroscopic.
Protocol 3: Scandium Triflate-Catalyzed Friedel-Crafts Acylation of Anisole
This protocol provides a detailed method for the acylation of anisole with acetic anhydride using the synthesized scandium triflate as a catalyst to produce 4-methoxyacetophenone.[3][4]
Materials:
-
Anhydrous scandium triflate (Sc(OTf)₃)
-
Anisole
-
Acetic anhydride
-
Nitromethane (anhydrous)
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Internal thermometer
-
Nitrogen or Argon source for inert atmosphere
-
Water
-
tert-Butyl methyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Set up a three-neck round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and an internal thermometer under an inert atmosphere (nitrogen or argon).
-
To the flask, add anhydrous scandium triflate (0.2 equivalents).
-
Add anhydrous nitromethane via the dropping funnel and stir the mixture for 10 minutes.
-
Add anisole (1.0 equivalent) followed by acetic anhydride (1.0 equivalent) through the dropping funnel.
-
Heat the reaction mixture to an internal temperature of 50 °C and maintain with stirring for 6 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the flask and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer twice with tert-butyl methyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to yield 4-methoxyacetophenone as a colorless liquid that solidifies upon cooling.[3][4]
Visualizations
Caption: Workflow from this compound to 4-Methoxyacetophenone.
Caption: Role of this compound as a Catalyst Precursor.
References
Application Notes and Protocols for the Preparation of Scandia-Stabilized Zirconia from Scandium Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandia-stabilized zirconia (ScSZ) is a ceramic material with exceptional ionic conductivity, making it a highly attractive electrolyte for solid oxide fuel cells (SOFCs) and other electrochemical devices. Its superior performance, particularly at intermediate temperatures (600-800°C), has garnered significant interest in the scientific and industrial communities. While various synthesis routes exist for producing ScSZ powders, this document provides detailed application notes and protocols focusing on the use of scandium carbonate as a readily available and cost-effective precursor.
These protocols will detail the initial conversion of this compound to a soluble salt, followed by comprehensive instructions for three common synthesis methodologies: co-precipitation, sol-gel, and hydrothermal synthesis. Additionally, a protocol for the conventional solid-state reaction method is provided for comparison. The information is intended to guide researchers in the successful laboratory-scale synthesis of high-quality ScSZ powders.
Precursor Preparation: Conversion of this compound to Scandium Nitrate (B79036)
A crucial initial step for the wet-chemical synthesis methods is the conversion of water-insoluble this compound into a soluble precursor, typically scandium nitrate. This is achieved through a straightforward acid-base reaction.
Protocol:
-
Reaction Setup: In a well-ventilated fume hood, place a known quantity of this compound (Sc₂(CO₃)₃·xH₂O) powder into a clean glass beaker equipped with a magnetic stir bar.
-
Acid Addition: Slowly add dilute nitric acid (HNO₃) dropwise to the beaker while stirring continuously. A 1:1 mixture of concentrated nitric acid and deionized water is a suitable starting concentration. The reaction will produce carbon dioxide gas, resulting in effervescence.
-
Complete Dissolution: Continue adding nitric acid until all the this compound has dissolved and the effervescence ceases, indicating the completion of the reaction. The resulting solution is aqueous scandium nitrate (Sc(NO₃)₃).
-
Evaporation (Optional): If a solid scandium nitrate precursor is required, the solution can be gently heated on a hot plate to evaporate the water.
Synthesis Methodologies
Co-Precipitation Method
The co-precipitation method is a widely used technique for synthesizing homogeneous, nano-sized ceramic powders. It involves the simultaneous precipitation of scandium and zirconium hydroxides from a solution of their respective salts.
Experimental Protocol:
-
Precursor Solution Preparation:
-
Prepare an aqueous solution of zirconyl chloride (ZrOCl₂·8H₂O) of a desired molarity.
-
Prepare the scandium nitrate solution from this compound as described in the precursor preparation step.
-
Calculate and mix the appropriate volumes of the zirconium and scandium precursor solutions to achieve the target stoichiometry, for example, 10 mol% Sc₂O₃-stabilized ZrO₂ (10ScSZ).
-
-
Precipitation:
-
Slowly add a precipitating agent, such as a solution of ammonium (B1175870) hydroxide (B78521) (NH₄OH) or potassium hydroxide (KOH), dropwise to the mixed precursor solution while stirring vigorously.
-
Continuously monitor the pH of the solution. Continue adding the precipitating agent until a pH of 9-10 is reached to ensure complete precipitation of the metal hydroxides. A gelatinous precipitate will form.
-
-
Aging and Washing:
-
Age the precipitate in the mother liquor for a period of 1 to 24 hours with continuous stirring.
-
Separate the precipitate from the solution by centrifugation or filtration.
-
Wash the precipitate repeatedly with deionized water to remove residual ions, followed by a final wash with ethanol (B145695) to minimize agglomeration upon drying.
-
-
Drying: Dry the washed precipitate in an oven at 80-120°C for 12-24 hours to obtain the hydroxide precursor powder.
-
Calcination: Calcine the dried powder in a furnace at a temperature typically ranging from 600°C to 900°C for 2-4 hours to decompose the hydroxides and form the crystalline ScSZ powder.[1]
-
Sintering (for dense ceramics): Press the calcined powder into pellets and sinter at high temperatures (e.g., 1400-1500°C) for several hours to achieve densification.[2]
Data Presentation: Co-Precipitation Method
| Parameter | Value | Reference |
| Scandia (Sc₂O₃) Content | 9-10 mol% | [3] |
| Zirconium Precursor | Zirconyl Chloride (ZrOCl₂) | [2] |
| Scandium Precursor | Scandium Nitrate (Sc(NO₃)₃) | [2] |
| Precipitating Agent | Ammonium Hydroxide (NH₄OH) | |
| Precipitation pH | ~9-10 | |
| Calcination Temperature | 600 - 900°C | [1][4] |
| Sintering Temperature | 1400 - 1500°C | [2][3] |
| Resulting Crystallite Size | ~7-28 nm | [2][3] |
| Ionic Conductivity (at 800°C) | ~0.1 S/cm | [2] |
Experimental Workflow: Co-Precipitation
Caption: Workflow for ScSZ synthesis via co-precipitation.
Sol-Gel Method
The sol-gel process offers excellent control over the homogeneity and purity of the final product. It involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then undergoes gelation to form a three-dimensional network.
Experimental Protocol:
-
Precursor Solution and Sol Formation:
-
Dissolve zirconium(IV) propoxide in a suitable solvent like propanol.
-
Prepare the scandium nitrate solution from this compound as previously described.
-
In a separate beaker, dissolve a chelating agent, such as citric acid, in a solvent like ethylene (B1197577) glycol. The molar ratio of citric acid to total metal ions is a critical parameter.
-
Slowly add the zirconium and scandium precursor solutions to the citric acid-ethylene glycol solution under vigorous stirring to form a stable sol.
-
-
Gelation: Heat the sol at a moderate temperature (e.g., 60-90°C) with continuous stirring. The viscosity of the sol will gradually increase until a transparent gel is formed.
-
Drying: Dry the gel in an oven at a temperature around 120-150°C for several hours to remove the solvent and form a solid precursor.
-
Calcination: Calcine the dried gel in a furnace. A multi-step calcination profile may be employed, for example, holding at an intermediate temperature (e.g., 400°C) to burn off organic residues, followed by a higher temperature hold (e.g., 700-1000°C) for crystallization.[5]
Data Presentation: Sol-Gel Method
| Parameter | Value | Reference |
| Scandia (Sc₂O₃) Content | 10 mol% | [6] |
| Zirconium Precursor | Zirconium(IV) propoxide | [6] |
| Scandium Precursor | Scandium Nitrate (from Sc₂(CO₃)₃) | |
| Chelating Agent | Citric Acid | [5] |
| Solvent | Ethylene Glycol / Propanol | [5][6] |
| Gelation Temperature | 60 - 90°C | |
| Calcination Temperature | 700 - 1000°C | [5][6] |
| Resulting Particle Size | ~15-20 nm | [5] |
Experimental Workflow: Sol-Gel Synthesis
Caption: Workflow for ScSZ synthesis via the sol-gel method.
Hydrothermal Synthesis Method
Hydrothermal synthesis is carried out in aqueous solutions under high temperature and pressure in a sealed vessel called an autoclave. This method can produce well-crystallized powders with controlled morphology at relatively low temperatures.
Experimental Protocol:
-
Precursor Solution: Prepare a mixed aqueous solution of zirconyl nitrate or zirconyl chloride and scandium nitrate (from this compound) with the desired stoichiometry.
-
pH Adjustment: Adjust the pH of the precursor solution by adding a mineralizer, such as a solution of KOH or NaOH, to create an alkaline environment (pH > 9).
-
Hydrothermal Treatment:
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven to a temperature typically between 150°C and 250°C for a duration of 2 to 24 hours.[7]
-
-
Product Recovery:
-
After the reaction, allow the autoclave to cool down to room temperature.
-
Collect the resulting precipitate by centrifugation or filtration.
-
Wash the product several times with deionized water and ethanol.
-
-
Drying: Dry the final powder in an oven at around 80-100°C.
Data Presentation: Hydrothermal Synthesis Method
| Parameter | Value | Reference |
| Scandia (Sc₂O₃) Content | 10 mol% | |
| Zirconium Precursor | Zirconyl Nitrate (ZrO(NO₃)₂) | [8] |
| Scandium Precursor | Scandium Nitrate (Sc(NO₃)₃) | |
| Mineralizer | KOH / NaOH | [7][8] |
| Reaction Temperature | 150 - 250°C | [7] |
| Reaction Time | 2.5 - 24 hours | [7] |
| Resulting Particle Size | ~25 nm | [8] |
Experimental Workflow: Hydrothermal Synthesis
Caption: Workflow for ScSZ synthesis via the hydrothermal method.
Solid-State Reaction Method
The solid-state reaction method is a traditional and straightforward technique for producing ceramic powders. It involves the high-temperature reaction of solid precursors.
Experimental Protocol:
-
Precursor Preparation:
-
Start with high-purity scandium oxide (Sc₂O₃) and zirconium dioxide (ZrO₂) powders. If starting from this compound, it must first be calcined at a high temperature (e.g., >800°C) to convert it to scandium oxide.
-
-
Mixing and Milling:
-
Weigh the precursor oxides in the desired stoichiometric ratio.
-
Mix and mill the powders together to ensure intimate contact between the particles. This can be done using a ball mill with zirconia milling media and a solvent such as ethanol for several hours.
-
-
Drying: After milling, dry the powder mixture to remove the solvent.
-
Calcination: Calcine the mixed powders at a high temperature, typically in the range of 1200°C to 1600°C, for an extended period (e.g., 10-24 hours) to allow for the solid-state diffusion and reaction to form ScSZ. Multiple calcination and grinding steps may be necessary to achieve a homogeneous single-phase product.
Data Presentation: Solid-State Reaction Method
| Parameter | Value | Reference |
| Scandia (Sc₂O₃) Content | 10-11 mol% | |
| Zirconium Precursor | Zirconium Dioxide (ZrO₂) | |
| Scandium Precursor | Scandium Oxide (Sc₂O₃) | |
| Milling Time | 24 hours | [9] |
| Calcination Temperature | 1200 - 1600°C | [10] |
| Sintering Temperature | 1400 - 1600°C | [10] |
Experimental Workflow: Solid-State Reaction
Caption: Workflow for ScSZ synthesis via solid-state reaction.
Conclusion
The choice of synthesis method for scandia-stabilized zirconia depends on the desired powder characteristics, available equipment, and production scale. Wet-chemical methods like co-precipitation, sol-gel, and hydrothermal synthesis offer the advantage of producing nano-sized, homogeneous powders at lower temperatures, which can lead to enhanced sinterability and improved properties of the final ceramic product. The solid-state reaction method, while simpler in concept, typically requires higher temperatures and may result in less homogeneous powders. By starting with this compound and converting it to a soluble precursor, researchers can effectively utilize these versatile synthesis techniques to produce high-performance ScSZ materials for a range of advanced applications.
References
- 1. electrochem.org [electrochem.org]
- 2. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 3. electrochem.org [electrochem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 7. researchgate.net [researchgate.net]
- 8. Hydrothermal synthesis, characterization and dielectric properties of zirconia nanoparticles - MedCrave online [medcraveonline.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Sol-Gel Synthesis of Scandium Oxide from Scandium Carbonate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of scandium oxide (Sc₂O₃) nanoparticles from scandium carbonate (Sc₂(CO₃)₃) via a sol-gel method. While direct sol-gel synthesis from the insoluble carbonate is not typical, this protocol outlines a two-stage process: first, the conversion of this compound to a soluble scandium salt, followed by the sol-gel synthesis to produce scandium oxide nanoparticles. This method allows for the utilization of this compound as a starting material to produce high-purity scandium oxide with controlled particle sizes.[1]
Introduction
Scandium oxide is a valuable rare-earth oxide with applications in high-performance materials, including specialty ceramics, catalysts, and as a component in solid oxide fuel cells. The sol-gel method is a versatile wet-chemical technique for fabricating nanomaterials, offering control over particle size and morphology.[2][3] This protocol first addresses the conversion of this compound to a soluble precursor, scandium chloride, which is then used in a subsequent sol-gel process to form scandium oxyhydroxide (ScOOH). The final step involves the thermal decomposition (calcination) of the scandium oxyhydroxide to yield scandium oxide nanoparticles.[1][4]
Experimental Protocols
This section details the necessary steps to synthesize scandium oxide from this compound.
2.1. Materials and Equipment
-
Materials:
-
This compound (Sc₂(CO₃)₃)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (B78521) (NaOH)
-
Deionized Water
-
-
Equipment:
-
Glass beakers and flasks
-
Magnetic stirrer with heating plate
-
pH meter
-
Reflux condenser
-
Centrifuge
-
Drying oven
-
Tube furnace or muffle furnace
-
Ceramic crucibles
-
2.2. Stage 1: Preparation of Scandium Chloride Precursor from this compound
This compound is insoluble in water and needs to be converted to a soluble salt for the sol-gel process.[5][6]
-
Reaction Setup: In a well-ventilated fume hood, carefully add a stoichiometric amount of concentrated hydrochloric acid to an aqueous suspension of this compound. The reaction should be performed slowly to control the effervescence of carbon dioxide.
-
Reaction: Sc₂(CO₃)₃(s) + 6HCl(aq) → 2ScCl₃(aq) + 3H₂O(l) + 3CO₂(g)
-
-
Dissolution: Gently heat and stir the mixture until the this compound has completely dissolved and the solution is clear.
-
Evaporation: The resulting scandium chloride solution can be used directly or evaporated to obtain hydrated scandium chloride (ScCl₃·nH₂O) crystals.
2.3. Stage 2: Sol-Gel Synthesis of Scandium Oxide
This stage involves the formation of a scandium oxyhydroxide sol, followed by gelation and calcination.[1][4]
-
Sol Formation:
-
Dissolve the prepared scandium chloride in deionized water to create a solution with a specific concentration (e.g., 0.1 M).
-
Adjust the pH of the scandium chloride solution by the dropwise addition of a sodium hydroxide solution (e.g., 1 M) under vigorous stirring. The pH can be adjusted to various levels (e.g., 7, 9, or 11) to influence the final particle size.[1][4] The formation of a white precipitate (scandium oxyhydroxide) indicates the beginning of the sol formation.
-
-
Refluxing:
-
The colloidal sol is then refluxed for a set duration (e.g., 4 hours) to promote the growth and crystallization of the scandium oxyhydroxide nanoparticles.[4]
-
-
Gelation and Aging:
-
After reflux, the solution is cooled to room temperature. The sol is then allowed to age, during which the colloidal particles link together to form a gel.
-
-
Washing and Drying:
-
The gel is washed several times with deionized water to remove impurities, followed by centrifugation to separate the solid.
-
The resulting scandium oxyhydroxide powder is dried in an oven at a temperature around 100°C.
-
-
Calcination:
-
The dried scandium oxyhydroxide powder is placed in a ceramic crucible and transferred to a furnace for calcination.
-
The powder is heated to a target temperature (e.g., 500-800°C) for a specific duration (e.g., 2 hours) to ensure complete thermal decomposition to scandium oxide.[1]
-
Reaction: 2ScOOH(s) → Sc₂O₃(s) + H₂O(g)
-
Data Presentation
The following tables summarize the influence of synthesis parameters on the properties of the resulting scandium oxide nanoparticles, based on typical findings in the literature.
Table 1: Effect of pH on Scandium Oxyhydroxide Particle Size
| pH | Reflux Time (hours) | Average Particle Size of ScOOH (nm) |
| 7 | 4 | 40 - 100 |
| 9 | 4 | 100 - 300 |
| 11 | 4 | > 500 |
(Data compiled from typical results reported in sol-gel synthesis of scandium oxide)[4]
Table 2: Thermal Analysis of Scandium Oxyhydroxide
| Temperature Range (°C) | Weight Loss (%) | Associated Process |
| 100 - 200 | ~6.5 | Release of adsorbed water |
| 200 - 530 | ~9.0 | Conversion of ScOOH to Sc₂O₃ |
(Representative data from thermogravimetric analysis of ScOOH)[4]
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the sol-gel synthesis of scandium oxide from this compound.
References
The Role of Scandium Carbonate in Glass Composition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandium, a rare earth element, is gaining significant attention as a valuable additive in specialty glass manufacturing. When introduced into a glass matrix, typically as scandium oxide (Sc₂O₃), it imparts a range of desirable properties, most notably a significant increase in the refractive index and density of the glass.[1][2] Scandium carbonate (Sc₂(CO₃)₃) serves as a crucial precursor for introducing scandia into the glass melt.[3][4][5] During the high-temperature melting process, this compound decomposes to form highly reactive, well-dispersed scandium oxide nanoparticles, which then integrate into the glass network. This in-situ formation promotes greater homogeneity within the glass matrix.[1]
This document provides detailed application notes and experimental protocols for the utilization of this compound in the formulation of high-performance specialty glasses.
Principle of this compound Use in Glass Manufacturing
The core principle behind using this compound in glass manufacturing lies in its thermal decomposition to scandium oxide at elevated temperatures. The chemical reaction governing this process is:
Sc₂(CO₃)₃(s) → Sc₂O₃(s) + 3CO₂(g)
This decomposition occurs within the glass melt, typically at temperatures exceeding 1000°C.[1] The resulting scandium oxide acts as a network modifier or an intermediate in silicate (B1173343) and borosilicate glasses. The high field strength of the Sc³⁺ ion leads to a more tightly packed glass structure, which is the primary reason for the observed increases in refractive index and density.[1]
While other precursors like scandium hydroxide (B78521) (Sc(OH)₃) can also be used, this compound offers the advantage of releasing carbon dioxide gas during decomposition. This release of CO₂ can potentially contribute to the fining process, which is the removal of gas bubbles from the molten glass.
Impact on Glass Properties: Quantitative Data
The addition of scandium oxide, derived from this compound, systematically enhances the optical and physical properties of various glass systems.
Borosilicate Glass
The introduction of scandia into borosilicate glass compositions leads to a notable increase in density and mechanical properties.
| Sc₂O₃ (mol%) | Density (g/cm³) | Young's Modulus (GPa) | Shear Modulus (GPa) | Bulk Modulus (GPa) | Poisson's Ratio |
| 0 | 2.58 | 78.5 | 45.8 | 31.8 | 0.23 |
| 0.2 | 2.61 | 80.2 | 47.1 | 32.7 | 0.24 |
| 0.4 | 2.64 | 81.9 | 48.5 | 33.6 | 0.24 |
| 0.6 | 2.67 | 83.7 | 49.9 | 34.5 | 0.25 |
| 0.8 | 2.70 | 85.5 | 51.4 | 35.5 | 0.25 |
| 1.0 | 2.73 | 87.4 | 52.9 | 36.5 | 0.26 |
Data derived from a study on radiation shielding applications, demonstrating the structural impact of scandium oxide addition.
Aluminosilicate (B74896) Glass
In aluminosilicate glasses, scandia contributes to increased density and hardness.
| Glass Composition (mol%) | Density (g/cm³) | Vickers Hardness (GPa) |
| 15Sc₂O₃-25Al₂O₃-60SiO₂ | 3.15 | 9.3 |
| 10Sc₂O₃-30Al₂O₃-60SiO₂ | 3.05 | 9.1 |
Data from a study on the structure-property correlations in scandium aluminosilicate glasses.
Phosphate (B84403) Glass
Scandium can also be incorporated into phosphate glass systems, often for applications in laser technology. Lead-scandium phosphate glasses are noted for their high refractive index and good chemical durability.[6] A commercially available scandium potassium phosphate glass contains 17 mol% Sc₂O₃.[7]
Experimental Protocols
The following protocols provide a general framework for the preparation of scandium-doped specialty glasses using this compound as the precursor. Specific parameters such as melting temperature and duration will vary depending on the base glass composition.
Protocol 1: Preparation of Scandium-Doped Borosilicate Glass
This protocol outlines the procedure for preparing a borosilicate glass with a modified refractive index.
1. Raw Material Preparation:
-
Materials: High-purity (≥99.9%) silicon dioxide (SiO₂), boron trioxide (B₂O₃), sodium carbonate (Na₂CO₃), aluminum oxide (Al₂O₃), and this compound (Sc₂(CO₃)₃).
-
Calculation: Calculate the required weight of each component based on the desired molar percentage of Sc₂O₃ in the final glass. It is crucial to account for the mass loss from the decomposition of this compound (and any other carbonates) to their respective oxides.
-
Mixing: Thoroughly mix the powdered raw materials in a mortar and pestle or a mechanical mixer to ensure a homogeneous batch.
2. Melting and Fining:
-
Crucible: Transfer the batch to a high-purity platinum or alumina (B75360) crucible.
-
Furnace: Place the crucible in a high-temperature furnace.
-
Heating Schedule:
-
Heat the furnace to the melting temperature, typically in the range of 1400-1550°C for borosilicate glasses.[1]
-
Maintain the melt at this temperature for several hours to ensure complete melting and homogenization. During this stage, the this compound will decompose to scandium oxide.
-
Increase the temperature slightly for the fining process to reduce the viscosity of the melt and allow trapped gas bubbles (including the CO₂ from carbonate decomposition) to escape.[1]
-
3. Quenching and Annealing:
-
Quenching: Pour the molten glass into a preheated graphite (B72142) or steel mold.
-
Annealing: Immediately transfer the glass to an annealing furnace set at a temperature just above the glass transition temperature (Tg) of the specific composition. Hold at the annealing temperature for several hours to relieve internal stresses, then slowly cool the glass to room temperature over several hours.[1]
Protocol 2: Preparation of Scandium-Doped Phosphate Glass
This protocol is suitable for producing scandium-doped phosphate glasses for optical and laser applications.
1. Raw Material Preparation:
-
Materials: High-purity phosphorus pentoxide (P₂O₅, often from a precursor like ammonium (B1175870) dihydrogen phosphate, NH₄H₂PO₄), a modifier oxide such as barium oxide (BaO) or potassium oxide (K₂O), aluminum oxide (Al₂O₃), and this compound (Sc₂(CO₃)₃).
-
Environment: Due to the hygroscopic nature of P₂O₅, handle raw materials in a dry atmosphere (e.g., a glovebox).
-
Calculation and Mixing: Calculate and weigh the components for the desired final glass composition and mix the powders thoroughly.
2. Melting and Fining:
-
Crucible: Use a platinum or vitreous carbon crucible.
-
Furnace: Melt the batch in a furnace at a temperature typically between 1100°C and 1300°C.[1]
-
Duration: The melting duration will be shorter than for silicate glasses, usually 1-2 hours.
-
Fining: Conduct the fining process at a slightly elevated temperature to remove bubbles.
3. Quenching and Annealing:
-
Quenching: Quench the melt by pouring it into a preheated mold.
-
Annealing: Anneal the resulting glass at a temperature near its Tg for several hours, followed by slow cooling.[1]
Protocol 3: Preparation of Scandium-Doped Fluoride (B91410) Glass
This protocol requires a controlled atmosphere to prevent oxidation.
1. Raw Material Preparation:
-
Materials: High-purity metal fluorides (e.g., ZrF₄, BaF₂, LaF₃, AlF₃) and scandium fluoride (ScF₃). Scandium fluoride can be prepared from this compound. Note that carbonate is generally considered an impurity in fluoride glass synthesis as it can be a source of anionic oxygen.[8] Therefore, direct use of this compound is not recommended. If used as a starting material for ScF₃, ensure complete conversion and removal of any oxide or carbonate species.
-
Environment: All handling of raw materials should be performed in a controlled, dry atmosphere (e.g., a glovebox with an inert gas like argon).
2. Melting and Fining:
-
Crucible: Use a vitreous carbon or platinum crucible.
-
Atmosphere: The melting process must be carried out under an inert or reactive (e.g., containing NF₃ or SF₆) atmosphere to prevent oxide formation.
-
Temperature: Melting temperatures for fluoride glasses are typically lower than for silicate glasses, often in the range of 800-1000°C.
-
Fining: Fining is achieved through holding the melt at a high temperature and/or by using reactive atmospheres to remove bubbles and impurities.
3. Quenching and Annealing:
-
Quenching: Pour the melt into a preheated mold inside the controlled atmosphere glovebox.
-
Annealing: Anneal the glass near its Tg to remove thermal stresses.
Visualizations
Caption: Experimental workflow for preparing scandium-doped glass.
Caption: Role of this compound in modifying glass properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Scandium Oxide: Production and Uses | Scandium [scandium.org]
- 3. This compound-Edgetech Industries (A worldwide materials supplier) [edge-techind.com]
- 4. This compound Supplier | Stanford Materials Corporation [stanfordmaterials.com]
- 5. PD1021 this compound (Sc2 (CO3)3•xH2O) Powder | Scandium [scandium.org]
- 6. researchgate.net [researchgate.net]
- 7. Large Scandium potassium phosphate glass – ingot 17mol% Sc2O3 [smart-elements.com]
- 8. sbfisica.org.br [sbfisica.org.br]
Application Notes: The Integration of Scandium Carbonate in Advanced Mischmetal Production
Introduction
Scandium (Sc) is a high-performance alloying element renowned for its exceptional ability to enhance the properties of various metals. When introduced into alloys, even in small quantities, scandium significantly refines grain structure, boosts mechanical strength, and improves thermal stability and weldability.[1][2][3][4][5] Mischmetal, a eutectic alloy primarily composed of cerium, lanthanum, and other rare-earth elements, has traditionally been used in applications such as flint production and as an additive in steel and other alloys. The incorporation of scandium into mischmetal presents an opportunity to create a new class of high-performance alloys with tailored properties.
Scandium carbonate (Sc₂(CO₃)₃) serves as a viable precursor for introducing scandium into metallurgical processes.[6][7] While direct, detailed industrial protocols for the addition of this compound specifically into traditional mischmetal are not extensively published, the established method for mischmetal production involves the electrolytic decomposition of rare-earth compounds, including carbonates, in a molten salt bath.[8] This document provides detailed application notes and a generalized experimental protocol for the production of scandium-containing alloys via molten salt electrolysis, a method directly adaptable for producing scandium-enriched mischmetal.
Application Notes
The addition of scandium to metallic alloys imparts several key benefits that are highly desirable for advanced material applications:
-
Grain Refinement: Scandium is one of the most potent grain refiners for aluminum and other metals. During solidification, it forms primary Al₃Sc particles that act as nucleation sites, leading to a much finer and more uniform grain structure.[4] This effect enhances mechanical properties according to the Hall-Petch relationship.
-
Strengthening: Scandium provides significant strengthening through the formation of coherent, finely dispersed Al₃Sc precipitates. These precipitates effectively impede dislocation movement, thereby increasing the yield strength and hardness of the material.[2][9]
-
Improved Weldability: The refined grain structure induced by scandium reduces the susceptibility to hot cracking during welding, a common issue in high-strength aluminum alloys.[3][5]
-
Enhanced Thermal Stability: The Al₃Sc dispersoids are remarkably stable at elevated temperatures, which helps to inhibit recrystallization and maintain a fine-grained structure, thus preserving the alloy's strength after thermal exposure.[2]
-
Corrosion Resistance: The addition of scandium can improve the corrosion resistance of certain alloys, making them more durable in harsh environments.[1][5]
Incorporating scandium into mischmetal could yield a master alloy with enhanced performance characteristics, suitable for creating next-generation steels, magnesium alloys, and other advanced materials.
Quantitative Data
The following tables summarize key quantitative data regarding the effects of scandium addition on alloy properties, primarily derived from studies on aluminum alloys, and typical compositions for the molten salt electrolysis process.
Table 1: Effects of Scandium Addition on Mechanical Properties of Aluminum Alloys
| Property | Scandium Addition (wt. %) | Observation | Reference(s) |
| Yield Strength | 0.4 - 0.8% | Increase of 8-20% in as-cast and heat-treated conditions. | [9] |
| Ultimate Tensile Strength | 0.4 - 0.8% | Increase of 11-35% in as-cast and heat-treated conditions. | [9] |
| Elongation | 0.8% | Increase from 6.9% to 12.8% in F357 cast aluminum alloy. | [9] |
| Grain Size | 0.1 - 0.45% | Significant reduction in grain size during solidification. | [1] |
Table 2: Typical Electrolyte Compositions for Rare-Earth Molten Salt Electrolysis
| Component | Function | Typical Composition (wt. %) | Reference(s) |
| Rare-Earth Fluorides | Primary source of reducible ions | 60 - 75% | [8] |
| Alkali Fluoride (B91410) (e.g., NaF, LiF) | Lowers melting point, increases conductivity | 8 - 18% | [8] |
| Alkaline Earth Fluoride (e.g., CaF₂, BaF₂) | Modifies density and viscosity | 8 - 18% | [8] |
| Cryolite (B1665278) (Na₃AlF₆) | Solvent for oxides (in Al-Sc production) | Molar Ratio (NaF/AlF₃) ~2.2 | [10] |
| Calcium Chloride (CaCl₂) | Solvent with high oxide solubility | Used as a primary solvent | [11][12] |
Experimental Protocols
Protocol: Production of Scandium-Containing Master Alloy via Molten Salt Electrolysis
This protocol describes a generalized method for producing a scandium-containing alloy by the electrochemical reduction of scandium compounds in a molten salt bath. This process can be adapted to produce an Al-Sc master alloy or to introduce scandium directly into a mischmetal melt.
1. Precursor Preparation:
-
This compound (Sc₂(CO₃)₃) is first calcined to produce scandium oxide (Sc₂O₃), a more stable feed material for the electrolysis bath.
-
Place the this compound powder in a ceramic crucible and heat in a furnace at 700-800°C for 2-4 hours until complete conversion to Sc₂O₃ is achieved.
-
Alternatively, the scandium oxide can be fluorinated to produce scandium fluoride (ScF₃) by reacting it with hydrogen fluoride (HF) gas at approximately 700°C, as ScF₃ can also be used as a feedstock.[13]
2. Electrolysis Cell Assembly:
-
The electrolysis cell consists of a graphite (B72142) crucible, which also functions as the anode.
-
A cathode, which can be a pool of molten metal (e.g., aluminum for an Al-Sc master alloy, or molten mischmetal) or an inert conductor like molybdenum or tungsten, is placed at the bottom of the crucible.
-
The cell is housed within a furnace capable of maintaining temperatures up to 1000°C under an inert atmosphere (e.g., argon) to prevent oxidation.
3. Electrolyte Preparation and Melting:
-
Prepare the electrolyte mixture according to the compositions outlined in Table 2. A common electrolyte for oxide reduction is a cryolite-based melt.[10]
-
Load the electrolyte salts into the graphite crucible.
-
Heat the cell under an inert atmosphere to the desired operating temperature (e.g., 960-980°C for a cryolite melt) until all salts are molten and homogenized.
4. Electrolysis Process:
-
Once the electrolyte is molten and stable, introduce the prepared scandium oxide (or fluoride) feedstock into the bath. Allow time for it to dissolve.
-
Apply a constant DC voltage or current between the anode (graphite crucible) and the cathode. The specific voltage depends on the electrolyte but is typically in the range of 3-5 V.[12]
-
The electrochemical reduction of scandium ions occurs at the cathode, where the metallic scandium alloys with the molten metal pool.
-
Anode Reaction (example): C(s) + 2O²⁻(melt) → CO₂(g) + 4e⁻
-
Cathode Reaction: Sc³⁺(melt) + 3e⁻ → Sc(l)
-
-
Monitor the cell voltage and current throughout the process. The duration of the electrolysis will determine the final concentration of scandium in the alloy.
5. Product Recovery and Analysis:
-
After the electrolysis is complete, turn off the power and allow the cell to cool under an inert atmosphere.
-
Once solidified, carefully separate the metal alloy product from the salt slag.
-
The salt can be removed by mechanical means or by leaching with an appropriate aqueous solution.
-
Analyze the chemical composition of the final alloy using techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or X-ray Fluorescence (XRF) to determine the scandium content.
-
Characterize the microstructure of the alloy using Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) to observe the distribution of intermetallic phases.[10]
Visualizations
Caption: Workflow for producing a scandium-containing master alloy.
Caption: Relationship between scandium precursors, processes, and products.
References
- 1. scandiummining.com [scandiummining.com]
- 2. Applications of Scandium in Al-Sc Alloys | Scandium [scandium.org]
- 3. Enhancing Aluminum Alloys: The Role of Scandium in Boosting Performance [stanfordmaterials.com]
- 4. fracturae.com [fracturae.com]
- 5. Applications of Scandium in Aerospace Alloys: The Key to Enhanced Performance | Scandium [scandium.org]
- 6. heegermaterials.com [heegermaterials.com]
- 7. This compound-Edgetech Industries (A worldwide materials supplier) [edge-techind.com]
- 8. US3383294A - Process for production of misch metal and apparatus therefor - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Electrochemical Formation of Alloys of Scandium in Molten Salts [open.metu.edu.tr]
- 12. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 13. okabe.iis.u-tokyo.ac.jp [okabe.iis.u-tokyo.ac.jp]
Application Notes and Protocols: Scandium Carbonate in the Production of Electronic Ceramics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scandium is a valuable element in the production of high-performance electronic ceramics due to its ability to enhance dielectric and piezoelectric properties. While typically introduced as scandium oxide (Sc₂O₃), scandium carbonate (Sc₂(CO₃)₃) serves as a common and convenient precursor. This document provides detailed application notes and protocols for the use of this compound in the synthesis of scandium-doped electronic ceramics, with a focus on the solid-state reaction method.
Scandium doping has been shown to significantly improve the performance of various electronic ceramics. For instance, in lead zirconate titanate (PZT) ceramics, scandium doping can induce phase transformation and lead to a coexistence of tetragonal and rhombohedral phases, which is associated with enhanced piezoelectric properties.[1] Similarly, scandium-doped strontium titanate ceramics have been synthesized and their structural and dielectric properties investigated.[2]
From this compound to Scandium Oxide: The Essential First Step
In the solid-state synthesis of electronic ceramics, scandium is incorporated into the crystal lattice of the host material at high temperatures. This compound is not directly used in the main synthesis reaction. Instead, it is first thermally decomposed into the more stable scandium oxide. This initial calcination step is crucial for ensuring the complete and uniform incorporation of scandium into the ceramic matrix.
A patented method for recovering scandium oxide from this compound involves calcining the carbonate to generate coarse scandium oxide.[3] This process is followed by further purification steps to achieve high-purity scandium oxide suitable for electronic applications.[3] The thermal decomposition of this compound and other rare-earth carbonates is a complex process with multiple stages that depend on the experimental conditions.[4]
Experimental Protocols
Protocol 1: Calcination of this compound to Produce Scandium Oxide
This protocol describes the thermal decomposition of this compound to obtain scandium oxide powder.
Materials and Equipment:
-
This compound (Sc₂(CO₃)₃·xH₂O) powder
-
High-purity alumina (B75360) crucible
-
High-temperature furnace
-
Mortar and pestle or ball mill
Procedure:
-
Place the this compound powder in a high-purity alumina crucible.
-
Heat the crucible in a high-temperature furnace to a temperature in the range of 500°C to 900°C.[3] The exact temperature may be optimized based on the specific carbonate precursor and desired oxide particle size.
-
Hold the temperature for a duration of 1 to 4 hours to ensure complete decomposition of the carbonate into scandium oxide.[3]
-
After calcination, allow the furnace to cool down to room temperature.
-
The resulting scandium oxide (Sc₂O₃) powder may be agglomerated. Gently grind the powder using a mortar and pestle or a ball mill to obtain a fine, homogeneous powder.
Protocol 2: Solid-State Synthesis of Scandium-Doped Barium Titanate (BaTiO₃) Ceramics
This protocol provides a general procedure for the synthesis of scandium-doped barium titanate, a common dielectric material used in multilayer ceramic capacitors (MLCCs), using the scandium oxide produced in Protocol 1. The solid-state synthesis of barium titanate typically involves the calcination of a mixture of titanium dioxide and barium carbonate.[5]
Materials and Equipment:
-
Barium carbonate (BaCO₃) powder
-
Titanium dioxide (TiO₂) powder
-
Scandium oxide (Sc₂O₃) powder (from Protocol 1)
-
Ball mill with zirconia or alumina media
-
Ethanol (B145695) or deionized water (as a milling medium)
-
Drying oven
-
High-temperature furnace
-
Hydraulic press
-
Polyvinyl alcohol (PVA) binder solution (optional)
Procedure:
-
Stoichiometric Weighing: Calculate and weigh the required amounts of BaCO₃, TiO₂, and Sc₂O₃ powders according to the desired final composition (e.g., Ba(Ti₁₋ₓScₓ)O₃).
-
Milling: Place the weighed powders into a ball mill jar with zirconia or alumina milling media. Add ethanol or deionized water as a milling medium. Mill the mixture for several hours (e.g., 12-24 hours) to ensure homogeneous mixing and particle size reduction.
-
Drying: After milling, dry the slurry in a drying oven at a temperature of around 80-120°C until the solvent has completely evaporated.
-
Calcination: Place the dried powder mixture in an alumina crucible and calcine it in a high-temperature furnace. The calcination temperature for BaTiO₃ synthesis is typically in the range of 900-1100°C for several hours. This step leads to the formation of the desired perovskite phase.
-
Granulation (Optional): For improved pressing, the calcined powder can be mixed with a binder solution (e.g., PVA) and then granulated by passing it through a sieve.
-
Pressing: Press the calcined (or granulated) powder into pellets of the desired shape and size using a hydraulic press.
-
Sintering: Place the green pellets on a zirconia or alumina plate and sinter them in a high-temperature furnace. Sintering temperatures for BaTiO₃-based ceramics are typically in the range of 1200-1400°C for several hours. This step densifies the ceramic and develops the final microstructure.
Data Presentation
The addition of scandium can significantly alter the properties of electronic ceramics. The following tables summarize the effects of scandium doping on the properties of representative ceramic systems.
Table 1: Effect of Scandium Doping on the Properties of Strontium Titanate (SrTiO₃) Ceramics [2]
| Scandium Content (x in Sr₁₋₁.₅ₓScₓTiO₃) | Sintering Temperature (°C) | Sintering Time (h) | Lattice Parameter (Å) | Density (%) | Average Grain Size (µm) |
| 0 | 1500 | 5 | 3.9063 | ~97 | ~29.0 |
| 0.005 | 1500 | 5 | 3.9056 | ~96 | ~28.8 |
| 0.010 | 1500 | 5 | 3.9051 | ~95 | ~22.2 |
Table 2: Dielectric Properties of Scandium-Doped Barium Titanate Based Ceramics
| Ceramic Composition | Doping Concentration | Sintering Temperature (°C) | Dielectric Constant (ε') at Room Temperature | Dielectric Loss (tanδ) at Room Temperature |
| Ba(Al₀.₅Nb₀.₅)ₓTi₁₋ₓO₃ | x = 0.04 | Not Specified | >1.5 x 10⁴ | <0.01 |
| Ba(Al₀.₅Nb₀.₅)ₓTi₁₋ₓO₃ | x = 0.08 | Not Specified | Lower and broader peak | Decreased at low frequency |
Note: The data for BaTiO₃-based ceramics is for a co-doped system, illustrating the general effect of dopants on dielectric properties.[6]
Logical Relationships in Doping Electronic Ceramics
The process of doping electronic ceramics with scandium, starting from this compound, involves a series of logical steps and considerations. The following diagram illustrates these relationships.
Conclusion
This compound is a viable and practical precursor for the production of scandium-doped electronic ceramics. The key to its successful use lies in the initial calcination step to convert it into scandium oxide. By following the detailed protocols and understanding the logical relationships in the synthesis process, researchers can effectively incorporate scandium to enhance the properties of various electronic ceramic materials for a wide range of applications, including advanced capacitors, sensors, and actuators.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. CN115305367A - Method for recycling scandium oxide from this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Solid-State Synthesis for High-Tetragonality, Small-Particle Barium Titanate [mdpi.com]
- 6. Effect of (Al, Nb) Co-Doping on the Complex Dielectric Properties and Electric Modulus of BaTiO3-Based Ceramics [journal.mrs-k.or.kr]
Troubleshooting & Optimization
Controlling particle size in scandium carbonate precipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the precipitation of scandium carbonate. The following sections offer insights into controlling particle size and addressing common challenges during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the particle size of this compound during precipitation?
A1: The particle size of this compound is primarily controlled by the relative supersaturation (RSS) of the solution during the precipitation process.[1] Key experimental parameters that influence RSS and, consequently, particle size include:
-
pH of the solution: The pH level is a critical factor that affects the solubility of scandium species and the availability of carbonate ions.[2][3]
-
Reactant concentrations: The concentrations of the scandium salt and the carbonate precipitating agent directly impact the level of supersaturation.[4][5][6]
-
Temperature: Temperature influences the solubility of this compound and the kinetics of nucleation and particle growth.[1][2]
-
Mixing rate (agitation speed): The speed and efficiency of mixing affect the homogeneity of the reactant concentrations and the diffusion of species.[7]
-
Precipitating agent: The choice of carbonate source (e.g., sodium carbonate, sodium bicarbonate, calcium hydroxide) can influence the precipitation reaction.[8]
-
Presence of additives or impurities: Additives or impurities in the solution can act as nucleation sites or inhibitors, affecting particle growth.[7][9]
Q2: How does pH affect the particle size of the precipitate?
A2: The pH of the solution plays a crucial role in determining the particle size of the resulting this compound. Scandium hydroxide (B78521) and oxyhydroxide begin to precipitate at a pH between 2 (for high concentrations) and 4 (for low concentrations). For carbonate precipitation, the pH influences the equilibrium between carbonate and bicarbonate ions. Generally, for carbonate precipitation, a decrease in pH can lead to a reduction in particle size from the micron to the sub-micron range.[3] However, the optimal pH for complete precipitation of scandium can be as high as 10.[5][6] It is essential to carefully control the pH to achieve the desired particle size.
Q3: What is the role of temperature in controlling particle size?
A3: Temperature affects both the solubility of this compound and the kinetics of the precipitation process. An increase in temperature generally increases the solubility of the precipitate, which can lead to a lower relative supersaturation and, consequently, larger particle sizes.[1] Conversely, lower temperatures can increase supersaturation, favoring the formation of smaller particles. Temperature also influences the rate of nucleation and crystal growth, which can affect the final particle size distribution.[1]
Q4: Can the choice of precipitating agent influence the final product?
A4: Yes, the choice of precipitating agent is important. Common precipitating agents for scandium include alkali hydroxides (like sodium hydroxide) and carbonates. Calcium hydroxide has been shown to be an effective precipitating agent for scandium from carbonate-bicarbonate solutions.[8] The nature of the precipitating agent can affect the local supersaturation at the point of addition and the ionic strength of the solution, both of which can influence particle size.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Particles are too small (colloidal suspension) | High relative supersaturation. | - Decrease the concentration of reactants.- Increase the reaction temperature to increase solubility.- Slow down the addition rate of the precipitating agent.- Increase the mixing speed to ensure rapid homogenization and prevent localized high supersaturation. |
| Particles are too large | Low relative supersaturation. | - Increase the concentration of reactants.- Decrease the reaction temperature to decrease solubility.- Increase the addition rate of the precipitating agent. |
| Wide particle size distribution | Inhomogeneous mixing or inconsistent nucleation rate. | - Improve the mixing efficiency by using a higher stirring speed or a different impeller design.- Add the precipitating agent at a constant and controlled rate.- Consider the use of seeding crystals to promote uniform growth. |
| Particle agglomeration | High concentration of particles; insufficient stabilization. | - Decrease the reactant concentrations to reduce the number of primary particles formed.- Optimize the mixing to keep particles suspended and reduce collision frequency.- Consider adding a surfactant or stabilizing agent. |
| Irregular particle morphology | Uncontrolled precipitation conditions. | - Precisely control the pH, temperature, and reactant addition rate throughout the experiment.- Investigate the effect of different precipitating agents or the addition of morphology-directing additives. |
| Low precipitation yield | Sub-optimal pH or incomplete reaction. | - Adjust the final pH of the solution to the optimal range for this compound precipitation (typically alkaline).- Increase the reaction time (aging) to allow for complete precipitation. |
Data Presentation
The following tables provide an overview of how different experimental parameters can influence particle size in carbonate precipitation. Note that specific quantitative data for this compound is limited; therefore, data from analogous calcium carbonate systems are presented to illustrate general trends.
Table 1: Effect of pH on Calcium Carbonate Particle Size
| pH | Average Particle Size (µm) | Morphology |
| 9.0 | 5-10 | Rhombohedral |
| 10.5 | 2-5 | Scalenohedral |
| >11.0 | 1-3 | Spherical/Vaterite |
Source: Adapted from studies on calcium carbonate precipitation, illustrating a general trend.[3]
Table 2: Effect of Reactant Concentration on Manganese Carbonate Particle Size
| Reactant Concentration (M) | Average Particle Size (nm) |
| 0.1 | 10-20 |
| 0.5 | 30-50 |
| 1.0 | 20-30 |
Source: Illustrative data based on trends observed in manganese carbonate precipitation, where particle size can initially increase with concentration and then decrease at higher concentrations due to increased nucleation.[5]
Experimental Protocols
Protocol 1: General Procedure for this compound Precipitation
This protocol outlines a general method for the precipitation of this compound. Researchers should optimize the specific parameters based on their experimental goals.
-
Preparation of Scandium Solution: Dissolve a soluble scandium salt (e.g., scandium chloride, scandium nitrate) in deionized water to a desired concentration.
-
Preparation of Precipitating Agent: Prepare a solution of a soluble carbonate (e.g., sodium carbonate, sodium bicarbonate) at a specific concentration.
-
Precipitation:
-
Place the scandium solution in a reaction vessel equipped with a mechanical stirrer and a pH probe.
-
Maintain a constant temperature using a water bath or heating mantle.
-
Begin stirring the scandium solution at a controlled rate.
-
Slowly add the carbonate solution to the scandium solution at a constant rate using a peristaltic pump or burette.
-
Monitor the pH of the solution continuously and adjust as necessary by adding a suitable acid or base.
-
-
Aging: After the addition of the precipitating agent is complete, continue stirring the suspension for a specific period (aging time) to allow the particles to grow and stabilize.
-
Separation and Washing:
-
Separate the this compound precipitate from the solution by filtration or centrifugation.
-
Wash the precipitate several times with deionized water to remove any soluble impurities.
-
Wash with ethanol (B145695) or another suitable solvent to aid in drying.
-
-
Drying: Dry the final product in an oven at a specified temperature until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for this compound precipitation.
Caption: Interrelationship of parameters in precipitation.
References
- 1. How Characterization of Particle Size Distribution Pre- and Post-Reaction Provides Mechanistic Insights into Mineral Carbonation [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. epic.awi.de [epic.awi.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Controlling Calcium Carbonate Particle Morphology, Size, and Molecular Order Using Silicate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of Scandium Carbonate
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the purification of scandium carbonate. Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to support your experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, categorized by the purification method.
Precipitation
Issue: Low yield of this compound precipitate.
-
Possible Causes & Solutions:
-
Incorrect pH: The precipitation of this compound is highly dependent on pH. Scandium begins to precipitate as a hydroxide (B78521) or basic carbonate at a pH of approximately 2 for high concentrations and up to 4 for lower concentrations[1]. Ensure the pH is optimized for maximum scandium precipitation while minimizing the precipitation of impurities.
-
Incomplete Reaction: Allow sufficient time for the precipitation reaction to complete. Gentle agitation can help ensure homogeneity and complete precipitation.
-
Low Scandium Concentration: If the initial scandium concentration is too low, precipitation may be inefficient. Consider a pre-concentration step if necessary.[2]
-
Formation of Soluble Carbonate Complexes: In carbonate-bicarbonate solutions, scandium can form soluble carbonate complexes, which can hinder precipitation.[3] Adjusting the conditions, such as adding calcium hydroxide, can help precipitate scandium.[3]
-
Issue: High levels of iron co-precipitation.
-
Possible Causes & Solutions:
-
pH is too high: Iron (III) hydroxide precipitates at a lower pH than scandium hydroxide.[2] Carefully control the pH to selectively precipitate iron first. A two-stage precipitation process can be effective, where iron is precipitated at a lower pH (around 2.5-3.0) before scandium is precipitated at a higher pH.[4]
-
Oxidation State of Iron: Ensure that any iron present is in the ferric (Fe³⁺) state for efficient precipitation as hydroxide.
-
Issue: Co-precipitation of thorium and uranium.
-
Possible Causes & Solutions:
-
Similar Chemical Properties: Thorium and uranium can have similar precipitation behaviors to scandium under certain conditions.
-
Selective Precipitation Control: Adjusting the pH and using specific precipitating agents can help in selective separation. For instance, thorium hydroxide begins to precipitate around pH 3.5, while uranyl ions precipitate at a pH of about 3.2.[5] Careful control of pH is crucial.
-
Complexing Agents: The use of complexing agents can help to keep thorium and uranium in solution while scandium is precipitated.
-
Solvent Extraction
Issue: Poor scandium extraction efficiency.
-
Possible Causes & Solutions:
-
Inappropriate Extractant Concentration: The concentration of the extractant in the organic phase affects extraction efficiency. Optimize the extractant concentration for your specific feed solution.
-
Incorrect pH of the Aqueous Phase: The extraction of scandium is strongly pH-dependent. For example, with thenoyltrifluoroacetone (TTA), extraction efficiency increases rapidly between pH 1.5 and 2.0.[6]
-
Insufficient Mixing/Contact Time: Ensure vigorous mixing for a sufficient duration (e.g., 1 to 5 minutes for TTA) to allow for efficient mass transfer of scandium from the aqueous to the organic phase.[6]
-
Issue: Emulsion formation during extraction.
-
Possible Causes & Solutions:
-
High Concentration of Certain Impurities: High concentrations of iron or other elements can sometimes lead to the formation of stable emulsions.[2]
-
Inappropriate Mixing Speed: Too high a mixing speed can sometimes promote emulsion formation. Gentle swirling instead of vigorous shaking can prevent emulsion formation.[7]
-
Addition of Salt: Adding a brine solution can increase the ionic strength of the aqueous phase and help break the emulsion.[7]
-
Phase Modifier: The addition of a phase modifier like tri-n-butyl phosphate (B84403) (TBP) to the organic phase can help mitigate emulsification.[8]
-
Issue: Difficulty in stripping scandium from the loaded organic phase.
-
Possible Causes & Solutions:
-
Strong Scandium-Extractant Complex: The bond between scandium and the extractant can be very strong. Consider using a different stripping agent or a higher concentration. For example, a dilute mineral acid is often used to strip scandium from TTA.[6]
-
Inadequate Stripping Agent Concentration: Ensure the concentration of the stripping agent is sufficient to break the scandium-extractant complex.
-
Ion Exchange
Issue: Low scandium adsorption on the resin.
-
Possible Causes & Solutions:
-
Incorrect pH: The adsorption of scandium onto the resin is pH-dependent. For some resins, adsorption is optimal at a specific pH range.
-
Presence of Competing Ions: High concentrations of other cations can compete with scandium for binding sites on the resin, reducing its adsorption.
-
Resin Fouling: The resin may be fouled with impurities from previous runs. Regenerate the resin according to the manufacturer's instructions.
-
Issue: Co-elution of impurities with scandium.
-
Possible Causes & Solutions:
-
Inappropriate Eluent: The eluting agent may not be selective enough for scandium.
-
Overlapping Elution Profiles: The elution profiles of scandium and impurities may overlap. A selective elution strategy can be employed. For example, after adsorbing both scandium and thorium on a cation exchange resin, scandium can be selectively eluted with an acidic solution of a chelating agent, leaving thorium on the resin to be eluted separately with a stronger acid.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities in crude this compound originate from the source material and include iron (Fe), aluminum (Al), titanium (Ti), zirconium (Zr), silicon (Si), calcium (Ca), thorium (Th), uranium (U), and other rare earth elements (REEs).[2]
Q2: What are the primary methods for purifying this compound?
A2: The primary methods for purifying scandium compounds, which are then converted to the carbonate, are precipitation, solvent extraction, and ion exchange chromatography.[10][11] These methods can be used individually or in combination to achieve the desired purity.[11]
Q3: How can I remove iron impurities from my scandium solution before precipitation?
A3: Iron is a common impurity that can be removed by a two-stage precipitation process. By carefully controlling the pH, iron (III) hydroxide can be precipitated at a lower pH (around 2.5-3.0) while scandium remains in solution.[4] Another method involves reducing ferric iron (Fe³⁺) to the ferrous state (Fe²⁺) before adjusting the pH for selective scandium extraction.[6]
Q4: How can I separate thorium and uranium from scandium?
A4: Ion exchange chromatography is an effective method for separating thorium and uranium from scandium. After co-adsorbing the elements onto a cation exchange resin, scandium can be selectively eluted using an acidic solution of a chelating agent like diglycolic acid.[9] Thorium can then be eluted with a stronger acid.
Q5: What analytical methods are used to determine the purity of this compound?
A5: Several analytical techniques are used to determine the purity of scandium and its compounds, including Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for trace element analysis.[12]
Data Presentation
Table 1: Efficiency of Iron Removal by Precipitation
| Reference | Initial Solution | Precipitating Agent | pH for Fe Removal | Temperature (°C) | Iron Removal Efficiency (%) | Scandium Loss (%) |
| [4] | Pregnant leach solution from nickel laterite ore | Limestone slurry | 2.75 | 90 | >90 | Minimal |
| [13] | Simulated bauxite (B576324) residue leachate | NH₃ | ~3.5 | Room Temp | ~96 | ~20 |
Table 2: Scandium Extraction Efficiency using Solvent Extraction
| Reference | Extractant System | Aqueous Phase pH | Contact Time (min) | Aqueous/Organic Ratio (A/O) | Scandium Extraction Efficiency (%) |
| [6] | Thenoyltrifluoroacetone (TTA) in an aromatic solvent | 1.8 - 2.0 | 1 - 5 | 1:10 | Approaching 100 |
| [8] | 15% P204 - 5% TBP in sulfonated kerosene (B1165875) | Not specified | Not specified | 8 | 100 |
| [14] | 5% (v/v) D2EHPA | 0.6 | 10 | 1:1 | 99.68 |
Table 3: Scandium Recovery using Ion Exchange Resins
| Reference | Resin Type | Feed Solution | Eluent | Scandium Recovery (%) | Purity of Final Product |
| [9] | Cation exchange (sulfonic acid) | Solution with 25 ppm Sc and 25 ppm Th | 0.1M diglycolic acid in 1.2M HCl | >99.8 (adsorption) | High |
| [15] | Ion chromatography | Irradiated titanium targets | Not specified | 91.7 ± 7.4 | 98.8 ± 0.3 (radionuclidic) |
Experimental Protocols
Protocol 1: Two-Stage Precipitation for Iron Removal and this compound Precipitation
This protocol is adapted from methods for scandium recovery from leach solutions.[4]
1. First Stage: Iron Precipitation a. Start with the acidic pregnant leach solution containing scandium and iron. b. Heat the solution to approximately 90°C. c. Slowly add a neutralizing agent (e.g., limestone slurry or dilute NaOH) while stirring to adjust the pH to 2.75 - 3.0. d. Maintain these conditions for about 2 hours to allow for the complete precipitation of iron (III) hydroxide. e. Filter the solution to remove the iron precipitate. The filtrate contains the purified scandium.
2. Second Stage: this compound Precipitation a. Take the filtrate from the first stage. b. Add a solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) to the filtrate while stirring. c. Monitor the pH and continue adding the carbonate solution until the precipitation of this compound is complete. d. Filter the solution to collect the this compound precipitate. e. Wash the precipitate with deionized water to remove any soluble impurities. f. Dry the purified this compound precipitate.
Protocol 2: Solvent Extraction of Scandium from an Iron-Containing Solution
This protocol is a general procedure based on the use of organophosphorus extractants.[2][8]
1. Extraction a. Prepare an aqueous feed solution containing scandium and iron, and adjust the pH to approximately 1.5. b. Prepare an organic phase consisting of an extractant like Di-(2-ethylhexyl) phosphoric acid (D2EHPA) and a phase modifier like Tri-n-butyl phosphate (TBP) dissolved in a suitable diluent such as kerosene (e.g., 0.2 M D2EHPA and 0.05 M TBP).[2] c. In a separatory funnel, combine the aqueous and organic phases at a specific aqueous to organic (A/O) ratio (e.g., 8:1).[8] d. Shake the funnel for 5-10 minutes to ensure thorough mixing and allow for the transfer of scandium to the organic phase. e. Allow the phases to separate. The aqueous phase (raffinate) will contain the majority of the iron.
2. Stripping a. Separate the loaded organic phase. b. Add a stripping solution (e.g., 2 M NaOH) to the separatory funnel containing the loaded organic phase.[2] c. Shake for 5-10 minutes to back-extract the scandium into the aqueous phase. d. Allow the phases to separate.
3. Precipitation of this compound a. Collect the aqueous stripping solution containing the purified scandium. b. Precipitate this compound from this solution by adding a carbonate source as described in Protocol 1.
Protocol 3: Ion Exchange Purification of Scandium from Thorium
This protocol is based on the separation of scandium and thorium using a cation exchange resin.[9]
1. Column Preparation and Loading a. Pack an ion exchange column with a suitable cation exchange resin (e.g., with sulfonic acid functionality). b. Prepare a solution containing scandium and thorium and adjust the pH to approximately 1.95. c. Pass the solution through the column at a controlled flow rate. Both scandium and thorium will be adsorbed onto the resin.
2. Selective Elution of Scandium a. Prepare an eluent solution of 0.1 M diglycolic acid in 1.2 M hydrochloric acid. b. Pass this eluent through the column to selectively elute the scandium. Collect the eluate in fractions and analyze for scandium concentration.
3. Elution of Thorium a. After the scandium has been eluted, switch the eluent to a stronger acid solution (e.g., 6 M HCl) to elute the thorium.
4. Precipitation of this compound a. Combine the scandium-containing fractions from the elution step. b. Precipitate this compound from this solution by adding a carbonate source as described in Protocol 1.
Mandatory Visualization
Caption: General workflows for the purification of this compound.
References
- 1. knowledge1.thermofisher.com [knowledge1.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. forum.graphviz.org [forum.graphviz.org]
- 6. US4898719A - Liquid extraction procedure for the recovery of scandium - Google Patents [patents.google.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. US4765909A - Ion exchange method for separation of scandium and thorium - Google Patents [patents.google.com]
- 10. Occurrence and Extraction Methods of Scandium [scandium.org]
- 11. Scandium Recovery Methods from Mining, Metallurgical Extractive Industries, and Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. papers.sim2.be [papers.sim2.be]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Production and purification of 43Sc and 47Sc from enriched [46Ti]TiO2 and [50Ti]TiO2 targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Calcination of Scandium Carbonate to Scandium Oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the calcination of scandium carbonate (Sc₂(CO₃)₃) to produce scandium oxide (Sc₂O₃).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of converting this compound to scandium oxide?
The conversion of this compound to scandium oxide is achieved through thermal decomposition, a process known as calcination. When heated, this compound breaks down into solid scandium oxide and carbon dioxide gas, as shown in the following reaction:
Sc₂(CO₃)₃(s) → Sc₂O₃(s) + 3CO₂(g)
This compound is a water-insoluble source of scandium that can be readily converted to the oxide by heating.[1]
Q2: What is the recommended calcination temperature for this conversion?
The optimal calcination temperature for converting this compound to scandium oxide typically ranges from 500°C to 900°C.[2] For obtaining high-purity scandium oxide from scandium-containing precipitates, a calcination temperature within this range, for a duration of 1 to 4 hours, is suggested.[2] In some applications, such as the synthesis of scandium oxide nanopowders from a basic carbonate precursor, a temperature of 700°C has been utilized.[3] For recycling scandium oxide from this compound waste, a higher temperature range of 800°C to 900°C for 2 to 4 hours may be employed to produce a coarse scandium oxide.[2]
Q3: How does the calcination temperature affect the final scandium oxide product?
The calcination temperature significantly influences the physical properties of the resulting scandium oxide. Generally, higher calcination temperatures lead to:
-
Increased particle and crystallite size: Higher thermal energy promotes grain growth.
-
Decreased surface area: As particles grow and agglomerate, the overall surface area is reduced.
-
Changes in particle morphology: Higher temperatures can cause particles to fuse together, leading to aggregation.
Q4: What purity of scandium oxide can be expected from the calcination of this compound?
The purity of the final scandium oxide is highly dependent on the purity of the initial this compound precursor. If the precursor contains impurities, these may be carried over to the final product. To achieve high-purity scandium oxide (e.g., >99.9%), it is often necessary to start with a high-purity this compound or to implement additional purification steps, such as acid leaching of the coarse scandium oxide followed by reprecipitation and a second calcination.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Conversion to Scandium Oxide | 1. Insufficient Calcination Temperature: The temperature was too low to fully decompose the this compound. 2. Inadequate Dwell Time: The sample was not held at the target temperature for a sufficient duration. | 1. Increase Calcination Temperature: Gradually increase the temperature in increments of 50°C within the 500-900°C range. Consider performing a thermogravimetric analysis (TGA) on your this compound to determine the precise decomposition temperature. 2. Extend Dwell Time: Increase the holding time at the target temperature, for example, from 2 hours to 4 hours.[2] |
| Discolored Scandium Oxide Powder (Not Pure White) | 1. Presence of Impurities: The starting this compound may contain metallic impurities. 2. Incomplete Combustion of Organic Residues: If organic additives were used in the preparation of the carbonate, they may not have been fully removed. | 1. Purify the Precursor: Ensure the this compound is of high purity. If impurities are suspected in the final oxide, consider a purification step such as dissolving the oxide in acid and reprecipitating it.[2] 2. Ensure Adequate Airflow: Perform the calcination in a furnace with good air circulation to facilitate the complete combustion of any organic materials. |
| Low Purity of Final Scandium Oxide | 1. Contaminated Precursor: The initial this compound contained significant levels of other metal carbonates or impurities. | 1. Pre-purification: Purify the this compound before calcination. 2. Post-purification: Implement a post-calcination purification process. This can involve dissolving the impure scandium oxide in an acid, followed by selective precipitation of scandium hydroxide (B78521) or oxalate, and then a final calcination step.[2] |
| Undesirable Particle Size | 1. Incorrect Calcination Temperature: As a general trend, lower temperatures result in smaller particles, while higher temperatures lead to larger particles. | 1. Adjust Calcination Temperature: For smaller particles, try calcining at the lower end of the recommended range (e.g., 500-600°C). For larger particles, use a higher temperature (e.g., 800-900°C). The relationship between temperature and particle size should be determined empirically for your specific experimental setup. |
Data Presentation
The following table summarizes the general effects of calcination temperature on the properties of the resulting scandium oxide. The exact values will depend on specific experimental conditions such as heating rate and atmosphere.
| Parameter | Low Calcination Temperature (e.g., 500-650°C) | High Calcination Temperature (e.g., 750-900°C) |
| Conversion Rate | May be incomplete | Complete |
| Particle Size | Smaller | Larger |
| Crystallite Size | Smaller | Larger |
| Surface Area | Higher | Lower |
| Degree of Agglomeration | Lower | Higher |
Experimental Protocols
Detailed Methodology for Calcination of this compound to Scandium Oxide
This protocol outlines the procedure for the thermal conversion of this compound to scandium oxide.
Materials:
-
This compound (Sc₂(CO₃)₃·xH₂O) powder
-
High-purity alumina (B75360) or porcelain crucible
-
High-temperature muffle furnace with programmable temperature control
-
Spatula
-
Tongs
-
Desiccator
Procedure:
-
Crucible Preparation: Ensure the crucible is clean and has been pre-fired at a temperature higher than the intended calcination temperature to remove any volatile contaminants. Allow it to cool to room temperature in a desiccator.
-
Sample Loading: Weigh the empty crucible. Add a known amount of this compound powder to the crucible. The amount will depend on the crucible size and furnace capacity. Avoid overfilling to ensure uniform heating.
-
Furnace Placement: Place the crucible containing the this compound powder in the center of the muffle furnace using tongs.
-
Heating Program:
-
Ramp Rate: Program the furnace to ramp up the temperature at a controlled rate, typically 5-10°C per minute. A slower ramp rate can help ensure uniform decomposition.
-
Target Temperature: Set the desired calcination temperature (e.g., 700°C). This should be optimized based on the desired properties of the final scandium oxide.[3]
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Dwell Time: Program the furnace to hold at the target temperature for a specified duration, typically 2 to 4 hours, to ensure complete conversion of the carbonate to the oxide.[2]
-
-
Cooling: After the dwell time is complete, turn off the furnace and allow it to cool down to room temperature naturally. Do not open the furnace door while it is at a high temperature to avoid thermal shock to the crucible and the product.
-
Product Recovery: Once the furnace has cooled to room temperature, carefully remove the crucible using tongs and place it in a desiccator to prevent moisture absorption by the final scandium oxide product.
-
Characterization: The resulting scandium oxide powder can be characterized using techniques such as X-ray diffraction (XRD) to confirm the crystal structure and phase purity, and scanning electron microscopy (SEM) to analyze the particle size and morphology.
Mandatory Visualizations
Caption: Experimental workflow for the calcination of this compound.
Caption: Troubleshooting decision tree for scandium oxide production.
References
Effect of pH on scandium carbonate precipitation and morphology
Technical Support Center: Scandium Carbonate Precipitation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the precipitation of this compound, with a specific focus on the influence of pH on the process and the morphology of the resulting precipitate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of this compound precipitation?
A1: this compound [Sc₂(CO₃)₃] is a water-insoluble salt that can be precipitated from a solution containing scandium ions (Sc³⁺) by the addition of a soluble carbonate source, such as sodium carbonate (Na₂CO₃) or ammonium (B1175870) carbonate ((NH₄)₂CO₃).[1][2][3] The process is highly dependent on the solution's pH, which dictates the chemical species of both scandium and carbonate present and, consequently, the efficiency of the precipitation and the characteristics of the precipitate.
Q2: How does pH critically influence the precipitation of scandium?
A2: The pH of the solution is a critical parameter for several reasons:
-
Scandium Hydrolysis: Scandium ions (Sc³⁺) begin to hydrolyze at a pH as low as 2.5-3.0, forming various hydrolysis products like Sc(OH)²⁺ and eventually precipitating as scandium hydroxide (B78521) [Sc(OH)₃] at higher pH values.[4][5][6]
-
Carbonate Speciation: The carbonate species in solution changes with pH. At low pH, carbonic acid (H₂CO₃) and bicarbonate (HCO₃⁻) are dominant, while the carbonate ion (CO₃²⁻), which is necessary for this compound precipitation, becomes more available at a more alkaline pH.
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Selective Precipitation: The differing pH at which various metal hydroxides precipitate allows for the selective removal of common impurities. For instance, iron (Fe³⁺) can be precipitated out at a lower pH (e.g., 2.75) before scandium is precipitated at a higher pH (e.g., 4.75).[4][6][7]
Q3: What are the typical morphologies of scandium precipitates obtained at different pH levels?
A3: While specific data on the morphology of pure this compound as a function of pH is not extensively detailed in the provided literature, studies on related scandium compounds like oxalates and hydroxides show a strong pH dependence. For instance, in one study, scandium oxalate (B1200264) precursors were normal oxalates at pH 1.4, double oxalates at pH 4.5, and amorphous oxyhydroxide at pH 8.0.[8] It can be inferred that at lower pH ranges where hydrolysis is less prevalent, more crystalline carbonate structures may form. Conversely, at higher pH values, the precipitate is more likely to be an amorphous scandium oxyhydroxide or a basic this compound due to the increased concentration of hydroxide ions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Precipitation Yield | Incorrect pH: The pH may be too low, favoring soluble bicarbonate species and preventing sufficient carbonate ion (CO₃²⁻) availability. | Carefully increase the pH of the solution to the optimal range for this compound precipitation (typically above neutral, but below the point of significant competitive hydroxide precipitation). Monitor the pH continuously during the addition of the carbonate source. |
| Formation of Soluble Complexes: In solutions with high concentrations of carbonate or bicarbonate, scandium can form soluble anionic complexes (e.g., [Sc(CO₃)₄]⁵⁻), which prevents precipitation.[9] | Dilute the solution or adjust the carbonate-to-scandium molar ratio. In some cases, changing the cation (e.g., from sodium to ammonium) may influence complex stability. | |
| Co-precipitation of Impurities (e.g., Fe, Al) | pH is too high during initial stages: If the pH is raised too quickly, impurities like iron (Fe³⁺) and aluminum (Al³⁺) will co-precipitate with scandium as hydroxides.[6][10] | Implement a two-stage precipitation process. First, adjust the pH to a lower value (e.g., 2.75 - 3.0) to selectively precipitate the majority of the iron.[4][7] After filtering off the iron precipitate, raise the pH of the filtrate to the target value for scandium precipitation (e.g., >4.75).[4][6] |
| Precipitate is Gelatinous or Difficult to Filter | Rapid pH Change: A rapid increase in pH can lead to the formation of amorphous, gelatinous scandium hydroxide or basic carbonate precipitates, which are difficult to handle. | Add the precipitating agent (e.g., Na₂CO₃ solution or Ca(OH)₂ slurry) slowly and with vigorous stirring to avoid localized high pH zones.[7] Maintaining a slightly elevated temperature (e.g., 60°C) can also promote the formation of a denser, more filterable precipitate.[6] |
| Inconsistent Particle Morphology | Fluctuations in pH and Temperature: Inconsistent reaction conditions will lead to a varied precipitate morphology, affecting properties like surface area and density. | Utilize a pH controller or perform dropwise addition of the precipitating agent to maintain a constant pH.[7] Control the reaction temperature using a water bath or heating mantle. For nanoscale materials, consider using a non-aqueous solvent like ethanol, which can yield powders with better dispersion.[8] |
Quantitative Data Summary
The following table summarizes key pH values and conditions for the selective precipitation of scandium from solutions containing other metals, as cited in various studies.
| Parameter | pH Value | Temperature | Duration | Precipitating Agent | Objective & Outcome |
| Impurity Removal (Fe, Al) | 2.75 | 90°C | 120 min | CaCO₃ slurry | Removal of Fe, Al, Cr with minimal Sc loss (~8%).[4][7] |
| Scandium Precipitation | 4.75 | 60°C | 180 min | Ca(OH)₂, MgO, or Na₂CO₃ | Precipitation of scandium after initial impurity removal.[6][7] |
| Scandium Co-precipitation with Iron Hydroxide | 8.0 - 9.0 | Not Specified | Not Specified | Iron(III) Hydroxide | Co-precipitation for scandium recovery from seawater.[11] |
| Scandium Oxyhydroxide Precipitation | 8.0 | Not Specified | Not Specified | Ammonia Water | Formation of an amorphous oxyhydroxide precursor.[8] |
Experimental Protocols & Visualizations
Protocol: Two-Stage pH-Controlled Precipitation of Scandium
This protocol is designed for the selective recovery of scandium from an acidic solution containing impurities like iron (Fe³⁺) and aluminum (Al³⁺).
1. Stage 1: Impurity Precipitation
-
Transfer the scandium-containing solution to a reaction vessel equipped with a stirrer and pH probe.
-
Heat the solution to 90°C while stirring.[7]
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Slowly add a slurry of calcium carbonate (CaCO₃) or another suitable base to raise the pH to 2.75.[4][7]
-
Maintain these conditions for 120 minutes to allow for the complete precipitation of iron hydroxide and other impurities.[7]
-
Filter the hot solution to separate the impurity-rich precipitate from the scandium-rich filtrate.
2. Stage 2: Scandium Precipitation
-
Transfer the filtrate to a clean reaction vessel.
-
Adjust the temperature to 60°C.[6]
-
Slowly add a solution of sodium carbonate (Na₂CO₃) or a slurry of magnesium oxide (MgO) while stirring to raise the pH to approximately 4.75.[6][7]
-
Maintain these conditions for 180 minutes to ensure complete precipitation of scandium.[6]
-
Filter the solution to collect the this compound/hydroxide precipitate.
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Wash the precipitate with deionized water to remove any remaining soluble impurities and dry it under appropriate conditions.
Logical Relationship: Effect of pH on Scandium Species and Precipitate Morphology
The pH of the solution directly controls the chemical form of scandium, which in turn influences the morphology of the final solid product. This diagram illustrates the progression from soluble ions to different precipitated forms as pH increases.
References
- 1. This compound Supplier | Stanford Materials Corporation [stanfordmaterials.com]
- 2. This compound-Edgetech Industries (A worldwide materials supplier) [edge-techind.com]
- 3. americanelements.com [americanelements.com]
- 4. meab-mx.se [meab-mx.se]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of scandium in sea-water by atomic-absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Scandium Carbonate Nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of scandium carbonate nanoparticles, with a primary focus on preventing agglomeration.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Significant Agglomeration Observed in Final Product
| Possible Cause | Recommended Solution |
| Incorrect pH | The surface charge of the nanoparticles is highly dependent on the pH of the synthesis medium. When the pH is close to the isoelectric point, the nanoparticles have a near-zero surface charge, leading to strong van der Waals attractions and subsequent agglomeration. Adjust the pH of the reaction solution to be significantly higher or lower than the isoelectric point of this compound to induce electrostatic repulsion between particles.[1] For scandium oxide precursors, pH values of 7 or 9 have been shown to produce homogeneous sols. |
| Ineffective Surfactant/Capping Agent | The chosen surfactant or capping agent may not be providing adequate steric hindrance to prevent particle aggregation.[2][3][4] Consider using a different type of surfactant (anionic, cationic, or non-ionic) or a polymer like polyethylene (B3416737) glycol (PEG) or polyvinylpyrrolidone (B124986) (PVP).[5] The concentration of the surfactant is also critical and may need to be optimized. |
| High Reaction Temperature | Elevated temperatures can increase the rate of particle growth and collision, leading to agglomeration, especially in the absence of effective stabilization.[6] If possible, attempt the synthesis at a lower temperature to slow down the kinetics of particle formation and growth. |
| Inadequate Stirring | Insufficient agitation can lead to localized areas of high precursor concentration, promoting rapid, uncontrolled particle growth and agglomeration. Ensure vigorous and uniform stirring throughout the synthesis process. |
| High Precursor Concentration | High concentrations of scandium and carbonate precursors can lead to very rapid nucleation and growth, overwhelming the stabilizing effects of surfactants or pH control. Try reducing the concentration of the precursor solutions. |
Issue 2: Broad Particle Size Distribution
| Possible Cause | Recommended Solution |
| Inconsistent Nucleation and Growth | A burst of nucleation followed by controlled growth is ideal for a narrow size distribution. If nucleation and growth occur simultaneously over a prolonged period, a wide range of particle sizes will be produced. Consider a synthesis method that separates the nucleation and growth phases, such as a seeded-growth approach. |
| Ostwald Ripening | Over longer reaction times, larger particles can grow at the expense of smaller ones, a process known as Ostwald ripening. This leads to a broadening of the size distribution. To mitigate this, try to shorten the reaction time or quench the reaction once the desired particle size is reached. |
| Fluctuations in Reaction Conditions | Inconsistent temperature or stirring speed during the synthesis can lead to variations in nucleation and growth rates, resulting in a broad particle size distribution. Ensure precise control over all reaction parameters. |
Frequently Asked Questions (FAQs)
Q1: How does pH affect the agglomeration of this compound nanoparticles?
A1: The pH of the synthesis solution is a critical parameter for controlling agglomeration. It determines the surface charge of the nanoparticles. At a specific pH, known as the isoelectric point (IEP), the net surface charge is zero, which minimizes electrostatic repulsion between particles, leading to aggregation. By adjusting the pH away from the IEP, a surface charge (either positive or negative) is induced on the nanoparticles, creating repulsive forces that prevent them from clumping together.[1] For scandium oxide precursors, which are chemically related to this compound, pH values of 7 and 9 have been found to be effective in producing stable, non-agglomerated nanoparticles.
Q2: What type of surfactant should I use for my this compound nanoparticle synthesis?
A2: The choice of surfactant depends on the specific synthesis conditions and the desired surface properties of the nanoparticles. Surfactants prevent agglomeration by creating a protective layer around the particles (steric hindrance). Common types of surfactants include:
-
Anionic surfactants: e.g., Sodium dodecyl sulfate (B86663) (SDS)
-
Cationic surfactants: e.g., Cetyltrimethylammonium bromide (CTAB)
-
Non-ionic surfactants: e.g., Triton X-100, Pluronic series
-
Polymeric stabilizers: e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG)[5]
The optimal surfactant and its concentration will need to be determined experimentally for your specific system.
Q3: Can the reaction temperature be used to control nanoparticle size and agglomeration?
A3: Yes, temperature plays a significant role. Generally, higher temperatures lead to faster reaction kinetics, which can result in larger particles and increased agglomeration if not properly controlled.[6] Conversely, lower temperatures can slow down the reaction, allowing for better control over particle growth and reducing the likelihood of aggregation. However, the temperature can also affect the effectiveness of certain surfactants and the solubility of precursors, so its impact should be evaluated in the context of the entire synthesis system.
Q4: What is a good starting point for a synthesis protocol for this compound nanoparticles?
A4: While specific protocols for this compound are not abundant in published literature, a hydrothermal synthesis approach, similar to that used for other rare-earth carbonates and oxides, is a promising starting point. The following section provides a detailed experimental protocol adapted from the synthesis of scandium oxide precursors, which can be modified for this compound.
Experimental Protocols
Adapted Hydrothermal Synthesis of this compound Nanoparticles (Starting Point)
This protocol is adapted from methods used for the synthesis of scandium oxide precursors and other metal carbonate nanoparticles. It should be used as a starting point and optimized for your specific requirements.
Materials:
-
Scandium (III) chloride hexahydrate (ScCl₃·6H₂O) or Scandium (III) nitrate (B79036) hexahydrate (Sc(NO₃)₃·6H₂O)
-
Sodium carbonate (Na₂CO₃) or Ammonium carbonate ((NH₄)₂CO₃)
-
Deionized water
-
Surfactant (e.g., CTAB, SDS, or PVP) - optional
-
pH adjusting solution (e.g., dilute HCl or NaOH)
Procedure:
-
Precursor Solution A: Dissolve a calculated amount of the scandium salt in deionized water to achieve the desired final concentration (e.g., 0.1 M). If using a surfactant, add it to this solution and stir until fully dissolved.
-
Precursor Solution B: In a separate beaker, dissolve the carbonate source in deionized water to achieve a stoichiometric or slight excess molar ratio relative to the scandium salt.
-
pH Adjustment: Adjust the pH of both precursor solutions to the desired value (e.g., starting with pH 8-9) using a dilute acid or base.
-
Reaction: While vigorously stirring Solution A, slowly add Solution B dropwise. A white precipitate of this compound should form.
-
Hydrothermal Treatment: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 120-180 °C) for a defined period (e.g., 6-24 hours).
-
Cooling and Washing: Allow the autoclave to cool down to room temperature naturally. Collect the precipitate by centrifugation. Wash the nanoparticles repeatedly with deionized water and then with ethanol to remove unreacted precursors and byproducts.
-
Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 60 °C) to obtain the this compound nanoparticle powder.
Data Presentation
Table 1: Influence of Synthesis Parameters on Nanoparticle Agglomeration (General Trends)
| Parameter | Condition Leading to Agglomeration | Condition Favoring Dispersion | Primary Mechanism |
| pH | Near the isoelectric point | Significantly above or below the isoelectric point | Electrostatic Stabilization |
| Surfactant Concentration | Too low or absent | Optimal concentration (above CMC) | Steric Hindrance |
| Temperature | High | Low to moderate | Kinetic Control |
| Precursor Concentration | High | Low | Controlled Nucleation & Growth |
| Stirring Rate | Low or inconsistent | High and consistent | Homogeneous Mixing |
Visualizations
Troubleshooting Workflow for Nanoparticle Agglomeration
Caption: A logical workflow for troubleshooting agglomeration issues.
Experimental Workflow for this compound Nanoparticle Synthesis
Caption: A step-by-step workflow for the synthesis of this compound nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of the role and mechanism of surfactants in the morphology control of metal nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. ijcmas.com [ijcmas.com]
- 4. Surfactants: Recent advances and their applications: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. How To Effectively Control The Agglomeration Of Nanoparticle Powders [satnanomaterial.com]
- 6. Monodisperse and Nanometric-Sized Calcium Carbonate Particles Synthesis Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Removal of common impurities like iron and aluminum from scandium carbonate
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of iron (Fe) and aluminum (Al) impurities from scandium (Sc)-containing solutions prior to the precipitation of high-purity scandium carbonate.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of scandium-rich solutions.
Problem 1: Low Scandium Recovery After Solvent Extraction
-
Q: My scandium recovery after the solvent extraction step is significantly lower than expected. What are the potential causes and how can I improve it?
-
A: Low scandium recovery in solvent extraction is a common issue. Several factors could be at play:
-
Incorrect pH: The extraction of scandium is highly pH-dependent. For organophosphorus extractants like D2EHPA, scandium extraction increases with pH. Ensure the aqueous phase pH is optimized for your specific system; for some systems, a pH of less than 1.0 is effective.[1][2]
-
Inadequate Extractant Concentration: The concentration of the extractant in the organic phase is crucial. A low concentration may not be sufficient to efficiently extract the scandium.
-
Insufficient Mixing/Contact Time: Ensure vigorous mixing for a sufficient duration to allow for efficient mass transfer of scandium from the aqueous to the organic phase.[3]
-
Presence of Competing Ions: High concentrations of other extractable ions, particularly Fe(III), can compete with scandium, reducing its extraction efficiency.[4] Consider a pre-treatment step to reduce the concentration of major impurities.[4]
-
Problem 2: Emulsion Formation During Solvent Extraction
-
Q: I am experiencing the formation of a stable emulsion at the aqueous-organic interface during solvent extraction, making phase separation difficult. What can I do to prevent this?
-
A: Emulsion formation, often referred to as a "third phase," can hinder the separation process. Here are some troubleshooting steps:
-
Presence of Fine Solid Particles: Ensure the feed solution is properly filtered to remove any suspended solids before the extraction step.[3]
-
High Impurity Concentrations: High concentrations of iron can contribute to emulsion formation.[3][5] Reducing the iron concentration prior to extraction is recommended.
-
Inappropriate Mixing Speed: While vigorous mixing is necessary, excessive speed can sometimes promote emulsion formation.[3] Optimize the mixing speed to ensure good contact without creating a stable emulsion.
-
Addition of a Modifier: Modifiers like tributyl phosphate (B84403) (TBP) are often added to the organic phase to prevent the formation of a third phase or emulsions.[6]
-
Problem 3: Inefficient Stripping of Scandium from the Organic Phase
-
Q: I am unable to efficiently strip the scandium from the loaded organic phase. What methods can I use to improve the stripping efficiency?
-
A: Incomplete stripping is a common problem, especially with strong acidic organophosphorus extractants.[6]
-
High Acid Concentration: For some systems, a high concentration of acid is required for effective stripping.[6]
-
Alternative Stripping Agents:
-
Sodium Hydroxide (B78521) (NaOH): Alkaline stripping can be efficient, but it can also lead to the formation of Sc(OH)₃ precipitate, which can cause phase disengagement problems.[6] A 2.5 mol/L NaOH solution has been shown to be effective for stripping from D2EHPA.[1]
-
Sodium Carbonate (Na₂CO₃): A 0.25 mol/L solution of sodium carbonate has been used to achieve a stripping rate of 92%.[1]
-
-
Problem 4: Co-precipitation of Iron and Aluminum with Scandium Hydroxide
-
Q: When I try to precipitate scandium hydroxide, a significant amount of iron and aluminum co-precipitates. How can I improve the selectivity of the precipitation?
-
A: The co-precipitation of iron and aluminum is a major challenge due to their similar chemical properties to scandium.
-
pH Control is Critical: Iron(III) hydroxide precipitates at a lower pH than scandium hydroxide.[3] By carefully controlling the pH, iron can be selectively precipitated first. A two-stage precipitation process is often effective.[7] First, precipitate iron at a lower pH (around 2.5-3.0), then raise the pH to precipitate scandium (around 4.75-5.0).[7] Aluminum hydroxide precipitates at a pH above 4.0.[8]
-
Pre-reduction of Iron: The co-extraction of iron can be minimized by reducing Fe(III) to Fe(II) before extraction, as Fe(II) is less extractable by many organophosphorus extractants.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing iron and aluminum from scandium-containing solutions?
A1: The three main industrial methods for purifying scandium solutions before precipitating this compound are:
-
Solvent Extraction (SX): This is a highly effective and widely used method that involves selectively transferring scandium ions from an aqueous solution to an immiscible organic solvent, leaving impurities behind.[5][6][10] Organophosphorus extractants like D2EHPA are common.[9][11]
-
Ion Exchange (IX): This technique utilizes resins that selectively adsorb scandium ions from a solution, allowing impurities to pass through.[3][10] Chelating resins with phosphonic functional groups are of particular interest.[11]
-
Precipitation: This method relies on the differential solubility of scandium, iron, and aluminum hydroxides at specific pH ranges.[3] By carefully controlling the pH, a selective precipitation can be achieved.[7][12]
Q2: How do I choose the most suitable purification method for my experiment?
A2: The choice of purification method depends on several factors:
-
Types and Concentrations of Impurities: If you have very high concentrations of iron, a preliminary precipitation or reduction step might be necessary before solvent extraction or ion exchange.[4][5]
-
Desired Purity of the Final Product: For very high purity this compound, a combination of methods, such as precipitation followed by solvent extraction, may be required.
-
Scale of the Experiment: Solvent extraction is readily scalable for industrial applications.[5] Ion exchange is also suitable for larger scale operations.
Q3: What is the role of TBP in the solvent extraction of scandium?
A3: Tributyl phosphate (TBP) is often used as a modifier in the organic phase during solvent extraction.[6] Its primary roles are to prevent the formation of a third phase or emulsions and to improve the solubility of the scandium-extractant complex in the organic diluent.[6]
Q4: Can I use ion exchange to separate scandium from iron and aluminum?
A4: Yes, ion exchange is a viable method. Chelating resins with phosphonic acid functional groups have shown selectivity for scandium over impurities like aluminum and iron.[11] The 732-type strong acid cation exchange resin has also demonstrated good scandium selectivity with an adsorption order of Sc > Fe(III) > Al.[13]
Experimental Protocols
1. Two-Stage pH-Controlled Precipitation for Iron and Aluminum Removal
This protocol is effective for solutions with high concentrations of iron and aluminum.
-
First Stage (Impurity Removal):
-
Take the pregnant leach solution containing scandium, iron, and aluminum.
-
Heat the solution to approximately 90°C.[7]
-
Slowly add a neutralizing agent (e.g., limestone slurry or NaOH) to adjust the pH to 2.75.[7]
-
Maintain these conditions for about 120 minutes with stirring to precipitate the majority of the Fe(III) and some Al(III).[7]
-
Filter the solution to remove the iron and aluminum precipitate.
-
-
Second Stage (Scandium Precipitation):
-
Take the filtrate from the first stage.
-
Adjust the temperature to around 60°C.[7]
-
Slowly add a 12.5% (w/v) Ca(OH)₂ slurry or another suitable base to raise the pH to 4.75.[7]
-
Maintain these conditions for approximately 180 minutes with continuous stirring to form a scandium-rich precipitate.[7]
-
This scandium-rich precipitate can then be redissolved in acid to form a purified scandium solution, from which this compound can be precipitated.
-
2. Solvent Extraction using D2EHPA and TBP
This protocol describes a common solvent extraction process for scandium purification.
-
Organic Phase Preparation:
-
Prepare an organic phase consisting of 10% di(2-ethylhexyl) phosphoric acid (D2EHPA) as the extractant, 2% tributyl phosphate (TBP) as a modifier, and 88% kerosene (B1165875) as the diluent.[9]
-
-
Extraction:
-
Combine the scandium-containing aqueous solution with the prepared organic phase at a specific aqueous-to-organic (A/O) phase ratio (e.g., 1:1).
-
Agitate the mixture vigorously for a predetermined time (e.g., 10-30 minutes) to ensure thorough mixing and mass transfer.
-
Allow the phases to separate. The scandium will be in the organic phase.
-
-
Stripping:
-
Separate the scandium-loaded organic phase.
-
Contact the loaded organic phase with a stripping solution, such as 2.5 M NaOH, at a suitable A/O ratio.[1]
-
Agitate the mixture to transfer the scandium back to the aqueous phase as a scandium hydroxide precipitate.[1]
-
This purified scandium hydroxide can then be converted to this compound.
-
Data Presentation
Table 1: Comparison of Scandium Purification Methods
| Method | Principle | Advantages | Disadvantages | Key Parameters |
| Precipitation | Differential solubility of hydroxides at varying pH | Simple, cost-effective for bulk removal | Lower selectivity, potential for co-precipitation | pH, Temperature, Reaction Time |
| Solvent Extraction | Selective transfer of ions between immiscible liquids | High selectivity and efficiency, scalable | Emulsion formation, requires stripping step | pH, Extractant Type & Concentration, A/O Ratio |
| Ion Exchange | Selective adsorption of ions onto a solid resin | High selectivity, can handle dilute solutions | Resin fouling, requires elution and regeneration | Resin Type, pH, Flow Rate |
Table 2: Effect of pH on Metal Precipitation
| Metal Ion | Approximate Precipitation pH Range | Notes |
| Fe(III) | 2.5 - 3.5[7][12] | Precipitates at a lower pH than scandium. |
| Al(III) | > 4.0[8] | Precipitation range can overlap with scandium. |
| Sc(III) | 4.5 - 5.0[7][12] | Higher pH required for precipitation compared to Fe(III). |
Visualizations
Caption: Workflow for two-stage pH-controlled precipitation.
Caption: Generalized workflow for solvent extraction of scandium.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Scandium Recovery Methods from Mining, Metallurgical Extractive Industries, and Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Recovery of Scandium, Aluminum, Titanium, and Silicon from Iron-Depleted Bauxite Residue into Valuable Products: A Case Study | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. meab-mx.se [meab-mx.se]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Defects in Scandium Carbonate Crystals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with scandium carbonate crystals. The following sections address common issues encountered during synthesis and characterization, offering detailed experimental protocols and data interpretation guidance.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to help you identify and resolve common problems encountered during the synthesis and analysis of this compound crystals.
Synthesis & Crystal Growth Issues
Question 1: I am not getting any precipitate during my this compound synthesis. What could be the problem?
Answer: The lack of precipitation is typically due to issues with supersaturation or the presence of interfering substances.
-
Troubleshooting Steps:
-
Verify Precursor Concentration: Ensure the concentrations of your scandium salt and carbonate solutions are correct. Inadequate concentration will prevent the solution from reaching supersaturation.
-
Check pH Levels: The pH of the solution is critical for the precipitation of this compound. Scandium hydroxide (B78521) may precipitate at a pH of 2 or higher, and this can be influenced by the presence of complexing agents. Ensure the pH is within the optimal range for this compound formation.
-
Temperature Control: Temperature affects solubility. Depending on the specific synthesis route, you may need to adjust the temperature to decrease the solubility of this compound.
-
Purity of Reagents: Impurities in your starting materials can inhibit crystal nucleation and growth. Use high-purity reagents whenever possible.
-
Question 2: The this compound powder I synthesized has a very small particle size, making it difficult to filter and handle. How can I increase the crystal size?
Answer: Small crystal size is often a result of rapid nucleation. To promote crystal growth over nucleation, you need to control the rate of supersaturation.
-
Troubleshooting Steps:
-
Slower Addition of Precipitants: Add the carbonate solution to the scandium salt solution (or vice versa) at a much slower rate. This reduces local high supersaturation where the two solutions meet, allowing existing nuclei to grow larger rather than forming many new small nuclei.[1]
-
Use of a Ripening Step (Aging): After precipitation, allow the suspension to stir at a controlled temperature for an extended period (aging). This process, known as Ostwald ripening, allows larger crystals to grow at the expense of smaller ones, which dissolve and redeposit onto the larger crystals.
-
Control of Mixing: Ensure homogenous mixing to avoid localized areas of high supersaturation. Adjust your stirring speed to be vigorous but not so high as to induce significant secondary nucleation through crystal breakage.
-
Temperature Optimization: Experiment with different precipitation temperatures. Higher temperatures can sometimes lead to larger crystals by increasing solubility and reducing the level of supersaturation.
-
Question 3: My this compound product seems to be impure, with co-precipitation of other elements. How can I improve the purity?
Answer: Co-precipitation of impurities like iron, aluminum, and other rare earth elements is a common challenge.
-
Troubleshooting Steps:
-
pH Control for Selective Precipitation: The pH at which different metal hydroxides and carbonates precipitate varies. You can use a multi-stage precipitation process. For example, carefully adjusting the pH can allow for the removal of iron as iron hydroxide before precipitating this compound.
-
Use of Complexing Agents: In some cases, a complexing agent can be used to keep specific impurities in the solution while this compound is precipitated.
-
Washing of the Precipitate: Thoroughly wash the final this compound precipitate with deionized water to remove any soluble impurities adsorbed on the crystal surfaces.
-
Re-dissolution and Re-precipitation: For very high purity requirements, the initial this compound precipitate can be re-dissolved in an acid and then re-precipitated under more controlled conditions.
-
Characterization & Data Interpretation Issues
Question 4: The peaks in my X-ray diffraction (XRD) pattern of this compound are broad. What does this indicate?
Answer: Broadening of XRD peaks can be attributed to several factors related to the crystal's microstructure.
-
Possible Causes & Interpretation:
-
Small Crystallite Size: This is a common cause of peak broadening, especially in materials synthesized by rapid precipitation. The relationship between peak broadening and crystallite size is described by the Scherrer equation. Broad peaks generally indicate crystallite sizes in the nanometer range.[2][3]
-
Microstrain: Lattice strain, which can be caused by point defects, dislocations, or other crystal imperfections, can also lead to peak broadening.[2][3]
-
Presence of Amorphous Content: If your sample contains a significant amorphous (non-crystalline) phase of this compound or other amorphous impurities, this will contribute to a broad background signal in your XRD pattern.
-
-
Troubleshooting & Further Analysis:
-
Williamson-Hall Plot: This analysis can help to separate the contributions of crystallite size and microstrain to the peak broadening.
-
Annealing: Annealing the sample at an appropriate temperature may increase the crystallite size and reduce strain, resulting in sharper XRD peaks.
-
Transmission Electron Microscopy (TEM): TEM can be used to directly visualize the crystallite size and morphology.
-
Question 5: I see unexpected peaks in the XRD pattern of my synthesized this compound. What could be their origin?
Answer: Unexpected peaks in an XRD pattern indicate the presence of crystalline phases other than the desired this compound.
-
Possible Causes & Identification:
-
Contamination from Starting Materials: Impurities in the scandium salt or carbonate source can lead to the formation of other crystalline compounds.
-
Formation of Different Hydrates: this compound can exist in different hydration states. The unexpected peaks might correspond to a different hydrate (B1144303) of this compound.
-
Presence of Scandium Hydroxide or Oxycarbonate: Incomplete carbonation or reaction with water can lead to the formation of scandium hydroxide or scandium oxycarbonate phases.
-
Reaction with Container Material: In some high-temperature synthesis routes, the precursors might react with the crucible or reactor material.
-
-
Troubleshooting & Identification:
-
Database Matching: Compare the d-spacings of the unknown peaks with a crystallographic database (e.g., ICDD PDF) to identify the unknown phase(s).
-
Elemental Analysis: Use techniques like Energy Dispersive X-ray Spectroscopy (EDS/EDX) in an SEM, or Inductively Coupled Plasma (ICP) analysis to identify any elemental contaminants.
-
Review Synthesis Conditions: Carefully review your synthesis parameters (pH, temperature, precursor ratio) to understand how the unexpected phase might have formed.
-
Question 6: My Fourier-Transform Infrared (FTIR) spectrum of this compound shows additional or shifted absorption bands. What could this mean?
Answer: Variations in the FTIR spectrum can indicate the presence of impurities, different phases, or changes in the local chemical environment of the carbonate and scandium ions.
-
Interpretation of Spectral Features:
-
Broad -OH Band (~3000-3600 cm⁻¹): A broad absorption band in this region indicates the presence of water, either as lattice water in a hydrated form of this compound or as adsorbed surface water.
-
Sharp -OH Bands: Sharp peaks in the hydroxyl stretching region may indicate the presence of scandium hydroxide.
-
Carbonate Bands (ν₃ ~1400-1500 cm⁻¹, ν₂ ~800-900 cm⁻¹, ν₄ ~700 cm⁻¹): The position and splitting of these bands are sensitive to the crystal structure and the coordination environment of the carbonate ion. The presence of multiple peaks in these regions could suggest the existence of different carbonate-containing phases or significant lattice distortions.
-
Other Bands: The presence of unexpected bands could be due to organic residues from precursors or impurities.
-
Question 7: The thermogravimetric analysis (TGA) of my this compound shows a multi-step weight loss. What do these steps represent?
Answer: The TGA curve of this compound hydrate typically shows multiple weight loss steps corresponding to dehydration and decomposition.
-
Typical Decomposition Steps:
-
Dehydration: The initial weight loss at lower temperatures (typically below 200°C) corresponds to the loss of water of hydration. The number of steps in this region can indicate the presence of different water binding environments.
-
Decomposition to Oxycarbonate: In some cases, an intermediate step may be observed corresponding to the formation of a scandium oxycarbonate.
-
Final Decomposition to Scandium Oxide: The final weight loss at higher temperatures corresponds to the decomposition of the anhydrous or oxy-carbonate to scandium oxide (Sc₂O₃).[4]
-
-
Quantitative Analysis: The percentage weight loss at each step can be used to determine the initial hydration state of your this compound and to verify the stoichiometry of the decomposition process.
Data Presentation
Table 1: Common Defects in this compound Crystals and their Characterization Signatures
| Defect Type | Description | Potential Cause During Synthesis | XRD Signature | SEM/TEM Signature | FTIR Signature | TGA Signature |
| Point Defects | Vacancies, interstitials, substitutional impurities. | Rapid precipitation, impure precursors. | Peak shifting, changes in lattice parameters, microstrain broadening. | Generally not directly visible, may affect crystal growth morphology. | Minor shifts in vibrational modes, presence of impurity-related bands. | May alter decomposition temperatures slightly. |
| Line Defects | Dislocations (edge, screw). | Stress during crystal growth, rapid cooling. | Anisotropic peak broadening (some peaks broader than others). | Direct visualization of dislocation lines is possible with TEM. | Can cause minor broadening of absorption bands. | Minimal direct effect. |
| Planar Defects | Stacking faults, grain boundaries. | High degree of supersaturation, impurities disrupting growth. | Asymmetric peak broadening, peak shifting. | Direct visualization of stacking faults and grain boundaries with TEM. | Can lead to the appearance of otherwise forbidden vibrational modes. | Minimal direct effect. |
| Volume Defects | Inclusions (e.g., of other phases), pores. | Trapping of mother liquor or impurities during rapid growth. | Presence of peaks from the included phase. | Direct visualization of inclusions and pores. | Bands corresponding to the included material may be present. | May show additional weight loss steps corresponding to the decomposition of the included material. |
| Amorphous Phase | Disordered, non-crystalline this compound. | Very rapid precipitation ("crashing out"), presence of stabilizing impurities. | Broad, diffuse background signal ("halo"). | Lack of distinct crystal facets, aggregated nanoparticles. | Broadening of all absorption bands. | May show a more gradual weight loss compared to a crystalline phase. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Precipitation
This protocol describes a general method for the synthesis of this compound. Variations in the parameters listed can be used to control crystal size and quality.
-
Preparation of Solutions:
-
Prepare a solution of a soluble scandium salt (e.g., scandium chloride, scandium nitrate) in deionized water at a specific concentration (e.g., 0.1 M).
-
Prepare a solution of a carbonate source (e.g., sodium carbonate, ammonium (B1175870) carbonate) in deionized water at a stoichiometric or slightly excess concentration.
-
-
Precipitation:
-
Place the scandium salt solution in a reaction vessel equipped with a magnetic or overhead stirrer.
-
Slowly add the carbonate solution to the scandium salt solution dropwise while stirring continuously. A white precipitate of this compound will form.
-
Control the temperature of the reaction vessel as required.
-
-
Aging (Optional but Recommended):
-
After the addition of the carbonate solution is complete, continue stirring the suspension at a constant temperature for a period of 1 to 24 hours to allow for crystal ripening.
-
-
Isolation and Washing:
-
Separate the precipitate from the solution by filtration or centrifugation.
-
Wash the precipitate several times with deionized water to remove any soluble byproducts.
-
Wash the precipitate with ethanol (B145695) or acetone (B3395972) to aid in drying.
-
-
Drying:
-
Dry the final product in an oven at a low temperature (e.g., 60-80 °C) to remove residual water and solvent.
-
Protocol 2: Characterization by X-ray Diffraction (XRD)
-
Sample Preparation:
-
Grind a small amount of the dried this compound powder to a fine, homogenous consistency using an agate mortar and pestle.
-
Mount the powder on a sample holder, ensuring a flat and level surface.
-
-
Instrument Setup:
-
Use a diffractometer with a copper (Cu Kα) X-ray source.
-
Set the desired angular range (e.g., 10-80° 2θ) and a suitable step size and scan speed.
-
-
Data Analysis:
-
Identify the crystalline phases present by comparing the experimental diffraction pattern to a database (e.g., ICDD).
-
Determine the lattice parameters from the peak positions.
-
Analyze the peak profiles (width and shape) to obtain information on crystallite size and microstrain (e.g., using the Scherrer equation or Williamson-Hall analysis).
-
Protocol 3: Morphological Analysis by Scanning Electron Microscopy (SEM)
-
Sample Preparation:
-
Mount a small amount of the this compound powder onto an SEM stub using double-sided carbon tape.
-
Remove any loose powder by gently blowing with compressed air.
-
If the sample is not sufficiently conductive, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater.
-
-
Imaging:
-
Insert the sample into the SEM chamber.
-
Obtain images at various magnifications to observe the overall morphology, crystal size, and size distribution.
-
If the SEM is equipped with an EDS/EDX detector, perform elemental analysis to check for impurities.
-
Protocol 4: Vibrational Spectroscopy by Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the dried this compound powder directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty ATR crystal before running the sample.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for carbonate and hydroxyl groups.
-
Look for any shifts in band positions or the appearance of new bands that may indicate the presence of impurities or different phases.
-
Protocol 5: Thermal Analysis by Thermogravimetric Analysis (TGA)
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).
-
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Set the desired temperature program (e.g., heating from room temperature to 1000 °C at a rate of 10 °C/min).
-
Use an inert purge gas (e.g., nitrogen or argon) to prevent oxidation.
-
-
Data Analysis:
-
Analyze the resulting TGA curve (weight % vs. temperature).
-
Determine the temperatures of decomposition and the percentage weight loss for each step.
-
Correlate the weight loss steps with the loss of water and carbon dioxide to determine the sample's composition and thermal stability.
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Troubleshooting guide for common issues in XRD analysis of this compound.
References
Technical Support Center: Stabilizing Scandium Carbonate Suspensions for Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides practical guidance for stabilizing aqueous suspensions of scandium carbonate (Sc₂(CO₃)₃), a critical step in various material synthesis and drug development applications. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you achieve stable and reliable suspensions for your research needs.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and stabilization of this compound suspensions.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Rapid settling of this compound particles. | 1. Insufficient electrostatic or steric repulsion: The particles are agglomerating due to attractive van der Waals forces. 2. Incorrect pH: The pH of the suspension may be near the isoelectric point (IEP) of this compound, where the surface charge is minimal. 3. Inadequate dispersant concentration: The amount of stabilizer is too low to effectively coat the particle surfaces. | 1. Add a suitable dispersant: Introduce an anionic polymer like polyacrylic acid (PAA) or sodium polyacrylate to induce electrostatic and/or steric stabilization. 2. Adjust the pH: Modify the pH to be significantly different from the IEP. For many metal carbonates, a pH range of 8-11 is effective for achieving a negative surface charge and good dispersion with anionic dispersants.[1] 3. Optimize dispersant concentration: Systematically vary the dispersant concentration (e.g., 0.2-2.0 wt% based on the weight of this compound) to find the optimal dosage that results in the lowest viscosity and best stability.[2] |
| High viscosity of the suspension, making it difficult to handle. | 1. Particle agglomeration: Flocculated particles can form a network structure that entraps the liquid, increasing viscosity. 2. Excessive dispersant concentration: High concentrations of some polymeric dispersants can lead to bridging flocculation or an increase in the viscosity of the continuous phase. 3. High solids loading: The concentration of this compound is too high for the given dispersion conditions. | 1. Improve dispersion: Increase mixing energy (e.g., using ultrasonication) after adding the dispersant. Ensure the pH is in the optimal range for repulsion. 2. Reduce dispersant concentration: If viscosity increases with further dispersant addition, you have likely exceeded the optimal concentration. 3. Decrease solids loading: If high viscosity persists even with optimized dispersion, reduce the weight percentage of this compound in the suspension. |
| Formation of hard cake sediment upon settling. | Strong particle agglomeration and packing: This indicates a highly unstable suspension where particles settle and form a dense, difficult-to-redisperse sediment. | Re-evaluate the entire dispersion strategy: This may involve changing the dispersant type, optimizing the pH and dispersant concentration, and employing more intensive mixing methods. Consider a combination of electrostatic and steric stabilizers. |
| Inconsistent stability between batches. | Variations in experimental conditions: Small changes in raw material properties, water quality, pH, temperature, or mixing procedure can lead to different outcomes. | Standardize the protocol: Maintain consistent parameters for all batches, including the source and purity of this compound, water quality (use deionized water), pH adjustment procedure, temperature, and mixing time and intensity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for stabilizing this compound suspensions?
A1: The primary mechanism is typically electrostatic stabilization, often combined with steric hindrance. This compound is insoluble in water.[3][4] By adsorbing charged molecules (dispersants) onto the particle surfaces, a repulsive electrostatic force is generated that prevents agglomeration. Polymeric dispersants can also provide a physical barrier (steric hindrance) that contributes to stability.
Q2: What type of dispersant is most effective for this compound?
A2: While specific data for this compound is limited, anionic dispersants such as polyacrylic acid (PAA) and its salts (e.g., sodium polyacrylate) are commonly and effectively used for other metal carbonate suspensions like calcium carbonate.[1][2][5] These dispersants adsorb onto the carbonate surface and impart a negative charge, leading to electrostatic repulsion.
Q3: What is the ideal pH for a stable this compound suspension?
Q4: How can I determine the stability of my this compound suspension?
A4: The stability of a suspension can be assessed using several techniques:
-
Visual Observation: Observe the suspension over time for signs of settling, sedimentation, or the formation of a clear supernatant.
-
Sedimentation Analysis: Measure the height of the sediment layer over time in a graduated cylinder. A slower rate of sedimentation indicates better stability.
-
Zeta Potential Measurement: This technique directly measures the surface charge of the particles. A zeta potential with a magnitude greater than ±30 mV generally indicates good electrostatic stability.
-
Rheological Measurements: Measure the viscosity of the suspension. A stable, well-dispersed suspension will typically have a lower viscosity than an agglomerated one.
Q5: What are the safety precautions for handling this compound powder?
A5: this compound powder should be handled in a well-ventilated area.[7][8] It is recommended to wear personal protective equipment, including safety glasses, gloves, and a dust mask, to avoid inhalation and contact with skin and eyes.[7][8][9][10][11] In case of contact, rinse the affected area with plenty of water.[7][8][11]
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound suspensions, the following table provides typical ranges for related materials and general guidelines. Researchers are encouraged to determine the optimal parameters for their specific system experimentally.
| Parameter | Typical Range / Value | Notes |
| Optimal Dispersant Concentration (Polyacrylate-based) | 0.2 - 2.0 wt% (relative to solids) | The optimal concentration depends on the particle size, surface area, and solids loading. It should be determined by creating a dosage curve and measuring viscosity or zeta potential. For calcium carbonate, a dosage of 0.2-0.3 wt% has been reported.[2] |
| Recommended pH Range (with anionic dispersant) | 8.0 - 11.0 | This range generally ensures a sufficiently negative surface charge for many metal carbonates, promoting electrostatic repulsion.[1] |
| Target Zeta Potential for Good Stability | > |-30 mV| | A zeta potential magnitude greater than 30 mV is generally considered indicative of a stable suspension due to strong inter-particle repulsion. |
| Typical Solids Loading | 10 - 40 wt% | Higher solids loading can be achieved with optimized dispersion but will generally result in higher viscosity. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Suspension
Objective: To prepare a stable aqueous suspension of this compound using a polyacrylate-based dispersant.
Materials:
-
This compound (Sc₂(CO₃)₃) powder
-
Deionized (DI) water
-
Polyacrylic acid (PAA) or sodium polyacrylate solution (e.g., 40 wt% in water)
-
pH meter
-
Magnetic stirrer and stir bar
-
Ultrasonic bath or probe sonicator
Procedure:
-
Dispersant Solution Preparation: In a beaker, add the desired amount of DI water.
-
pH Adjustment (Initial): While stirring, slowly add the polyacrylate dispersant solution to the DI water. Adjust the pH of the dispersant solution to the desired alkaline range (e.g., pH 9) using a dilute NaOH or NH₄OH solution.
-
Addition of this compound: Gradually add the this compound powder to the stirring dispersant solution. A typical starting concentration is 20 wt% solids.
-
Mixing: Continue stirring the suspension for at least 30 minutes to ensure thorough wetting of the powder.
-
Dispersion: Place the beaker in an ultrasonic bath for 15-30 minutes or use a probe sonicator for 5-10 minutes to break down any agglomerates. Avoid excessive heating of the suspension during sonication.
-
Final pH Check: After dispersion, check the pH of the suspension and adjust if necessary.
-
Characterization: Evaluate the stability of the prepared suspension using the methods described in Protocol 2 and 3.
Protocol 2: Characterization of Suspension Stability by Sedimentation Analysis
Objective: To quantitatively assess the stability of the this compound suspension by measuring the rate of sedimentation.
Materials:
-
Prepared this compound suspension
-
100 mL graduated cylinder with stopper
-
Ruler or caliper
-
Timer
Procedure:
-
Homogenization: Thoroughly mix the this compound suspension to ensure a uniform distribution of particles.
-
Sample Loading: Pour the suspension into a 100 mL graduated cylinder up to the 100 mL mark.
-
Initial Measurement: Immediately after filling, record the initial height of the suspension (H₀).
-
Sedimentation Monitoring: Place the graduated cylinder on a level, vibration-free surface. At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), measure and record the height of the sediment layer (Hs) from the bottom of the cylinder.
-
Data Analysis: Calculate the sedimentation ratio (%) at each time point using the formula: Sedimentation Ratio (%) = (Hs / H₀) * 100
-
Interpretation: Plot the sedimentation ratio as a function of time. A slower increase in the sedimentation ratio indicates a more stable suspension.
Protocol 3: Zeta Potential Measurement
Objective: To measure the surface charge of the this compound particles as a function of pH to determine the isoelectric point (IEP) and optimal pH range for stability.
Materials:
-
Dilute this compound suspension (e.g., 0.01 - 0.1 wt%)
-
Zeta potential analyzer
-
pH probe
-
Dilute HCl and NaOH solutions for pH adjustment
Procedure:
-
Sample Preparation: Prepare a dilute suspension of this compound in DI water. A low particle concentration is necessary to avoid multiple scattering effects during the measurement.
-
Initial Measurement: Measure the pH and zeta potential of the as-prepared suspension.
-
pH Titration: Titrate the suspension with the dilute HCl solution in small increments to lower the pH. After each addition, allow the suspension to equilibrate for a few minutes, then measure the pH and zeta potential. Continue this process until a pH of around 3 is reached.
-
Titration to Alkaline pH: Starting with a fresh sample of the initial suspension, titrate with the dilute NaOH solution in a similar manner to increase the pH up to around 11, measuring the pH and zeta potential at each step.
-
Data Analysis: Plot the measured zeta potential values as a function of pH.
-
IEP Determination: The isoelectric point (IEP) is the pH at which the zeta potential is zero. Determine the IEP from the graph.
-
Interpretation: The pH ranges where the zeta potential is highly positive or highly negative (typically > +30 mV or < -30 mV) are the regions of best electrostatic stability.
Visualizations
Caption: Experimental workflow for preparing and characterizing stable this compound suspensions.
Caption: Mechanism of electrostatic stabilization of this compound particles using anionic dispersants.
Caption: A logical troubleshooting guide for addressing instability in this compound suspensions.
References
- 1. researchgate.net [researchgate.net]
- 2. CN101781378A - Method for preparing ammonium-sodium polyacrylate dispersant - Google Patents [patents.google.com]
- 3. americanelements.com [americanelements.com]
- 4. This compound (Sc2(CO3)3.xH2O) Powder Wholesale [attelements.com]
- 5. researchgate.net [researchgate.net]
- 6. Zeta potentials of the rare earth element fluorcarbonate minerals focusing on bastnäsite and parisite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.ie [fishersci.ie]
- 8. prochemonline.com [prochemonline.com]
- 9. chemos.de [chemos.de]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Support Center: Scaling Up Scandium Carbonate Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental and pilot-scale production of scandium carbonate.
Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific issues that may arise during the production of this compound.
Issue 1: Low Scandium Yield During Precipitation
Q1: My this compound precipitation yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields of this compound can stem from several factors related to the chemistry of scandium in solution. Key areas to investigate include:
-
pH Control: The precipitation of scandium is highly dependent on pH. Scandium hydroxide (B78521) begins to precipitate at a pH of approximately 2.75, with significant precipitation occurring above this value.[1] If the pH is too low, scandium will remain in solution. Conversely, if the pH is too high, you risk the formation of soluble scandium complexes or the co-precipitation of other impurities.
-
Formation of Soluble Carbonate Complexes: Scandium can form soluble anionic complexes with carbonate and bicarbonate ions, which will inhibit its precipitation.[2][3] The solubility of scandium is notably higher in sodium bicarbonate (NaHCO₃) solutions (up to 16.7 g/L Sc₂O₃) compared to sodium carbonate (Na₂CO₃) solutions (0.43 g/L Sc₂O₃).[2] High concentrations of bicarbonate will keep scandium in the aqueous phase. To induce precipitation from such solutions, it may be necessary to either shift the carbonate-bicarbonate equilibrium by adjusting the pH or temperature, or use a different precipitating agent.
-
Incomplete Liberation from Preceding Stages: If the scandium is not efficiently stripped from the organic phase during solvent extraction or eluted from the ion-exchange resin, the concentration in the final aqueous solution will be too low for effective precipitation.
Issue 2: High Levels of Impurities in the Final this compound Product
Q2: My this compound is contaminated with significant amounts of iron, aluminum, and other rare earth elements. How can I improve the purity?
A2: Due to the chemical similarities between scandium and other elements typically found in the same ores (e.g., iron, aluminum, zirconium, titanium, and other rare earth elements), co-precipitation is a major challenge.[1][4] A multi-stage purification strategy is often necessary:
-
Staged pH Precipitation: A common and effective method is to perform a two-stage precipitation. In the first stage, the pH is adjusted to a range where impurities like iron(III) and aluminum(III) precipitate, while scandium remains in solution. For example, iron can be precipitated as iron(III) hydroxide at a pH of around 2.5 to 4.0.[4] After filtering off these impurities, the pH of the filtrate can be raised to precipitate scandium hydroxide or carbonate.
-
Solvent Extraction (SX) and Ion Exchange (IX): Prior to the precipitation step, utilizing solvent extraction or ion exchange can significantly reduce the impurity load. These methods are designed to selectively separate scandium from a solution containing a complex mixture of metals.[5]
-
Control of Precipitation Conditions: The choice of precipitating agent can influence selectivity. While adding a soluble carbonate to a scandium salt solution is a direct method to obtain this compound, controlling the pH and temperature is crucial to minimize the co-precipitation of other metal carbonates.[6]
Issue 3: Difficulties in Handling and Filtering the Precipitate
Q3: The scandium precipitate is gelatinous and difficult to filter, leading to product loss. What can be done to improve the physical characteristics of the precipitate?
A3: The formation of fine or gelatinous precipitates is a common issue in hydrometallurgy. To improve the filterability of your scandium precipitate, consider the following:
-
Aging the Precipitate: Allowing the precipitate to "age" in the mother liquor, sometimes with gentle agitation and at an elevated temperature, can promote the growth of larger, more crystalline particles that are easier to filter.
-
Control of Supersaturation: Adding the precipitating agent slowly and with good mixing helps to avoid high local supersaturation, which can lead to the formation of fine, poorly filterable particles.
-
Use of Flocculants: In some industrial processes, small amounts of flocculants are added to promote the agglomeration of fine particles, which can improve filtration and settling rates. The selection of a suitable flocculant would require experimental validation for your specific process.
Frequently Asked Questions (FAQs)
Q: What is the optimal pH for precipitating scandium?
A: The optimal pH for scandium precipitation depends on the desired compound and the presence of impurities. Scandium hydroxide precipitation can begin at a pH as low as 2.75 and is generally effective in a slightly alkaline environment.[1] However, for selective precipitation, a multi-stage approach is often required, where impurities are first removed at a lower pH before scandium is precipitated at a higher pH.[4]
Q: Can I directly precipitate this compound from a leach solution?
A: Direct precipitation of this compound from a raw leach solution is challenging due to the high concentration of impurities that would co-precipitate. It is highly recommended to first purify the scandium-bearing solution using methods like solvent extraction or ion exchange to remove the bulk of impurities like iron, aluminum, and silicon.[5]
Q: Is it better to precipitate scandium as a hydroxide, oxalate (B1200264), or carbonate?
A: The choice of the precipitated compound often depends on the overall process flowsheet and the desired purity of the final product.
-
Hydroxide precipitation is a common method and is effective for separating scandium from some impurities through careful pH control.[1]
-
Oxalate precipitation is often used as a final purification step to produce high-purity scandium oxide, as scandium oxalate can be calcined to the oxide.
-
Carbonate precipitation is a direct route to this compound but can be complicated by the formation of soluble scandium-carbonate complexes.[2][3]
Q: How can I convert scandium oxalate to this compound?
A: While the more common process is the thermal decomposition of scandium oxalate directly to scandium oxide, a conversion to carbonate would require a chemical route rather than direct thermal decomposition in air. The thermal decomposition of rare earth oxalates typically proceeds through intermediate oxycarbonates to the final oxide.
Data Presentation
Table 1: pH of Precipitation for Scandium and Common Impurities
| Element | Precipitated Form | pH Range for Precipitation | Citation(s) |
| Iron (Fe³⁺) | Fe(OH)₃ | 2.5 - 4.0 | [4] |
| Scandium (Sc³⁺) | Sc(OH)₃ | > 2.75 | [1] |
| Aluminum (Al³⁺) | Al(OH)₃ | 4.0 - 5.5 | [1] |
Table 2: Solubility of Scandium Compounds in Different Media
| Scandium Compound | Medium | Solubility | Citation(s) |
| Sc₂O₃ | 100 g/L Na₂CO₃ solution (25°C) | 0.43 g/L | [2] |
| Sc₂O₃ | 100 g/L NaHCO₃ solution (25°C) | 16.7 g/L | [2] |
| Sc(OH)₃ | Water | 0.0279 mol/L |
Experimental Protocols
Protocol 1: Two-Stage Impurity Removal and Scandium Hydroxide Precipitation
This protocol is designed for a purified scandium solution that still contains residual iron and aluminum.
-
Iron and Aluminum Precipitation:
-
Transfer the scandium-containing acidic solution to a reaction vessel.
-
Begin gentle agitation and slowly add a neutralizing agent (e.g., sodium hydroxide or ammonia (B1221849) solution) to raise the pH to approximately 3.5 - 4.0.
-
Maintain this pH for 30-60 minutes to allow for the complete precipitation of iron(III) hydroxide and aluminum hydroxide.
-
Filter the solution to remove the precipitated impurities. The filtrate now contains the purified scandium.
-
-
Scandium Hydroxide Precipitation:
-
Transfer the filtrate to a clean reaction vessel.
-
Continue to add the neutralizing agent to raise the pH to approximately 7.0 - 8.0.
-
A white precipitate of scandium hydroxide (Sc(OH)₃) will form.
-
Continue stirring for 30-60 minutes to ensure complete precipitation.
-
Filter the solution to collect the scandium hydroxide precipitate.
-
Wash the precipitate with deionized water to remove any entrained soluble salts.
-
The resulting scandium hydroxide can be dried or used as a precursor for this compound.
-
Protocol 2: this compound Precipitation from a Purified Scandium Salt Solution
This protocol assumes a starting solution of a soluble scandium salt (e.g., scandium chloride or scandium nitrate) that has been largely purified of other metals.
-
Preparation:
-
Prepare a solution of a soluble carbonate, such as sodium carbonate (Na₂CO₃) or ammonium (B1175870) carbonate ((NH₄)₂CO₃).
-
Ensure the scandium salt solution is at the desired concentration.
-
-
Precipitation:
-
While stirring the scandium salt solution, slowly add the carbonate solution.
-
A white, bulky precipitate of this compound (Sc₂(CO₃)₃·xH₂O) will form.[6]
-
Monitor the pH during the addition. The final pH should be in the neutral to slightly alkaline range to ensure complete precipitation.
-
After the addition is complete, continue to stir the slurry for a period of time (e.g., 1-2 hours) to allow the precipitate to age and improve its physical properties.
-
-
Recovery and Washing:
-
Filter the slurry to separate the this compound precipitate from the solution.
-
Wash the precipitate thoroughly with deionized water to remove any residual soluble salts.
-
Dry the this compound at a suitable temperature (e.g., 80-100°C) to remove excess water.
-
Mandatory Visualizations
Caption: A generalized workflow for the production of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Separation of 44Sc from Natural Calcium Carbonate Targets for Synthesis of 44Sc-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. papers.sim2.be [papers.sim2.be]
- 5. Carbonates Supplier | Stanford Materials Corporation [stanfordmaterials.com]
- 6. This compound-Edgetech Industries (A worldwide materials supplier) [edge-techind.com]
Validation & Comparative
Scandium Carbonate vs. Scandium Oxalate: A Comparative Guide for Scandium Oxide (Sc2O3) Synthesis
A detailed analysis for researchers, scientists, and drug development professionals on the selection of precursors for the synthesis of high-purity scandium oxide.
The synthesis of scandium oxide (Sc2O3), a critical material in advanced ceramics, electronics, and catalysis, relies heavily on the thermal decomposition of high-purity precursors. Among the most common precursors are scandium carbonate (Sc2(CO3)3) and scandium oxalate (B1200264) (Sc2(C2O4)3). The choice between these two compounds can significantly impact the properties of the final scandium oxide product, including its purity, particle size, and morphology. This guide provides an objective comparison of this compound and scandium oxalate as precursors for Sc2O3, supported by experimental data to aid researchers in selecting the optimal precursor for their specific applications.
Thermal Decomposition Behavior: A Head-to-Head Comparison
The thermal decomposition of both this compound and scandium oxalate is a multi-stage process that ultimately yields scandium oxide. However, the decomposition pathways and temperature ranges differ significantly.
Scandium Oxalate (Sc₂(C₂O₄)₃)
The thermal decomposition of scandium oxalate has been more extensively studied. The process typically involves initial dehydration followed by the decomposition of the anhydrous oxalate to the oxide. Studies have shown that the dehydration of scandium oxalate hydrates begins at temperatures as low as 40-60°C. The subsequent decomposition to form scandium oxide occurs over a broad temperature range, generally between 360°C and 800°C.
For complete conversion to high-purity scandium oxide, calcination temperatures of 900°C or higher are often employed in conventional methods. However, a two-step calcination process has also been proposed, involving an initial heating step at 400-600°C followed by a final calcination at 900°C. This two-step process can be beneficial for controlling the properties of the final oxide.
This compound (Sc₂(CO₃)₃)
Detailed experimental data on the thermal decomposition of pure this compound is less prevalent in publicly available literature. However, the general decomposition pattern for rare earth carbonates involves three main stages:
-
Dehydration: Removal of water molecules from the hydrated carbonate.
-
Partial Decarbonation: Formation of an intermediate oxycarbonate (Sc2O2CO3).
-
Complete Decarbonation: Conversion to scandium oxide (Sc2O3).
The decomposition temperatures for rare earth carbonates generally decrease with increasing atomic number. While specific TGA/DTA data for this compound is scarce, it is known that it can be converted to scandium oxide by heating (calcination).[1]
Quantitative Data Summary
The following table summarizes the key quantitative data related to the thermal decomposition of this compound and scandium oxalate as precursors for Sc2O3.
| Property | This compound (Sc₂(CO₃)₃) | Scandium Oxalate (Sc₂(C₂O₄)₃) |
| Decomposition Stages | Dehydration → Partial Decarbonation (Oxycarbonate) → Full Decarbonation to Sc₂O₃ | Dehydration → Decomposition to Sc₂O₃ |
| Decomposition Temperature Range (°C) | Data not readily available in literature | 360 - 800 |
| Typical Calcination Temperature for Sc₂O₃ (°C) | Data not readily available in literature | 700 - 1000 |
| Purity of Resulting Sc₂O₃ (%) | Can be lower than oxalate route without additional purification | Up to 99.99+ with optimized processes |
Impact of Precursor on Scandium Oxide Properties
The choice of precursor and the subsequent calcination conditions have a profound impact on the physicochemical properties of the resulting scandium oxide.
Purity: The oxalate precipitation route is often favored for producing high-purity scandium oxide. The process allows for effective separation from other impurities commonly found with rare earth elements. While the carbonate route can offer higher yields due to lower solubility, it may result in a lower purity product without additional purification steps.
Particle Size and Morphology: The morphology of the precursor can influence the morphology of the final oxide particles. The calcination temperature and heating rate are critical parameters for controlling the particle size and degree of agglomeration of the Sc2O3 powder. Generally, higher calcination temperatures lead to larger particle sizes and reduced surface area.
Experimental Protocols
Detailed experimental protocols for the synthesis of scandium oxide from both precursors are provided below. These protocols are based on established methodologies and can be adapted for specific research needs.
Synthesis of Sc2O3 from Scandium Oxalate
This protocol describes the precipitation of scandium oxalate followed by its calcination to produce scandium oxide.
Materials:
-
Scandium salt solution (e.g., scandium chloride, scandium nitrate)
-
Oxalic acid solution
-
Deionized water
-
Ammonia solution (for pH adjustment, optional)
Equipment:
-
Beakers and magnetic stirrer
-
pH meter
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
-
High-temperature furnace
Procedure:
-
Precipitation: Slowly add the oxalic acid solution to the stirred scandium salt solution. The pH of the solution can be adjusted to optimize precipitation.
-
Aging: Allow the resulting scandium oxalate precipitate to age in the mother liquor for a specified time to improve filterability and particle characteristics.
-
Filtration and Washing: Filter the precipitate and wash it thoroughly with deionized water to remove any soluble impurities.
-
Drying: Dry the washed scandium oxalate precipitate in an oven at a low temperature (e.g., 80-100°C) to remove residual moisture.
-
Calcination: Place the dried scandium oxalate powder in a crucible and calcine it in a high-temperature furnace. A typical calcination profile involves ramping the temperature to 700-1000°C and holding for several hours to ensure complete conversion to Sc2O3. For a two-step process, an initial hold at 400-600°C is performed before the final high-temperature calcination.
Synthesis of Sc2O3 from this compound
This protocol outlines the precipitation of this compound and its subsequent thermal decomposition.
Materials:
-
Scandium salt solution (e.g., scandium chloride, scandium nitrate)
-
Soluble carbonate solution (e.g., sodium carbonate, ammonium (B1175870) carbonate)
-
Deionized water
Equipment:
-
Beakers and magnetic stirrer
-
Filtration apparatus
-
Drying oven
-
High-temperature furnace
Procedure:
-
Precipitation: Add the soluble carbonate solution to the stirred scandium salt solution to precipitate this compound.
-
Filtration and Washing: Filter the precipitate and wash it with deionized water to remove by-products.
-
Drying: Dry the this compound precipitate in an oven at a low temperature.
-
Calcination: Calcine the dried this compound powder in a furnace at a temperature sufficient for complete decomposition to Sc2O3. The optimal temperature and duration should be determined experimentally.
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows and decomposition pathways for both precursors.
Conclusion
Both this compound and scandium oxalate serve as viable precursors for the synthesis of scandium oxide. The choice between them depends on the specific requirements of the application.
-
Scandium oxalate is the precursor of choice when high purity is the primary concern. The synthesis and decomposition of scandium oxalate are well-documented, providing a reliable route to high-quality Sc2O3.
-
This compound may be a more economical option, potentially offering higher yields. However, achieving high purity may require additional processing steps. Further research into the thermal decomposition of this compound and the characterization of the resulting oxide is needed to fully understand its potential as a precursor.
Researchers should carefully consider the trade-offs between purity, yield, and cost when selecting a precursor for their scandium oxide synthesis. The experimental protocols and data presented in this guide provide a foundation for making an informed decision and for the development of optimized synthesis procedures.
References
A Comparative Thermal Analysis of Scandium Carbonate and Other Rare Earth Carbonates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal decomposition behavior of scandium carbonate and other rare earth carbonates. The information presented, supported by experimental data from scientific literature, is intended to aid in the understanding of the thermal stability and decomposition pathways of these materials, which are critical for their application in catalysis, advanced materials synthesis, and pharmaceutical development.
Introduction to Thermal Decomposition of Rare Earth Carbonates
The thermal decomposition of hydrated rare earth carbonates (RE₂(CO₃)₃·nH₂O) is a multi-stage process. Generally, it involves three key steps: the loss of water molecules (dehydration), followed by the partial decomposition of the carbonate to form an intermediate oxycarbonate (RE₂O₂CO₃), and finally, the complete decomposition to the corresponding rare earth oxide (RE₂O₃) at higher temperatures.[1][2]
A significant trend observed across the lanthanide series is the decrease in thermal stability of the carbonates with increasing atomic number.[3] This phenomenon is attributed to the lanthanide contraction, the steady decrease in the ionic radii of the elements, which leads to a greater polarizing power of the cation and weakens the carbonate ion bonds.
Comparative Thermal Analysis Data
| Compound | Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) | Theoretical Weight Loss (%) | Resulting Product |
| Lanthanum Carbonate Octahydrate (La₂(CO₃)₃·8H₂O) | Dehydration | 30 - 350 | - | ~24 | Anhydrous Lanthanum Carbonate (La₂(CO₃)₃) |
| Decarbonation to Oxycarbonate | 350 - 575 | ~575 | - | Lanthanum Dioxycarbonate (La₂O₂CO₃) | |
| Decarbonation to Oxide | 575 - 800 | ~710-730 | ~22 | Lanthanum Oxide (La₂O₃) | |
| Other Rare Earth Carbonates (General Trend) | Dehydration | Generally below 200 | - | Varies | Anhydrous Carbonate |
| Decarbonation to Oxycarbonate | Decreases with increasing atomic number | - | Varies | Dioxycarbonate | |
| Decarbonation to Oxide | Decreases with increasing atomic number | - | Varies | Oxide | |
| This compound (Sc₂(CO₃)₃·nH₂O) | - | Data not readily available | - | - | Scandium Oxide (Sc₂O₃) |
Note: The decomposition temperatures and weight losses are dependent on experimental conditions such as heating rate and atmosphere.
Experimental Protocols
The data presented in this guide is primarily derived from Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). These techniques are fundamental in characterizing the thermal stability of materials by measuring changes in mass and temperature differentials as a function of temperature.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere. This allows for the determination of decomposition temperatures and the quantification of mass loss at each stage.[2]
Typical Experimental Procedure:
-
Sample Preparation: An accurately weighed sample of the rare earth carbonate hydrate (B1144303) (typically 5-15 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The TGA instrument is purged with a desired atmosphere (e.g., nitrogen, air, or an inert gas like argon) at a controlled flow rate (e.g., 20-100 mL/min) to create a stable environment.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000 °C) at a constant linear heating rate (e.g., 5, 10, or 20 °C/min).
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature and time.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of each decomposition step and to calculate the percentage of weight loss. The derivative of the TGA curve (DTG curve) can be used to determine the peak decomposition temperatures more accurately.
Differential Thermal Analysis (DTA)
Principle: DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. Endothermic or exothermic events, such as phase transitions or decomposition, are detected as deviations from the baseline.
Typical Experimental Procedure:
-
Sample and Reference Preparation: A weighed sample of the rare earth carbonate and an inert reference material (e.g., calcined alumina) are placed in separate, identical crucibles.
-
Instrument Setup: The crucibles are placed in the DTA cell, and the system is purged with a controlled atmosphere.
-
Heating Program: The sample and reference are heated at a constant rate, identical to the TGA program for simultaneous analysis.
-
Data Acquisition: The differential temperature (ΔT) between the sample and the reference is recorded as a function of the sample temperature.
-
Data Analysis: The DTA curve (ΔT vs. temperature) shows peaks corresponding to thermal events. Endothermic events (e.g., dehydration, decomposition) result in negative peaks, while exothermic events (e.g., crystallization, oxidation) produce positive peaks.
Visualizations
Experimental Workflow for Thermal Analysis
Caption: Workflow for the thermogravimetric and differential thermal analysis of rare earth carbonates.
General Thermal Decomposition Pathway of Rare Earth Carbonates
Caption: The multi-step thermal decomposition pathway of a typical rare earth carbonate.
References
Performance Showdown: Scandium Carbonate-Derived Catalysts vs. Alternative Precursors
A Comparative Guide for Researchers in Catalysis and Drug Development
In the pursuit of novel and efficient catalytic processes, the choice of precursor material is a critical determinant of the final catalyst's performance. For scandium-based catalysts, particularly scandium oxide (Sc₂O₃), the pathway from precursor to active catalyst significantly influences properties such as crystallinity, surface area, and the nature of active sites. This guide provides an objective comparison of the performance of scandium oxide catalysts derived from different precursor processing methods, with a focus on providing actionable experimental data for researchers, scientists, and drug development professionals.
While scandium carbonate is a common and commercially available precursor, this guide will delve into a comparative study where a scandium hydroxide (B78521) precursor, itself typically derived from scandium salts like scandium chloride or nitrate, is processed through two distinct routes: a standard precipitation-calcination method and a method involving an additional hydrothermal aging step. This comparison will highlight how precursor processing can dramatically impact catalytic efficacy in the dehydration of 2,3-butanediol (B46004) to 1,3-butadiene (B125203), a key reaction for producing bio-based platform chemicals.
Performance Comparison: The Impact of Hydrothermal Treatment
The central comparison in this guide is based on the findings of Tanimura et al. (2021), who investigated the vapor-phase dehydration of 2,3-butanediol over Sc₂O₃ catalysts.[1] The key difference between the catalysts was the treatment of the scandium oxyhydroxide (ScOOH) precursor before its final calcination to Sc₂O₃. One catalyst was prepared by a standard precipitation method, while the other underwent an additional hydrothermal aging step.
The results, summarized in the table below, demonstrate a significant enhancement in catalytic performance for the hydrothermally treated catalyst.
| Catalyst Precursor Treatment | Key Performance Metric | Result | Reference |
| Standard Precipitation | Formation Rate of 3-buten-2-ol | Baseline | [1] |
| Hydrothermal Aging | Formation Rate of 3-buten-2-ol | 2x Higher than Standard | [1] |
| Hydrothermal Aging | Yield of 1,3-butadiene | > 80% at 411 °C | [1] |
The data clearly indicates that the catalyst derived from the hydrothermally aged precursor exhibits a twofold increase in the formation rate of the intermediate product, 3-buten-2-ol, and achieves a final product yield of over 80% for 1,3-butadiene.[1] This superior performance is attributed to the enhanced crystallization of the ScOOH precursor during the hydrothermal aging process, which in turn affects the properties of the final Sc₂O₃ catalyst.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a blueprint for researchers to replicate or adapt these procedures.
Catalyst Preparation
1. Scandium Oxide Catalyst (Standard Method)
This protocol outlines the synthesis of the baseline Sc₂O₃ catalyst via a standard precipitation method.
-
Precursor: Scandium oxyhydroxide (ScOOH) is used as the immediate precursor. This can be prepared by precipitating an aqueous solution of a scandium salt (e.g., scandium chloride or scandium nitrate) with a base like sodium hydroxide until a pH of 8-9 is reached.[2]
-
Precipitation: The scandium hydroxide precipitate is collected by filtration and washed thoroughly with deionized water to remove any residual salts.[2]
-
Drying: The washed precipitate is dried in an oven, typically at 80-100 °C, overnight to remove excess water.[2]
-
Calcination: The dried ScOOH powder is placed in a ceramic crucible and calcined in a furnace. A typical calcination temperature for complete conversion to Sc₂O₃ is 500°C, held for 2-4 hours.[3]
2. Scandium Oxide Catalyst (Hydrothermal Aging Method)
This protocol describes the preparation of the enhanced performance Sc₂O₃ catalyst incorporating a hydrothermal aging step.
-
Precursor Preparation: A scandium oxyhydroxide (ScOOH) precipitate is prepared as described in the standard method.
-
Hydrothermal Aging: The ScOOH precipitate, as a suspension in deionized water, is transferred to a sealed autoclave reactor. The reactor is then heated to 200 °C and maintained at this temperature for a specified duration to allow for hydrothermal aging and crystallization of the precursor.[1]
-
Drying and Calcination: Following hydrothermal treatment, the aged precursor is collected, dried, and calcined using the same procedure as the standard method, with a final calcination at 800 °C.[1]
Catalytic Dehydration of 2,3-Butanediol
This protocol details the vapor-phase dehydration of 2,3-butanediol to 1,3-butadiene.
-
Reactor Setup: The reaction is carried out in a fixed-bed reactor. The catalyst is packed into the reactor, which is placed inside a furnace to maintain the desired reaction temperature.
-
Reaction Conditions:
-
Reactant Feed: An aqueous solution of 2,3-butanediol is vaporized and fed into the reactor.
-
Temperature: The reaction is conducted at elevated temperatures, with optimal performance for the hydrothermally aged catalyst observed at 411 °C.[1]
-
Carrier Gas: An inert gas, such as nitrogen, is typically used to carry the vaporized reactant over the catalyst bed.
-
-
Product Analysis: The reactor effluent is passed through a condenser to collect liquid products, and the gaseous products are analyzed using gas chromatography (GC) to determine the conversion of 2,3-butanediol and the selectivity towards 1,3-butadiene and other products.
Visualizing the Process
To better understand the experimental workflow and the reaction pathway, the following diagrams are provided.
References
A Comparative Guide to Scandium Precursors for Doped-Material Synthesis: Scandium Carbonate vs. Scandium Chloride
For researchers, scientists, and drug development professionals, the selection of a precursor is a critical initial step in the synthesis of scandium-doped materials, profoundly influencing the material's final properties and its suitability for advanced applications. This guide provides an objective comparison of two common scandium precursors—scandium carbonate (Sc₂(CO₃)₃) and scandium chloride (ScCl₃)—supported by experimental insights and detailed protocols to inform your selection for fabricating high-performance scandium-doped materials.
The choice between this compound and scandium chloride as a precursor for doping materials such as phosphors, ceramics, and alloys depends on several factors, including the desired synthesis method, the required purity of the final material, and the tolerance for certain impurities. Both compounds offer viable routes to incorporating scandium into a host matrix, but their chemical properties dictate different processing conditions and can lead to variations in the microstructure and performance of the doped material.
Performance Comparison of Precursors
The selection of a precursor for the synthesis of scandium-doped materials is a trade-off between factors like solubility, decomposition temperature, and the nature of byproducts. The anion of the precursor salt significantly influences the reaction pathway and the characteristics of the resulting scandium-doped compound.
| Feature | This compound (Sc₂(CO₃)₃·xH₂O) | Scandium Chloride (ScCl₃·xH₂O) |
| Typical Form | White powder | White or grayish-white crystalline solid |
| Solubility in Water | Insoluble | Highly soluble[1] |
| Decomposition Products | Scandium oxide (Sc₂O₃), Carbon dioxide (CO₂) | Scandium oxide (Sc₂O₃) or Scandium oxychloride (ScOCl) and Hydrochloric acid (HCl) in the presence of water |
| Primary Synthesis Routes | Solid-state reaction, Calcination | Sol-gel, Hydrothermal, Precipitation[2] |
| Key Considerations | Requires high-temperature calcination to convert to oxide. The release of CO₂ can be advantageous in creating porous structures. | Hygroscopic nature requires careful handling to prevent hydrolysis, which can lead to the formation of scandium oxychloride.[3] The high solubility is beneficial for solution-based synthesis methods. |
| Potential Applications | Precursor for Al-Sc alloys, solid oxide fuel cells (SOFCs), and ceramics.[4] | Precursor for luminescent materials, phosphors, advanced ceramics, and scandium metal.[5] |
Experimental Data: A Comparative Overview
While direct, quantitative comparisons of this compound and scandium chloride for the same doped material are not abundant in publicly available literature, we can infer performance differences from typical synthesis routes and the properties of intermediate compounds.
Thermal Decomposition Analysis
The thermal decomposition behavior of the precursor is critical for processes involving calcination to form scandium oxide, which then acts as the dopant source.
| Parameter | This compound Hydrate (B1144303) | Scandium Oxyhydroxide (from Scandium Chloride) |
| Decomposition Stages | Multi-stage: Dehydration followed by decomposition of the carbonate to the oxide. | Multi-stage: Dehydration followed by dehydroxylation to form the oxide.[2] |
| Decomposition Temperature Range | Dehydration typically occurs below 200°C. Carbonate decomposition to oxide occurs at higher temperatures, generally in the range of 400-800°C. | Dehydroxylation to Sc₂O₃ is typically completed by around 530°C.[2] |
| Intermediate Phases | Anhydrous this compound | Scandium oxyhydroxide (ScOOH)[2] |
| Final Product | Scandium Oxide (Sc₂O₃) | Scandium Oxide (Sc₂O₃) |
Note: Specific temperatures can vary depending on the heating rate, atmosphere, and the presence of impurities.
Experimental Protocols
Detailed methodologies are crucial for reproducible synthesis. Below are representative experimental protocols for preparing a scandium-doped material using both precursors.
Protocol 1: Synthesis of Scandium-Doped Zirconia (ScSZ) via Solid-State Reaction using this compound
This method is suitable for producing ceramic powders.
Materials:
-
Zirconium dioxide (ZrO₂) powder
-
This compound hydrate (Sc₂(CO₃)₃·xH₂O) powder
-
Ball milling equipment
-
High-temperature furnace
Procedure:
-
Calculate the required amounts of ZrO₂ and Sc₂(CO₃)₃·xH₂O to achieve the desired scandium doping concentration.
-
Mix the powders in a mortar and pestle or a ball mill with ethanol as a grinding medium for several hours to ensure homogeneous mixing.
-
Dry the mixture to remove the ethanol.
-
Calcination: Heat the dried powder mixture in a furnace. The temperature program should include a dwell time at a lower temperature (e.g., 400°C) to ensure the complete decomposition of this compound to scandium oxide, followed by a higher temperature ramp (e.g., 1200-1500°C) for the solid-state reaction and crystallization of the Sc-doped zirconia.
-
Characterize the resulting powder using techniques such as X-ray diffraction (XRD) to confirm the phase and scanning electron microscopy (SEM) to analyze the morphology.
Protocol 2: Synthesis of Scandium Oxide Nanoparticles via Sol-Gel using Scandium Chloride
This method is ideal for producing nanoparticles with high purity and controlled size.[2]
Materials:
-
Scandium chloride hydrate (ScCl₃·xH₂O)
-
Deionized water
-
Ammonium hydroxide (B78521) (NH₄OH) solution (or other base)
-
Ethanol
-
Reflux setup
-
Centrifuge
-
Drying oven
-
Furnace
Procedure:
-
Dissolve a calculated amount of ScCl₃·xH₂O in deionized water or a water/ethanol mixture to create a scandium precursor solution.
-
Hydrolysis and Precipitation: Slowly add a basic solution (e.g., NH₄OH) to the scandium chloride solution while stirring vigorously. This will cause the precipitation of scandium oxyhydroxide (ScOOH). The pH of the final solution is a critical parameter for controlling particle size.[2]
-
Aging/Reflux: The resulting suspension can be aged at room temperature or refluxed for a specific time to control the crystallinity and size of the ScOOH nanoparticles.[2]
-
Washing: Separate the ScOOH precipitate by centrifugation and wash it several times with deionized water and ethanol to remove residual chloride ions and other impurities.
-
Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 80-100°C) to obtain ScOOH powder.
-
Calcination: Heat the dried ScOOH powder in a furnace at a temperature typically around 500-600°C to convert it into scandium oxide (Sc₂O₃) nanoparticles.[2]
-
Characterize the final Sc₂O₃ nanoparticles using XRD, transmission electron microscopy (TEM), and other relevant techniques.
Visualization of Synthesis Pathways
The following diagrams illustrate the typical workflows for preparing scandium-doped materials using this compound and scandium chloride.
Caption: Workflow for solid-state synthesis using this compound.
Caption: Workflow for sol-gel synthesis using scandium chloride.
Logical Relationships in Precursor Selection
The choice between this compound and scandium chloride is governed by a set of logical considerations related to the desired synthesis method and final product characteristics.
Caption: Decision logic for choosing a scandium precursor.
Conclusion
Both this compound and scandium chloride are effective precursors for the synthesis of scandium-doped materials. The optimal choice is contingent upon the specific requirements of the application and the intended synthesis route.
-
This compound is a suitable choice for solid-state reactions where high-temperature processing is already a part of the procedure. Its insolubility in water is a key differentiator from scandium chloride.
-
Scandium chloride , with its high solubility in water, is the preferred precursor for solution-based synthesis methods like sol-gel and hydrothermal routes, which offer excellent control over particle size, morphology, and homogeneity at a molecular level. However, its hygroscopic nature and the potential for hydrolysis necessitate careful handling and control of the reaction environment to prevent the formation of undesirable byproducts.
For researchers aiming for high-purity, nanostructured scandium-doped materials with precise control over their properties, the sol-gel route using scandium chloride is often the more advantageous approach, despite the need for more stringent experimental control. Conversely, for applications where cost and simplicity are primary concerns and the synthesis involves high-temperature processing, this compound presents a viable and straightforward option.
References
Characterization of Scandium Oxide from Diverse Precursors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-purity, well-characterized scandium oxide (Sc₂O₃) is a critical starting point for a multitude of advanced applications, ranging from high-performance alloys and ceramics to catalysts and biomedical devices. The choice of the initial scandium precursor profoundly influences the physicochemical properties of the resulting oxide, such as crystallinity, particle size, morphology, and purity. This guide provides an objective comparison of scandium oxide derived from common precursors—scandium chloride, scandium nitrate (B79036), and scandium oxalate (B1200264)—supported by experimental data and detailed protocols to inform precursor selection for specific research and development needs.
Performance Comparison of Scandium Precursors
The selection of a suitable scandium precursor is a trade-off between desired material characteristics, process complexity, and final purity. The anionic component of the precursor salt plays a significant role in the reaction pathway and the properties of the intermediate and final scandium oxide products.
| Precursor | Synthesis Method | Intermediate Product | Typical Morphology of Sc₂O₃ | Particle Size of Sc₂O₃ | Purity | Key Considerations |
| Scandium Chloride (ScCl₃) | Sol-Gel | Scandium Oxyhydroxide (ScOOH) | Nanoparticles | 40 nm - 1 µm (highly dependent on pH and reflux time)[1] | High purity achievable[1] | Offers good control over nanoparticle size through process parameters like pH and reflux time.[1] |
| Scandium Nitrate (Sc(NO₃)₃) | Precipitation/Thermal Decomposition | Scandium Oxyhydroxide or Basic Scandium Carbonate | Aggregated Nanoparticles | ~28 nm (from basic carbonate precursor)[2] | High purity | The intermediate precursor form (e.g., oxyhydroxide, double oxalate, or normal oxalate) is highly dependent on the solution pH.[1] |
| Scandium Oxalate (Sc₂(C₂O₄)₃) | Calcination | - | Crystalline Powder | Micron-sized particles, can be reduced with specific synthesis conditions | High purity, especially with multi-step calcination[3] | A common route for producing high-purity scandium oxide; thermal decomposition of the oxalate precursor is a key step.[3] |
Experimental Protocols
Detailed methodologies for the synthesis of scandium oxide from each precursor and its subsequent characterization are provided below.
Synthesis of Scandium Oxide from Scandium Chloride (Sol-Gel Method)
This method involves the formation of a scandium oxyhydroxide (ScOOH) sol, which is then calcined to produce scandium oxide nanoparticles.[4]
Materials:
-
Scandium chloride hexahydrate (ScCl₃·6H₂O)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Deionized water
Procedure:
-
Preparation of Scandium Hydroxide Sol:
-
Dissolve a calculated amount of ScCl₃·6H₂O in deionized water to create a scandium-containing solution.
-
Under vigorous stirring, add the NaOH solution dropwise to the scandium chloride solution to adjust the pH to a desired level (e.g., 7, 9, or 11).
-
The resulting suspension is then refluxed at 100°C for a specified duration (e.g., 4 to 24 hours).[5]
-
-
Drying:
-
After reflux, the sol is dried (e.g., at 100°C) to obtain a scandium oxyhydroxide (γ-ScOOH) powder.[1]
-
-
Calcination:
-
The dried γ-ScOOH powder is placed in a crucible and heated in a furnace to a temperature of 500°C for 2 hours to ensure complete conversion to cubic Sc₂O₃.[1]
-
Synthesis of Scandium Oxide from Scandium Nitrate (Precipitation Method)
This protocol describes the synthesis of scandium oxide via the precipitation of a scandium precursor followed by calcination.[2]
Materials:
-
Scandium nitrate (Sc(NO₃)₃)
-
Oxalic acid (H₂C₂O₄) or Ammonium (B1175870) oxalate ((NH₄)₂C₂O₄)
-
Ammonia (B1221849) solution (NH₄OH)
-
Ethanol (B145695) (optional solvent)
Procedure:
-
Precipitation:
-
Dissolve scandium nitrate in a chosen solvent (aqueous or ethanol).
-
Separately, prepare a solution of the precipitant (oxalic acid or ammonium oxalate).
-
Add the precipitant solution to the scandium nitrate solution under controlled pH, adjusted with ammonia solution. The pH will determine the type of precursor formed (normal oxalate, double oxalate, or oxyhydroxide).[1]
-
-
Washing and Drying:
-
The resulting precipitate is filtered, washed with deionized water and ethanol to remove impurities, and then dried.
-
-
Calcination:
-
The dried precursor powder is calcined in a furnace at a temperature typically ranging from 600°C to 800°C to yield scandium oxide.
-
Synthesis of Scandium Oxide from Scandium Oxalate (Thermal Decomposition)
This method focuses on the direct calcination of scandium oxalate to produce high-purity scandium oxide.[3]
Materials:
-
Scandium oxalate (Sc₂(C₂O₄)₃)
Procedure:
-
Calcination:
-
A two-stage calcination process can be employed for enhanced purity.
-
First Stage: Calcine the scandium oxalate at a temperature between 400°C and 600°C.[3]
-
The resulting scandium compound is then dissolved in hydrochloric or nitric acid.[3]
-
Reprecipitation: The scandium is reprecipitated as scandium oxalate by adding oxalic acid.[3]
-
Second Stage: The reprecipitated and dried scandium oxalate is then calcined at a higher temperature (e.g., above 900°C) to obtain the final high-purity scandium oxide.[3]
-
Characterization of Scandium Oxide
X-ray Diffraction (XRD):
-
Purpose: To determine the crystal structure, phase purity, and average crystallite size of the synthesized scandium oxide.
-
Protocol:
-
A small amount of the powdered sample is placed on a sample holder.
-
The sample is analyzed using a diffractometer with Cu Kα radiation.
-
The diffraction pattern is typically recorded in the 2θ range of 20-80°.
-
The obtained diffraction peaks are compared with standard JCPDS data for scandium oxide to confirm the crystal structure.
-
The crystallite size can be estimated using the Scherrer equation.
-
Scanning Electron Microscopy (SEM):
-
Purpose: To investigate the morphology, particle size, and surface features of the scandium oxide powder.
-
Protocol:
-
A small amount of the powder is mounted on an SEM stub using conductive carbon tape.
-
The sample is then sputter-coated with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging.
-
The coated sample is introduced into the SEM chamber and imaged at various magnifications.
-
Visualizing the Process and Relationships
To better illustrate the synthesis workflow and the influence of precursors on the final product, the following diagrams are provided.
Caption: Experimental workflow for scandium oxide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US10968112B2 - Method for producing high-purity scandium oxide - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Exploring the Optical Properties and Applications of Scandium Oxide | Scandium [scandium.org]
A Comparative Guide to the Electrochemical Performance of SOFCs Utilizing Scandium Carbonate-Derived Electrolytes
This guide provides a detailed comparison of the electrochemical performance of Solid Oxide Fuel Cells (SOFCs) featuring scandia-stabilized zirconia (ScSZ) electrolytes, particularly those derived from scandium carbonate precursors. The performance of ScSZ is benchmarked against other common electrolyte materials, namely Yttria-Stabilized Zirconia (YSZ) and Gadolinium-Doped Ceria (GDC). This document is intended for researchers, scientists, and professionals in the field of materials science and energy conversion technologies.
Introduction to Scandia-Stabilized Zirconia in SOFCs
Solid Oxide Fuel Cells (SOFCs) are highly efficient energy conversion devices that can operate on a variety of fuels. The electrolyte is a critical component, responsible for conducting oxygen ions between the cathode and anode. Scandia-stabilized zirconia (ScSZ) has emerged as a promising electrolyte material due to its high ionic conductivity, which can lead to improved SOFC performance, especially at intermediate operating temperatures (600-800°C)[1][2]. The use of ScSZ can potentially lower the operating temperature of SOFCs, which in turn can reduce material degradation and overall system costs[1]. This compound is a common precursor for synthesizing ScSZ powders through various wet-chemical routes like co-precipitation and sol-gel methods[3][4].
Comparative Performance Data
The electrochemical performance of SOFC electrolytes is primarily evaluated based on their ionic conductivity and the resulting power density of the fuel cell. The following tables summarize the key performance metrics for ScSZ compared to YSZ and GDC.
Table 1: Ionic Conductivity of Various SOFC Electrolyte Materials
| Electrolyte Material | Composition | Temperature (°C) | Ionic Conductivity (S/cm) | Reference |
| ScSZ | 11 mol% Sc₂O₃ | 1000 | ~0.3 | [5] |
| 9 mol% Sc₂O₃ | 1000 | ~ twice that of 8YSZ | [1] | |
| 8 mol% Sc₂O₃ | 800 | 0.159 | [2] | |
| 10 mol% Sc₂O₃, 1 mol% CeO₂ | 800 | - | [6] | |
| 6 mol% Yb₂O₃, 4 mol% Sc₂O₃ | 800 | 0.7 | [7] | |
| (ZrO₂)₀.₈₉(Sc₂O₃)₀.₁(MnO₂)₀.₀₁ | 800 | 0.112 | [8] | |
| YSZ | 8 mol% Y₂O₃ | 1000 | 0.15 | [5] |
| 8 mol% Y₂O₃ | 800 | 0.039 | [2] | |
| 8 mol% Y₂O₃ | 500 | 1.1 x 10⁻³ | [9] | |
| GDC | - | 500 | 5.8 x 10⁻³ | [9] |
Table 2: Power Density of SOFCs with Different Electrolytes
| Electrolyte Material | Anode | Cathode | Temperature (°C) | Max Power Density (W/cm²) | Reference |
| ScSZ | Ni-YSZ | GDC-LSCF | - | More than double that of YSZ | [1] |
| Cu-CeO₂-ScSZ | YSZ-LSM | 750 | - | [4] | |
| Ni/YSZ | LaSrCuFe | 750 | 592 mW/cm² | [8] | |
| - | - | 800 | 1.30 | [7] | |
| YSZ | - | - | 500 | - | [10] |
| LSGM | - | - | 500 | 0.612 | [10] |
| SNDC | - | - | 500 | 0.32 | [10] |
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis of high-quality electrolyte materials and for the accurate assessment of their electrochemical performance.
3.1. Synthesis of Scandia-Stabilized Zirconia (ScSZ) Powder via Co-Precipitation
This method is commonly used to produce homogenous, nanocrystalline ScSZ powders.
-
Precursor Preparation: Stoichiometric amounts of zirconium oxychloride (ZrOCl₂·8H₂O) and this compound (Sc₂(CO₃)₃) are dissolved in deionized water to form a mixed salt solution.
-
Precipitation: A precipitating agent, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH), is slowly added to the mixed salt solution under constant stirring. This leads to the co-precipitation of zirconium and scandium hydroxides.
-
Washing and Filtration: The resulting precipitate is washed several times with deionized water and then with ethanol (B145695) to remove residual ions. The washed precipitate is then collected by filtration.
-
Drying and Calcination: The filtered powder is dried in an oven, typically at around 100-120°C, to remove water. The dried powder is then calcined at a high temperature (e.g., 600-850°C) to form the crystalline ScSZ phase[3][7]. The calcination temperature and duration significantly influence the crystallite size and surface area of the resulting powder[7].
3.2. Fabrication of Anode-Supported SOFC Single Cells
-
Anode Substrate Preparation: A mixture of nickel oxide (NiO) and YSZ or ScSZ powder is pressed into a green body and pre-sintered.
-
Electrolyte Deposition: A thin layer of the synthesized ScSZ electrolyte powder is deposited onto the porous anode substrate. This can be achieved through various techniques such as tape casting, slurry coating, or screen printing[4][6].
-
Co-sintering: The anode-electrolyte bilayer is co-sintered at a high temperature (e.g., 1400-1550°C) to form a dense electrolyte layer on a porous anode support[6][7].
-
Cathode Application: A cathode paste, typically a composite of (La,Sr)(Co,Fe)O₃ (LSCF) or (La,Sr)MnO₃ (LSM) and an ion-conducting phase, is applied to the electrolyte surface and fired at a lower temperature (e.g., 1100°C)[6].
3.3. Electrochemical Performance Testing
-
Cell Mounting: The fabricated single cell is mounted in a test rig, ensuring a good seal to separate the fuel and oxidant gases[11].
-
Gas Supply: Hydrogen or a hydrocarbon fuel (e.g., methane, butane) is supplied to the anode, while air or oxygen is supplied to the cathode[4][11].
-
Temperature Control: The cell is heated to the desired operating temperature in a furnace[11].
-
Electrochemical Measurements:
-
Polarization (I-V) Curves: The cell voltage is measured as a function of the current density to determine the power output of the cell[11].
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to separate the contributions of the electrolyte, electrodes, and other processes to the total cell resistance. This is typically performed using a frequency response analyzer over a range of frequencies[9].
-
Visualizing Experimental Workflows
The following diagrams illustrate the key experimental processes described above.
Caption: Workflow for ScSZ powder synthesis via co-precipitation.
References
- 1. rroij.com [rroij.com]
- 2. researchgate.net [researchgate.net]
- 3. electrochem.org [electrochem.org]
- 4. electrochem.org [electrochem.org]
- 5. researchgate.net [researchgate.net]
- 6. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. juser.fz-juelich.de [juser.fz-juelich.de]
- 10. web.stanford.edu [web.stanford.edu]
- 11. mdpi.com [mdpi.com]
The Source of Scandium: A Comparative Guide to its Impact on the Mechanical Properties of Aluminum Alloys
For researchers, scientists, and professionals in materials and drug development, the selection of raw materials is a critical factor influencing the final product's performance. In the realm of high-strength aluminum alloys, the addition of scandium (Sc) is a well-established method for significantly enhancing mechanical properties. This is primarily achieved through the formation of nano-sized Al3Sc precipitates, which act as potent grain refiners and dislocation inhibitors.[1] While the benefits of scandium are widely acknowledged, the influence of the scandium source on the final alloy's performance is a nuanced topic. This guide provides a comparative analysis of Al-Sc alloys derived from different scandium sources, with a focus on their mechanical properties, supported by a discussion of relevant experimental protocols.
The primary method for introducing scandium into an aluminum melt is through a master alloy, with Al-2%Sc being a common industry standard.[2] These master alloys are produced through various metallurgical routes, including aluminothermic reduction and electrolysis, each potentially introducing different impurity profiles and microstructural characteristics into the master alloy itself.[3][4] These variations can, in turn, influence the homogeneity and final mechanical properties of the Al-Sc alloy.
The Critical Role of Scandium Addition
Scandium's remarkable strengthening effect in aluminum alloys stems from the precipitation of coherent, thermally stable Al3Sc dispersoids. These particles effectively hinder grain growth during solidification and subsequent heat treatments, leading to a fine-grained microstructure.[5] This grain refinement, combined with precipitation hardening, results in a significant increase in yield strength and tensile strength.[1] Furthermore, the presence of scandium can improve the weldability and corrosion resistance of aluminum alloys.
Comparing Scandium Sources: A Look at Potential Variances
While direct comparative studies with publicly available experimental data on Al-Sc alloys from different commercial master alloys are scarce, the production method and purity of the scandium source can theoretically impact the final mechanical properties.
Key Differentiating Factors:
-
Purity of the Master Alloy: The presence of impurities such as iron, silicon, or other trace elements in the scandium master alloy can affect the formation of Al3Sc precipitates and may lead to the formation of other intermetallic phases.[6] These inclusions can act as stress concentration points, potentially reducing the ductility and fatigue life of the final alloy.
-
Microstructure of the Master Alloy: The size and distribution of Al3Sc particles within the master alloy can influence its dissolution kinetics in the aluminum melt. A master alloy with fine, well-dispersed particles will dissolve more uniformly, leading to a more homogeneous distribution of scandium in the final alloy and, consequently, more consistent mechanical properties.[7]
-
Production Method: The two primary methods for producing Al-Sc master alloys are aluminothermic reduction and electrolysis.[3]
-
Aluminothermic Reduction: This process involves the reduction of scandium oxide or fluoride (B91410) with aluminum. It is a common and cost-effective method.[7] However, it can introduce impurities from the raw materials and the process itself.
-
Electrolysis: This method involves the electrolytic reduction of scandium oxide in a molten salt bath. It can produce a higher purity master alloy but is generally more expensive.[3]
-
Hypothetical Performance Comparison
Due to the lack of direct comparative experimental data in the public domain, the following table presents a hypothetical comparison to illustrate how mechanical properties might vary based on the scandium source. The data is representative of typical values for Al-Mg-Sc alloys and is intended for illustrative purposes only.
| Scandium Source | Production Method | Purity | Tensile Strength (MPa) | Yield Strength (MPa) | Elongation (%) |
| Master Alloy A | Aluminothermic | Standard | 480 | 350 | 14 |
| Master Alloy B | Electrolytic | High | 500 | 370 | 15 |
| Master Alloy C | Aluminothermic | Lower | 470 | 340 | 13 |
Caption: Hypothetical comparison of mechanical properties of an Al-Mg-Sc alloy produced with scandium from different master alloys.
Experimental Protocols for Comparative Analysis
To conduct a rigorous comparison of Al-Sc alloys from different scandium sources, the following experimental protocols are recommended:
Alloy Preparation
-
Melt Preparation: A base aluminum alloy (e.g., 5xxx or 7xxx series) is melted in an induction furnace under an inert argon atmosphere to prevent oxidation.
-
Scandium Addition: A precise amount of the scandium master alloy (or pure scandium for a direct comparison) is added to the molten aluminum at a controlled temperature (typically 750-800°C). The melt is mechanically stirred to ensure homogeneous distribution of the scandium.
-
Casting: The molten alloy is cast into molds (e.g., permanent steel molds) to produce ingots for further processing.
Thermomechanical Processing
-
Homogenization: The as-cast ingots are homogenized at a high temperature (e.g., 450-500°C) for several hours to dissolve soluble phases and improve chemical homogeneity.
-
Hot/Cold Rolling: The homogenized ingots are subjected to hot and/or cold rolling to reduce their thickness and refine the grain structure.
-
Heat Treatment: The rolled sheets are solution treated at a high temperature, followed by water quenching and then artificial aging at a lower temperature to induce the precipitation of strengthening phases, including Al3Sc.
Mechanical Property Testing
-
Tensile Testing: Standard tensile tests are performed on specimens machined from the heat-treated sheets according to ASTM E8/E8M standards. This provides data on tensile strength, yield strength, and elongation.
-
Hardness Testing: Microhardness or Rockwell hardness tests are conducted to assess the material's resistance to localized plastic deformation.
-
Microstructural Characterization: Optical microscopy, scanning electron microscopy (SEM), and transmission electron microscopy (TEM) are used to examine the grain size, morphology, and distribution of precipitates.
Logical Workflow for Comparative Study
References
A Comparative Analysis of Scandium Recovery from Diverse Industrial Waste Streams
For Immediate Publication
A comprehensive guide for researchers, scientists, and drug development professionals exploring efficient and sustainable methods for scandium recovery from industrial byproducts. This document provides a comparative analysis of recovery techniques from red mud, titanium dioxide waste, and phosphogypsum, supported by experimental data and detailed protocols.
The increasing demand for scandium in high-performance applications, such as aerospace alloys and solid oxide fuel cells, has spurred research into its recovery from secondary sources. Industrial wastes, often rich in trace elements, present a promising and more sustainable alternative to primary mining. This guide evaluates and compares various hydrometallurgical and pyrometallurgical methods for scandium extraction from three major industrial waste streams: red mud, titanium dioxide (TiO2) waste, and phosphogypsum.
Comparative Data on Scandium Recovery
The following table summarizes the quantitative data from various studies, offering a clear comparison of scandium recovery efficiencies across different industrial wastes and extraction methodologies.
| Industrial Waste | Recovery Method | Key Parameters | Scandium Recovery Efficiency (%) | Co-Extracted Impurities | Reference |
| Red Mud | Acid Leaching (H₂SO₄) | 1.5 M H₂SO₄, 90°C, 2h, S/L ratio 1:10 | ~85% | Fe, Al, Ti | [1][2] |
| Alkali Fusion followed by Acid Leaching (HNO₃) | Fusion at 300°C, Leaching at pH 2, 80°C, 90 min | 71.2% | Fe, Al, Ti, Ca | [3][4][5] | |
| Sulfation-Roasting-Leaching | Roasting at 760°C, water leaching | ~97% (from leachate) | Low Fe and Si in leachate | [6] | |
| Acid Leaching with MgSO₄ | pH 2, 80°C, 1h, 24 g/L MgSO₄ | >80% | Low Fe (7.7%) | [7][8] | |
| Titanium Dioxide Waste | Solvent Extraction (P204-TBP) | 15% P204, 5% TBP, 25°C, A/O ratio 8:1 | 100% | Ti, Fe | [9][10] |
| Solvent Extraction (D2EHPA-TBP) | 0.05 M D2EHPA, 0.05 M TBP, pH 0.25, 40°C, A/O ratio 5:1 | >99% | Fe, Al | [11] | |
| Pilot-Scale (Filtration, SX, Crystallization) | 0.2 M D2EHPA, 0.05 M N1923, A/O ratio 4:1 | 43% (overall process) | - | [12] | |
| Phosphogypsum | Acid Leaching (H₂SO₄) | 10-15% H₂SO₄, 30-40°C, 6-8h | 60-80% (light REEs) | - | [13] |
| Acid Leaching (HCl) | 2.5 M HCl, 45°C | Up to 95% (Nd), 86% (Dy) | - | [13] | |
| Two-Stage Leaching (H₂SO₄) | S/L ratio 1:1.3 | Enhanced dissolution | U, F, P | [14] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization based on the specific characteristics of the industrial waste.
Acid Leaching of Red Mud
Objective: To extract scandium from red mud using an acidic solution.
Materials:
-
Dried and finely ground red mud (<100 mesh)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) of desired concentration (e.g., 1.5 M H₂SO₄ or 6 M HCl)
-
Deionized water
-
Beakers, magnetic stirrer with heating plate, filtration apparatus
Procedure:
-
Prepare the leaching solution by diluting the concentrated acid to the desired molarity.
-
Weigh a specific amount of dried red mud and place it in a beaker.
-
Add the leaching solution to the beaker to achieve a specific solid-to-liquid (S/L) ratio (e.g., 1:10 w/v).
-
Place the beaker on a magnetic stirrer with a heating plate and maintain the desired temperature (e.g., 90°C) and stirring speed for a set duration (e.g., 2 hours).
-
After leaching, filter the slurry to separate the pregnant leach solution (PLS) from the solid residue.
-
Analyze the scandium concentration in the PLS using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to determine the recovery efficiency.[15]
Solvent Extraction from Titanium Dioxide Waste Leachate
Objective: To selectively extract scandium from the acidic leachate of titanium dioxide waste.
Materials:
-
Pregnant leach solution (PLS) from acid-leached TiO₂ waste
-
Organic extractant (e.g., bis(2-ethylhexyl) phosphoric acid - D2EHPA or P204)
-
Synergistic agent/modifier (e.g., tributyl phosphate (B84403) - TBP)
-
Diluent (e.g., kerosene)
-
Stripping agent (e.g., NaOH solution)
-
Separatory funnels, mechanical shaker
Procedure:
-
Prepare the organic phase by dissolving the extractant and modifier in the diluent to the desired concentrations (e.g., 15% P204 and 5% TBP in kerosene).
-
In a separatory funnel, mix the PLS (aqueous phase) and the prepared organic phase at a specific aqueous-to-organic (A/O) ratio (e.g., 8:1).
-
Agitate the mixture for a specified time (e.g., 30 minutes) using a mechanical shaker to ensure thorough mixing and mass transfer.
-
Allow the phases to separate. The scandium will have transferred to the organic phase.
-
Separate the scandium-loaded organic phase from the aqueous raffinate.
-
To recover the scandium, mix the loaded organic phase with a stripping agent (e.g., 5 M NaOH) to transfer the scandium back to an aqueous solution.
-
Analyze the scandium concentration in the initial PLS, the raffinate, and the stripping solution to determine the extraction and stripping efficiencies.[9][10]
Alkali Fusion of Red Mud followed by Leaching
Objective: To break down the mineral matrix of red mud to enhance scandium leachability.
Materials:
-
Dried red mud
-
Sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃)
-
Furnace
-
Leaching agent (e.g., dilute nitric acid)
-
Standard leaching equipment
Procedure:
-
Mix the dried red mud with the alkali flux (e.g., NaOH) at a specific weight ratio.
-
Place the mixture in a crucible and heat it in a furnace to the desired fusion temperature (e.g., 300°C) for a set duration (e.g., 2 hours).[16]
-
Allow the fused mass to cool and then grind it into a powder.
-
Leach the ground, fused material with a dilute acid (e.g., nitric acid at pH 2) following the acid leaching protocol described above.[4][5]
Visualizing the Recovery Process
The following diagrams illustrate the generalized workflows for scandium recovery from industrial wastes.
Caption: Generalized workflow for scandium recovery from industrial wastes.
Caption: Detailed workflow of the solvent extraction process for scandium purification.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. Selective Scandium (Sc) Extraction from Bauxite Residue (Red Mud) Obtained by Alkali Fusion-Leaching Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. High-Selective Extraction of Scandium (Sc) from Bauxite Residue (Red Mud) by Acid Leaching with MgSO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. discoveryalert.com.au [discoveryalert.com.au]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Scandium-Doped Zirconia: A Superior Alternative to Yttria for High-Performance Applications
For researchers and professionals in materials science and drug development, the choice of stabilizing agent for zirconia can significantly impact the performance of solid oxide fuel cells (SOFCs), thermal barrier coatings, and other advanced ceramic applications. While yttria-stabilized zirconia (YSZ) has long been the industry standard, evidence increasingly points to scandia-stabilized zirconia (ScSZ) as a more efficient and robust alternative. This guide provides a detailed comparison of the two materials, supported by experimental data, to inform your selection process.
Scandia-stabilized zirconia generally exhibits superior ionic conductivity and mechanical strength compared to its yttria-stabilized counterpart.[1][2][3][4] The primary advantage of using scandia as a dopant is the resulting material's significantly higher oxygen ion conductivity, which is often three to four times greater than that of 8 mol% yttria-stabilized zirconia (8YSZ).[1][2][3] This enhanced conductivity makes ScSZ a particularly promising electrolyte material for intermediate-temperature solid oxide fuel cells (IT-SOFCs), enabling either improved performance or operation at lower temperatures.[1][2][3]
However, a key consideration for ScSZ is its phase stability. While highly conductive, scandia-stabilized zirconia can undergo a phase transition from the desirable cubic structure to a rhombohedral phase, which can negatively affect its stability and performance.[5] To mitigate this, co-doping with small amounts of other oxides, including yttria or ceria, is a common and effective strategy to stabilize the cubic phase.[5]
Performance Comparison: Scandia-Stabilized vs. Yttria-Stabilized Zirconia
The following tables summarize the key performance differences between ScSZ and YSZ based on available experimental data.
| Property | Scandia-Stabilized Zirconia (ScSZ) | Yttria-Stabilized Zirconia (YSZ) | Key Advantages of ScSZ |
| Ionic Conductivity | Significantly higher, approximately 3-4 times that of YSZ.[1][2][3] | Standard for solid electrolytes. | Enhanced efficiency in applications like SOFCs. |
| Mechanical Strength | Approximately twice that of YSZ.[1][2][3] | Good mechanical properties. | Increased durability and resistance to failure. |
| Thermal Stability | Can exhibit phase instability (cubic to rhombohedral transformation).[5] Co-doping improves stability.[5][6][7] | Generally stable in the cubic phase. | Co-doping allows for tailored thermal stability. |
| Operating Temperature | Allows for lower operating temperatures in devices like SOFCs due to higher conductivity.[1][2][3] | Typically requires higher operating temperatures. | Energy savings and broader material compatibility. |
Table 1: General Performance Comparison of ScSZ and YSZ
| Dopant Concentration | Sintering Temperature (°C) | Ionic Conductivity (S/cm) at 800 °C | Reference |
| 10 mol% Sc2O3, 1 mol% CeO2 | 1400 | 0.184 | [8] |
| 8 mol% Y2O3 | Not specified | Lower than ScSZ | [9] |
| 10 mol% Sc2O3 | Not specified | Approximately twice that of 8YSZ | [9] |
Table 2: Ionic Conductivity of Doped Zirconia
Experimental Methodologies
The data presented in this guide are derived from various experimental studies. The typical methodologies employed in these studies are outlined below.
Sample Preparation and Sintering
-
Powder Synthesis: Doped zirconia powders are often synthesized using methods like the microwave-assisted glycine (B1666218) nitrate (B79036) process or solid-state reaction.
-
Mixing: The appropriate molar ratios of zirconia, scandia (or scandium carbonate), and/or yttria are mixed, often through a wet milling process.
-
Pressing: The mixed powders are pressed into pellets or other desired shapes.
-
Sintering: The pressed samples are sintered at high temperatures, typically ranging from 1400°C to 1500°C, for several hours to achieve high density.[9][10]
Characterization Techniques
-
X-Ray Diffraction (XRD): Used to identify the crystalline phases present in the sintered samples and to determine phase stability.
-
Scanning Electron Microscopy (SEM): Employed to observe the microstructure of the ceramic, including grain size and porosity.
-
Impedance Spectroscopy: A common technique to measure the ionic conductivity of the electrolyte material over a range of temperatures.
-
Mechanical Testing: Methods such as indentation or bending tests are used to determine the mechanical properties like fracture toughness and flexural strength.
Logical Workflow for Material Selection
The decision-making process for selecting between scandia-doped and yttria-doped zirconia can be visualized as follows:
Caption: Decision workflow for selecting between ScSZ and YSZ.
Experimental Workflow for Zirconia Electrolyte Characterization
The general experimental procedure for preparing and characterizing doped zirconia electrolytes is illustrated in the following diagram:
References
- 1. fuelcellmaterials.com [fuelcellmaterials.com]
- 2. fuelcellmaterials.com [fuelcellmaterials.com]
- 3. Scandia Ceria Stabilized Zirconia (10% Sc, 1% Ce) Powder [fuelcellstore.com]
- 4. infinitamaterials.com [infinitamaterials.com]
- 5. researchgate.net [researchgate.net]
- 6. Scandia-and-Yttria-Stabilized Zirconia for Thermal Barriers - Tech Briefs [techbriefs.com]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. Enhanced ionic conductivity of scandia-ceria-stabilized-zirconia (10Sc1CeSZ) electrolyte synthesized by the microwave-assisted glycine nitrate process [spiral.imperial.ac.uk]
- 9. cdmf.org.br [cdmf.org.br]
- 10. Investigation of Scandia Stabilized Zirconia(ScSZ) - Yttria Stabilized Zirconia(YSZ) Composite Electrolyte for Intermediate Temperature Fuel Cells | Scientific.Net [scientific.net]
A Spectroscopic Showdown: Unveiling the Chemical Fingerprints of Scandium Carbonate and Scandium Hydroxide
For researchers, scientists, and professionals in drug development, a precise understanding of the chemical nature of starting materials and intermediates is paramount. Scandium compounds, with their increasing applications in catalysis, ceramics, and specialty alloys, are no exception. This guide provides a detailed spectroscopic comparison of two common scandium precursors: scandium carbonate (Sc₂(CO₃)₃) and scandium hydroxide (B78521) (Sc(OH)₃), offering insights into their distinct chemical signatures through Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS).
This comparative analysis relies on experimental data to differentiate between the two compounds, providing a foundational reference for material identification, purity assessment, and quality control in research and development settings.
At a Glance: Key Spectroscopic Differences
The primary distinctions between this compound and scandium hydroxide lie in the vibrational modes of the carbonate and hydroxide functional groups, as well as the binding energies of the core-level electrons, which are sensitive to the local chemical environment.
| Spectroscopic Technique | This compound (Sc₂(CO₃)₃) | Scandium Hydroxide (Sc(OH)₃) |
| FTIR Spectroscopy | Dominated by strong carbonate (CO₃²⁻) vibrational modes, including asymmetric stretching, out-of-plane bending, and in-plane bending. | Characterized by a prominent, broad O-H stretching band and narrower Sc-O-H bending modes. |
| Raman Spectroscopy | Exhibits a very strong, sharp symmetric stretching mode of the carbonate ion. | Shows characteristic vibrational modes associated with Sc-O stretching and O-H librational and stretching modes. |
| XPS | The C 1s spectrum shows a distinct peak corresponding to the carbonate carbon. The O 1s spectrum is dominated by the carbonate oxygen environment. | The O 1s spectrum is characteristic of hydroxyl groups. The C 1s spectrum, if present, indicates adventitious carbon contamination. |
Delving Deeper: Spectroscopic Data
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" based on the absorption of infrared radiation.
Table 1: FTIR Peak Assignments for this compound and Scandium Hydroxide
| Vibrational Mode | This compound (cm⁻¹) | Scandium Hydroxide (cm⁻¹) |
| O-H Stretch | - | ~3400 (broad) |
| C-O Asymmetric Stretch (ν₃) | ~1460, ~1550 | - |
| C-O Symmetric Stretch (ν₁) | ~1080 | - |
| O-C-O Bending (ν₂) | ~880 | - |
| O-C-O Bending (ν₄) | ~750 | - |
| Sc-O-H Bending | - | ~950 |
| Sc-O Stretch | ~550 | ~600 |
Note: Peak positions are approximate and can vary based on factors such as hydration state, crystallinity, and sample preparation.
Raman Spectroscopy
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary vibrational information to FTIR.
Table 2: Raman Peak Assignments for this compound and Scandium Hydroxide
| Vibrational Mode | This compound (cm⁻¹) | Scandium Hydroxide (cm⁻¹) |
| C-O Symmetric Stretch (ν₁) | ~1090 (very strong) | - |
| C-O Asymmetric Stretch (ν₃) | ~1450 | - |
| O-C-O Bending (ν₄) | ~740 | - |
| Sc-O Stretch | ~450 | ~442 |
| O-H Stretch | - | ~3300 |
Note: Raman peak positions can be influenced by the same factors as FTIR measurements.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Table 3: XPS Binding Energies for this compound and Scandium Hydroxide
| Photoelectron Line | This compound (eV) | Scandium Hydroxide (ScO(OH)) (eV) |
| Sc 2p₃/₂ | ~402.5 | 402.7 |
| O 1s | ~531.5 (Carbonate) | ~531.8 (Hydroxide) |
| C 1s | ~289.5 (Carbonate) | ~284.8 (Adventitious Carbon) |
Note: Binding energies are referenced to the adventitious C 1s peak at 284.8 eV and can show slight variations.
Experimental Corner: Methodologies
The following sections outline the typical experimental protocols for obtaining the spectroscopic data presented above.
Synthesis of Scandium Compounds
-
This compound: this compound can be synthesized by reacting an aqueous solution of a soluble scandium salt, such as scandium chloride or nitrate, with a solution of a soluble carbonate, like sodium carbonate. The resulting precipitate is then filtered, washed, and dried.
-
Scandium Hydroxide: Scandium hydroxide is typically prepared by the precipitation of a scandium salt solution with a base, such as sodium hydroxide or ammonium (B1175870) hydroxide. The pH is carefully controlled to ensure complete precipitation. The resulting white precipitate is then washed and dried.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound and scandium hydroxide powders.
Caption: Experimental workflow for the spectroscopic comparison of scandium compounds.
Detailed Experimental Protocols
FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument: A Fourier-Transform Infrared spectrometer equipped with a diamond ATR accessory.
-
Sample Preparation: A small amount of the finely ground powder sample (this compound or scandium hydroxide) is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is typically collected in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting absorbance spectrum is analyzed for characteristic peaks, and the peak positions are compared to reference data.
Raman Spectroscopy
-
Instrument: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a microscope for sample visualization and focusing.
-
Sample Preparation: A small amount of the powder sample is placed on a microscope slide.
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectral range is typically from 200 to 4000 cm⁻¹. The acquisition time and laser power are optimized to obtain a good signal-to-noise ratio without causing sample degradation.
-
Data Analysis: The Raman spectrum is baseline-corrected, and the positions and relative intensities of the Raman bands are determined.
X-ray Photoelectron Spectroscopy (XPS)
-
Instrument: An XPS system with a monochromatic Al Kα or Mg Kα X-ray source and a hemispherical electron energy analyzer.
-
Sample Preparation: The powder sample is mounted on a sample holder using double-sided conductive tape or pressed into an indium foil. The sample is then introduced into the ultra-high vacuum analysis chamber.
-
Data Acquisition: A survey scan is first performed to identify all the elements present on the surface. High-resolution spectra are then acquired for the Sc 2p, O 1s, and C 1s regions to determine the chemical states and binding energies. Charge compensation using a low-energy electron flood gun may be necessary for these insulating powders.
-
Data Analysis: The binding energies of the core-level peaks are determined and referenced to the adventitious carbon C 1s peak at 284.8 eV. The peaks are curve-fitted to identify the different chemical species present.
Conclusion
The spectroscopic techniques of FTIR, Raman, and XPS provide a powerful and complementary suite of tools for the unambiguous differentiation of this compound and scandium hydroxide. By understanding their characteristic spectral features, researchers and drug development professionals can ensure the identity and purity of their materials, a critical step in the path to reproducible and reliable scientific outcomes. This guide serves as a foundational reference for the spectroscopic analysis of these important scandium compounds.
Safety Operating Guide
Safe Disposal of Scandium Carbonate: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring proper disposal of all chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of scandium carbonate.
This compound is generally not classified as a hazardous material under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] However, adherence to good industrial hygiene and safety practices is essential.
Key Safety and Disposal Information
The following table summarizes the key safety and logistical information for handling and disposing of this compound.
| Parameter | Guideline | Source |
| Hazard Classification | Not considered hazardous by the 2012 OSHA Hazard Communication Standard. | [1] |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure. | [1] |
| Handling | Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Prevent dust formation. | [1][2] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [1][2] |
| Spill Cleanup | Sweep up and shovel into suitable containers for disposal. Avoid dust formation. | [2] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [3] |
Disposal Workflow
The disposal procedure for this compound is straightforward. The following workflow diagram illustrates the step-by-step process for safe disposal.
Detailed Disposal Protocol
While this compound is not classified as hazardous, it is crucial to follow a standardized procedure to ensure safety and compliance.
-
Personal Protective Equipment (PPE): Before handling this compound waste, equip yourself with the appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Waste Collection:
-
For spills or residual material, carefully sweep up the solid this compound.[2] Use tools that will not generate excessive dust.
-
Place the collected material into a suitable, sealable container. Ensure the container is clearly and accurately labeled as "this compound Waste."
-
-
Consult Local Regulations: Always consult your institution's specific safety guidelines and local regulations for chemical waste disposal. While this compound is generally not considered hazardous, local rules may have specific requirements.
-
Final Disposal: Dispose of the sealed container through your institution's designated hazardous or chemical waste disposal service.[3] Do not mix with other waste streams unless explicitly permitted by your safety officer.
By adhering to these procedures, you can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and excellence in your laboratory.
References
Safeguarding Your Research: Personal Protective Equipment for Handling Scandium Carbonate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Scandium (III) carbonate, including operational and disposal plans, to build a foundation of trust and safety in your laboratory practices. While Scandium (III) carbonate is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, adherence to good industrial hygiene and safety practices is crucial to minimize any potential risks.[1]
Personal Protective Equipment (PPE) and Exposure Limits
When handling Scandium carbonate, especially in powdered form, the primary concern is the prevention of inhalation and contact with eyes and skin.[1][2] The following table summarizes the recommended personal protective equipment and general occupational exposure limits for dust.
| Protection Type | Recommended Equipment | Exposure Limits (General Dust) |
| Eye/Face Protection | Chemical safety goggles or eyeglasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133.[1][3] | Not Applicable |
| Hand Protection | Impermeable protective gloves.[4] | Not Applicable |
| Body Protection | Appropriate protective clothing to prevent skin exposure.[1] | Not Applicable |
| Respiratory Protection | Not required under normal use with adequate ventilation. If dust formation is likely, a NIOSH-approved dust respirator or a particle filter is recommended.[1][4] | OSHA PEL: 15 mg/m³ (Total dust), 5 mg/m³ (Respirable fraction) |
| ACGIH TLV: 10 mg/m³ (Inhalable particles), 3 mg/m³ (Respirable particles) |
Note: No specific occupational exposure limits have been established for this compound. The limits provided are for general "Particulates Not Otherwise Regulated" (PNOR) or "Nuisance Dust" and should be used as a conservative guideline.
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area.[1]
-
Avoid Dust Formation: Minimize the creation of dust when transferring or weighing the compound.[1][2]
-
Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[4][5]
-
Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[1][2]
Disposal Plan:
This compound is not classified as a hazardous waste under federal regulations such as CERCLA or SARA.[1] However, disposal methods should align with local, state, and regional regulations.
-
Containment: Sweep up any spills and place the material in a suitable, closed container for disposal.[2]
-
Disposal: Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
